molecular formula C9H9BrF2O2 B3313896 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene CAS No. 947534-38-5

5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene

Cat. No.: B3313896
CAS No.: 947534-38-5
M. Wt: 267.07 g/mol
InChI Key: DFDPUUILKYVKSU-UHFFFAOYSA-N
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Description

5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene is a useful research compound. Its molecular formula is C9H9BrF2O2 and its molecular weight is 267.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.97540 g/mol and the complexity rating of the compound is 171. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O2/c1-13-2-3-14-8-5-6(10)4-7(11)9(8)12/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDPUUILKYVKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C(=CC(=C1)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669653
Record name 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947534-38-5
Record name 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene: A Key Fluorinated Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal and materials chemistry, fluorinated organic compounds have established themselves as indispensable tools for molecular design. The strategic incorporation of fluorine atoms and fluorine-containing moieties can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Among the vast arsenal of fluorinated building blocks, 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, with the Chemical Abstracts Service (CAS) number 115467-07-7 , has emerged as a versatile and highly valuable intermediate. This technical guide provides an in-depth exploration of this compound, from its synthesis and properties to its applications in cutting-edge research and development.

It is important to note that the CAS number for the initially requested "5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene" could not be readily identified in public databases, suggesting it may be a novel or less common compound. This guide will therefore focus on the closely related and well-documented analogue, 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, to provide a comprehensive and technically grounded resource.

Physicochemical Properties

5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is a colorless to light yellow liquid under standard conditions.[1][2] Its key physicochemical properties are summarized in the table below:

PropertyValueSource(s)
CAS Number 115467-07-7[2][3][4][5][6]
Molecular Formula C₇H₂BrF₅O[1][3][5]
Molecular Weight 276.99 g/mol [1][3][5]
Appearance Colorless to Light yellow clear liquid[1][7]
Purity Typically ≥95% - >98.0% (by GC)[1][3][8][9]
Refractive Index ~1.43[2][3]
Specific Gravity ~1.78[2][3]

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted benzene rings, such as 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, often involves multi-step sequences that allow for precise control over the substitution pattern. While a specific, detailed, and publicly available protocol for the synthesis of this exact molecule is not prevalent in the literature, its structure suggests a logical synthetic pathway rooted in established organic chemistry principles. A plausible synthetic route would likely involve the diazotization of a corresponding aniline precursor, followed by a Sandmeyer-type reaction.

A general representation of such a synthetic approach is outlined below:

Synthesis_Pathway cluster_0 Plausible Synthetic Pathway Start 3,5-Difluoro-2-(trifluoromethoxy)aniline Intermediate Diazonium Salt Intermediate Start->Intermediate  NaNO₂, H₂SO₄ (Diazotization)   Product 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene Intermediate->Product  CuBr, HBr (Sandmeyer Reaction)  

Caption: Plausible synthetic pathway for 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene.

This proposed pathway is analogous to the synthesis of similar compounds, such as 5-bromo-1,3-dichloro-2-fluorobenzene, which is prepared from 3,5-dichloro-4-fluoroaniline via a diazotization reaction followed by treatment with cuprous bromide.[10] The electron-withdrawing nature of the fluorine and trifluoromethoxy groups on the aniline precursor would necessitate careful control of the diazotization conditions to manage the stability of the resulting diazonium salt.

Applications in Research and Development

The trifunctional nature of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, possessing a bromine atom and a uniquely substituted aromatic ring, makes it a highly versatile building block in several key areas of chemical research.

Pharmaceutical Development

This compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents.[8] The trifluoromethoxy group is particularly valued in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity, which can improve a drug's pharmacokinetic profile.[9]

A notable application is in the development of monoacylglycerol lipase (MAGL) inhibitors.[4] MAGL is a key enzyme in the endocannabinoid system, and its inhibition is a promising therapeutic strategy for treating neuroinflammatory and neurodegenerative diseases, as well as certain types of pain. In a patent for oxazine-based MAGL inhibitors, 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is cited as a starting material.[4]

Agrochemicals

Similar to its role in pharmaceuticals, this building block is also utilized in the formulation of advanced agrochemicals, such as herbicides.[8] The presence of multiple halogen atoms can contribute to the biological activity and environmental persistence of the final product.

Materials Science

The unique electronic properties imparted by the fluorine and trifluoromethoxy substituents make 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene a valuable component in the synthesis of materials with specific optical or electronic properties. For instance, it has been used in the preparation of novel liquid-crystalline compounds.[5] In this context, the bromo-functional group allows for further elaboration of the molecular structure through cross-coupling reactions.

Experimental Protocol: Miyaura Borylation

A key reaction for functionalizing 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is the Miyaura borylation, which converts the aryl bromide to a boronate ester. This intermediate can then be used in a wide range of Suzuki cross-coupling reactions to form new carbon-carbon bonds. The following protocol is adapted from a patent describing the synthesis of liquid-crystalline compounds.[5]

Objective: To synthesize 2-(3,5-difluoro-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene.

Materials:

  • 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene (1.0 eq)

  • Bis(pinacolato)diboron (1.5 eq)

  • Potassium acetate (3.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, bis(pinacolato)diboron, and potassium acetate.

  • Add anhydrous 1,4-dioxane to the vessel.

  • Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add distilled water and dilute the mixture with a suitable organic solvent, such as methyl tert-butyl ether (MTBE).

  • Separate the organic and aqueous phases.

  • Extract the aqueous phase with the same organic solvent.

  • Combine the organic phases and wash with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Miyaura_Borylation cluster_1 Experimental Workflow: Miyaura Borylation Reactants Combine Reactants: - 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene - Bis(pinacolato)diboron - Potassium Acetate - Pd(dppf)Cl₂ - 1,4-Dioxane Reaction Reflux under Inert Atmosphere Reactants->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-(3,5-difluoro-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Purification->Product

Caption: Workflow for the Miyaura borylation of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene.

Safety and Handling

As with all laboratory chemicals, 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is a strategically important fluorinated building block with broad utility in pharmaceutical, agrochemical, and materials science research. Its unique combination of reactive sites and fluorine-containing moieties allows for the synthesis of complex and high-value molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists aiming to leverage the power of fluorine chemistry in their respective fields.

References

An In-depth Technical Guide to the Physicochemical Characterization of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the experimental determination of the core physical properties of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene. This compound is a significant intermediate in modern pharmaceutical synthesis, and a precise understanding of its physicochemical characteristics is paramount for process optimization, quality control, and formulation development. This document is intended for an audience of researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to offer a detailed exposition of the methodologies required to ascertain these properties, emphasizing the scientific rationale behind each experimental step. The protocols are presented as self-validating systems, grounded in established principles of physical chemistry and analytical science.

Introduction: The Imperative of Empirical Characterization

In the rigorous and demanding field of pharmaceutical development, the adage "know your molecule" is a guiding principle. This compound is a key structural motif in the synthesis of a variety of biologically active molecules. Its physical properties—such as boiling point, density, and refractive index—are not mere data points but critical parameters that influence its reactivity, solubility, and handling characteristics. These, in turn, dictate the efficiency of synthetic routes, the feasibility of purification strategies, and the ultimate developability of a drug candidate.

A thorough literature and database search, including major chemical repositories such as PubChem and various supplier catalogs, reveals a notable absence of publicly available, experimentally determined physical property data for this compound. This underscores the critical need for robust, in-house experimental determination. This guide, therefore, serves as a detailed procedural manual for elucidating these essential properties.

Core Physical Properties: A Framework for Investigation

The following table outlines the key physical properties that are essential for a comprehensive profile of this compound. This table is presented as a template to be populated with experimentally determined values.

PropertyDetermined ValueUnits
Molecular Formula C₉H₉BrF₂O₂-
Molecular Weight 267.07 g/mol
Boiling Point °C at specified pressure (mmHg)
Density g/cm³ at specified temperature (°C)
Refractive Index nD at specified temperature (°C)

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the determination of the key physical properties of this compound. The rationale behind the choice of instrumentation and procedural steps is elucidated to provide a deeper understanding of the underlying scientific principles.

Determination of Boiling Point under Reduced Pressure

Given the likely high molecular weight and potential for thermal degradation, the boiling point of this compound should be determined under reduced pressure. The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1][2] Reducing the external pressure lowers the temperature required to achieve this equilibrium, thus preventing decomposition.[1][3]

Workflow for Reduced Pressure Boiling Point Determination

G prep Sample Preparation: Place a small volume (2-3 mL) of the compound and a boiling chip into a small-scale distillation flask. setup Apparatus Assembly: Construct a micro-distillation or short-path distillation apparatus. Ensure all joints are securely sealed. prep->setup 1. vac Vacuum Application: Connect the apparatus to a vacuum pump with a manometer. Gradually evacuate the system to the desired pressure (e.g., 1-2 mmHg). setup->vac 2. heat Controlled Heating: Gently and uniformly heat the distillation flask using a heating mantle or oil bath. vac->heat 3. observe Observation of Reflux: Observe for the formation of a reflux ring of condensate on the thermometer bulb. heat->observe 4. record Data Recording: Record the stable temperature and the corresponding pressure when the reflux is steady. observe->record 5.

Caption: Workflow for determining boiling point under reduced pressure.

Expertise & Causality:

  • Boiling Chip: The addition of a boiling chip or magnetic stirrer is crucial to prevent "bumping" by providing nucleation sites for smooth boiling.

  • Reduced Pressure: For many organic compounds with high boiling points at atmospheric pressure, heating to that temperature can cause decomposition. By reducing the pressure, the boiling point is significantly lowered, allowing for distillation without thermal breakdown.[2][3][4]

  • Thermometer Placement: The top of the thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor in equilibrium with the liquid phase.

Density Measurement via Pycnometry

Density is a fundamental intensive property, defined as mass per unit volume. The pycnometer method is a highly precise technique for determining the density of liquids.[5] It relies on accurately measuring the mass of a known volume of the liquid.

Workflow for Density Determination using a Pycnometer

G m_empty Measure the mass of a clean, dry pycnometer (m_pyc). m_water Fill the pycnometer with deionized water, thermostat to a known temperature (e.g., 20°C), and measure the mass (m_water). m_empty->m_water 1. m_sample Dry the pycnometer, fill with the sample liquid, thermostat to the same temperature, and measure the mass (m_sample). m_water->m_sample 2. calc_vol Calculate the volume of the pycnometer: V = (m_water - m_pyc) / ρ_water (where ρ_water is the known density of water at the measurement temperature). m_water->calc_vol 3. calc_density Calculate the density of the sample: ρ_sample = (m_sample - m_pyc) / V m_sample->calc_density 4. calc_vol->calc_density

Caption: Workflow for density determination using a pycnometer.

Trustworthiness & Self-Validation:

  • Temperature Control: Density is temperature-dependent. Conducting all measurements at a constant, precisely controlled temperature (using a water bath) is essential for accuracy.[6]

  • Calibration with Water: Using a well-characterized reference liquid like deionized water, for which the density at various temperatures is accurately known, allows for a precise calibration of the pycnometer's volume.[5] This internal calibration makes the method robust and self-validating.

Refractive Index Measurement with an Abbe Refractometer

The refractive index of a substance is a dimensionless number that describes how light propagates through it. It is a highly sensitive physical property that is valuable for substance identification and purity assessment. The Abbe refractometer is a common instrument for this measurement.[7][8][9]

Experimental Protocol:

  • Instrument Calibration: Turn on the refractometer and allow the prisms to reach a constant temperature (e.g., 20°C), which is often controlled by a circulating water bath. Calibrate the instrument using a standard of known refractive index, such as distilled water.

  • Sample Application: Open the prism assembly and place a few drops of this compound onto the surface of the lower prism.

  • Measurement: Close the prisms. Look through the eyepiece and turn the adjustment knob until the boundary between the light and dark fields is sharp and centered on the crosshairs. If a colored fringe is visible, adjust the dispersion compensator until a sharp, black-and-white boundary is obtained.

  • Reading the Value: Read the refractive index value from the instrument's scale or digital display.

  • Cleaning: Thoroughly clean the prism surfaces with a soft tissue and an appropriate solvent (e.g., ethanol or isopropanol) immediately after the measurement.

Authoritative Grounding & Mechanistic Insight: The Abbe refractometer operates on the principle of measuring the critical angle of total internal reflection at the interface between the high-refractive-index prism and the sample.[9][10] By measuring this angle, the instrument can calculate the refractive index of the sample based on Snell's Law.[10]

Conclusion

References

A Technical Guide to 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Given the absence of extensive literature on this specific molecule, this document outlines a proposed synthetic pathway, detailed experimental protocols, and expected analytical characterization based on established chemical principles and analogous transformations.

Physicochemical Properties and Molecular Structure

This compound possesses the chemical formula C₉H₉BrF₂O₂. A thorough understanding of its molecular weight and structure is fundamental for its synthesis and characterization.

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For C₉H₉BrF₂O₂, the molecular weight is calculated as follows:

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)912.011108.099
Hydrogen (H)91.0089.072
Bromine (Br)179.90479.904
Fluorine (F)218.99837.996
Oxygen (O)215.99931.998
Total 267.069

The calculated molecular weight of this compound is 267.07 g/mol .

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached through a multi-step process commencing with a commercially available starting material. The key transformations involve a nucleophilic aromatic substitution to introduce a hydroxyl group, followed by a Williamson ether synthesis to append the 2-methoxyethoxy side chain.

Synthesis_Workflow cluster_0 Step 1: Hydroxylation cluster_1 Step 2: Williamson Ether Synthesis A 1,2,3-Trifluoro-5-bromobenzene B 5-Bromo-2,3-difluorophenol A->B NaOH, H₂O, Heat C 5-Bromo-2,3-difluorophenol E This compound C->E K₂CO₃, DMF, Heat D 1-bromo-2-methoxyethane D->E K₂CO₃, DMF, Heat

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5-Bromo-2,3-difluorophenol

The initial step involves the regioselective nucleophilic aromatic substitution of a fluorine atom on 1,2,3-trifluoro-5-bromobenzene with a hydroxide ion. The fluorine atom at the 2-position is the most activated towards nucleophilic attack due to the combined electron-withdrawing effects of the adjacent fluorine and bromine atoms.

Experimental Protocol:

  • To a solution of 1,2,3-trifluoro-5-bromobenzene (1.0 eq) in a mixture of water and a suitable co-solvent (e.g., DMSO or dioxane) in a sealed reaction vessel, add sodium hydroxide (1.1 eq).

  • Heat the reaction mixture to 100-120 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-bromo-2,3-difluorophenol.

Step 2: Synthesis of this compound

The final step is a Williamson ether synthesis, a reliable method for the formation of ethers from an alkoxide and an alkyl halide.[1][2] The phenoxide of 5-bromo-2,3-difluorophenol is generated in situ and reacted with 1-bromo-2-methoxyethane.

Experimental Protocol:

  • To a solution of 5-bromo-2,3-difluorophenol (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (1.5 eq) as the base.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 1-bromo-2-methoxyethane (1.2 eq) to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor its progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the target compound, this compound.

Analytical Characterization

Confirmation of the structure and purity of the synthesized this compound would be achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the 2-methoxyethoxy group. The aromatic protons will likely appear as complex multiplets due to proton-fluorine and proton-proton coupling. The methylene protons of the ethoxy group will appear as triplets, and the methyl protons will be a singlet.

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the attached atoms (Br, F, O).

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms, with coupling between them and to the aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include C-F stretching vibrations, C-O-C stretching for the ether linkage, and aromatic C-H and C=C stretching.

Potential Applications in Drug Development and Materials Science

Halogenated and fluorinated aromatic compounds are valuable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3] The presence of a bromine atom in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Heck reactions.[4][5]

Applications A 5-Bromo-1,2-difluoro-3- (2-methoxyethoxy)benzene B Palladium-Catalyzed Cross-Coupling Reactions A->B C Pharmaceutical Intermediates B->C D Agrochemicals B->D E Functional Materials B->E

Caption: Potential applications stemming from the reactivity of the bromo-functional group.

This reactivity allows for the introduction of a wide variety of substituents at the 5-position, enabling the synthesis of a diverse library of complex molecules for biological screening or for the development of novel functional materials with tailored electronic properties. The difluoro substitution pattern can also impart desirable properties such as increased metabolic stability and altered lipophilicity in drug candidates.

Conclusion

References

A Comprehensive Technical Guide to the Predicted ¹³C NMR Spectrum of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed theoretical analysis and predicted ¹³C Nuclear Magnetic Resonance (NMR) data for the novel compound 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene. In the absence of published experimental spectra for this specific molecule, this document serves as an essential reference for researchers, scientists, and drug development professionals. By leveraging established principles of NMR spectroscopy, including substituent chemical shift effects and carbon-fluorine coupling phenomena, we present a complete, predicted ¹³C NMR dataset. This guide offers an in-depth interpretation of the expected spectrum, a recommended experimental protocol for its acquisition, and the scientific rationale behind each aspect of the analysis, ensuring a high degree of scientific integrity and practical utility.

Introduction: The Need for Precise Structural Characterization

This compound represents a unique chemical scaffold, incorporating a dense array of functional groups: a heavy halogen (bromine), two fluorine atoms, and an ether linkage on a benzene core. Such poly-functionalized aromatic compounds are of significant interest in medicinal chemistry and materials science as versatile building blocks. The precise arrangement of these substituents is critical to the molecule's chemical properties and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation of organic molecules in solution.[1] Specifically, ¹³C NMR provides a direct map of the carbon skeleton. However, the spectrum of this particular molecule is anticipated to be complex due to the profound influence of the fluorine atoms, which couple to the carbon nuclei over one or more bonds, leading to intricate splitting patterns.[2][3] This guide aims to deconstruct this complexity, offering a predictive blueprint for the successful characterization of this and structurally related compounds.

Molecular Structure and Carbon Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, a systematic numbering of the carbon atoms is essential. The structure of this compound is presented below, with each unique carbon atom assigned a number that will be used throughout this guide.

Caption: Molecular structure of this compound with IUPAC-consistent carbon numbering.

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts (δ), expected multiplicities arising from carbon-fluorine (C-F) coupling, and assignments for each carbon atom. Predictions are based on established substituent effects on benzene rings and typical values for aliphatic ethers.[4][5][6][7]

Carbon AtomAssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (J_CF)
C1Ar-F150 - 155Doublet of doublets (dd)
C2Ar-F148 - 153Doublet of doublets (dd)
C3Ar-O140 - 145Doublet of doublets (dd)
C4Ar-H118 - 123Doublet of doublets (dd)
C5Ar-Br100 - 105Doublet of doublets (dd)
C6Ar-H110 - 115Doublet of doublets (dd)
C7-O-C H₂-70 - 75Singlet
C8-C H₂-O-68 - 72Singlet
C9-O-C H₃58 - 62Singlet

In-Depth Spectral Interpretation

The predicted spectrum is a composite of influences from each substituent. Understanding these influences is key to accurate interpretation.

Aromatic Region (100-155 ppm)

The chemical shifts of the aromatic carbons are heavily modulated by the electronic properties of the substituents. Aromatic carbons typically resonate between 120-150 ppm.[4]

  • Fluorine and Oxygen Effects: The two fluorine atoms and the oxygen of the methoxyethoxy group are highly electronegative and act as π-donors through resonance. This leads to significant deshielding (a downfield shift) for the carbons to which they are directly attached (C1, C2, and C3).[8]

  • Bromine Effect: The bromine atom exerts a strong shielding effect (an upfield shift) on the carbon it is attached to (C5), a phenomenon known as the "heavy atom effect".[1][9] This is why C5 is predicted to have the most upfield chemical shift in the aromatic region.

  • Hydrogen-bearing Carbons (C4, C6): The chemical shifts of C4 and C6 are influenced by the combined electronic effects of all substituents, resulting in shifts that are generally upfield relative to unsubstituted benzene (128.5 ppm).

The Signature of Carbon-Fluorine Coupling

A defining characteristic of the ¹³C NMR spectrum of fluorinated compounds is the presence of through-bond J-coupling between ¹³C and ¹⁹F nuclei. This coupling results in the splitting of carbon signals into multiplets.[2][3]

  • ¹J_CF (One-Bond Coupling): The largest coupling will be observed for carbons directly bonded to fluorine (C1 and C2). This one-bond coupling constant is typically very large, in the range of 240-260 Hz.

  • ²J_CF (Two-Bond Coupling): Carbons two bonds away from a fluorine will exhibit smaller couplings, generally between 15-25 Hz. For example, C1 will be split by the fluorine on C2, and C2 will be split by the fluorine on C1. C3 will be split by the fluorine on C2.

  • ³J_CF (Three-Bond Coupling): Three-bond couplings are typically in the range of 3-10 Hz. For instance, C4 will be coupled to the fluorine on C2, and C6 will be coupled to the fluorine on C1.

  • Longer-Range Coupling: Couplings over four or more bonds (e.g., ⁴J_CF, ⁵J_CF) can also be observed, though they are often smaller (< 3 Hz) and may not be resolved.[10][11]

As a result of these overlapping couplings, each carbon in the aromatic ring is predicted to appear as a doublet of doublets (dd) or a more complex multiplet. For example, the signal for C1 will be split into a large doublet by its directly attached fluorine (¹J_CF) and each of those lines will be split into a smaller doublet by the adjacent fluorine on C2 (²J_CF).

Aliphatic Region (58-75 ppm)

The signals for the methoxyethoxy side chain are more straightforward and appear in the expected region for aliphatic ethers.[7][12]

  • C7 and C8 (-O-CH₂-CH₂-O-): These methylene carbons are bonded to oxygen, which deshields them, causing them to resonate between 68-75 ppm.

  • C9 (-O-CH₃): The terminal methyl carbon is also attached to oxygen and is expected to appear around 58-62 ppm.

Since there are no fluorine atoms on the side chain, these signals are predicted to be sharp singlets in a standard proton-decoupled ¹³C NMR experiment.

Recommended Experimental Protocol for Data Acquisition

Acquiring a high-quality ¹³C NMR spectrum of this compound requires careful consideration of the experimental parameters, particularly to manage the effects of C-F coupling and ensure adequate signal-to-noise.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve approximately 20-30 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Chloroform-d is a good first choice due to its excellent solubilizing properties for a wide range of organic compounds.

    • Filter the solution into a standard 5 mm NMR tube.

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (≥ 400 MHz for ¹H) to maximize chemical shift dispersion and sensitivity.

    • Tune and match the ¹³C probe.

  • Data Acquisition (Proton-Decoupled ¹³C):

    • Experiment: A standard proton-decoupled ¹³C experiment with nuclear Overhauser effect (NOE) is recommended (e.g., zgpg30 on Bruker systems).

    • Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all signals are captured.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full magnetization recovery, especially for quaternary carbons.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a significant number of scans will be required. Start with 1024 scans and increase as needed to achieve a good signal-to-noise ratio.

    • Decoupling: Use broadband proton decoupling during acquisition to simplify the spectrum by removing ¹H-¹³C couplings.

  • Advanced Experiment (Optional):

    • To simplify the highly complex aromatic region, a simultaneous ¹H and ¹⁹F decoupled ¹³C NMR experiment can be performed.[3][13] This will cause all carbon signals, including those in the aromatic region, to collapse into singlets, confirming the number of unique carbon environments. This experiment requires a spectrometer equipped with a multinuclear probe and appropriate hardware.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 20-30 mg in ~0.6 mL CDCl3 prep2 Filter into 5 mm NMR Tube prep1->prep2 setup1 Insert Sample prep2->setup1 setup2 Lock, Tune & Shim setup1->setup2 acq1 Load 13C{1H} Experiment setup2->acq1 acq2 Set Parameters (SW, NS, D1) acq1->acq2 acq3 Acquire Data (zg) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to TMS (0 ppm) proc2->proc3 proc4 Peak Picking & Integration proc3->proc4 analysis analysis proc4->analysis Spectral Analysis & Assignment

Caption: Recommended workflow for the acquisition and processing of ¹³C NMR data.

Conclusion

This guide provides a robust, theory-backed prediction of the ¹³C NMR spectrum for this compound. The key predictive features are the significant upfield shift of the bromine-bound carbon (C5) and the complex splitting patterns of all aromatic carbons due to extensive C-F coupling. The aliphatic side chain is expected to show three distinct singlets in a standard proton-decoupled experiment. By following the detailed experimental protocol provided, researchers can confidently acquire and accurately interpret the ¹³C NMR spectrum, enabling unambiguous structural verification of this and similar complex fluorinated aromatic compounds.

References

An In-depth Technical Guide to 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: Direct experimental data for 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene is not extensively available in peer-reviewed literature. This guide, therefore, leverages established principles of organic chemistry and data from structurally analogous compounds to provide a comprehensive overview for research and development purposes.

Chemical Identity and Structure

This compound is a polysubstituted aromatic compound. Its structure incorporates several key functional groups that make it a potentially valuable building block in medicinal chemistry and materials science. The benzene core is substituted with a bromine atom, two fluorine atoms, and a 2-methoxyethoxy group.

  • IUPAC Name: this compound

  • CAS Number: 947534-38-5

  • Molecular Formula: C₉H₉BrF₂O₂

  • Canonical SMILES: COCCOc1cc(Br)cc(F)c1F

The strategic placement of these substituents creates a unique electronic and steric environment on the aromatic ring, influencing its reactivity and potential biological interactions. The fluorine atoms can enhance metabolic stability and binding affinity in drug candidates, while the bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. The methoxyethoxy side chain can influence solubility and offers additional points for modification.

Predicted Physicochemical Properties

The physicochemical properties of this compound are predicted based on its structure and data from similar halogenated aromatic ethers.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 267.07 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low-melting solidMany substituted difluorobenzenes are liquids at room temperature.
Boiling Point Estimated to be >200 °CThe presence of multiple halogens and the ether linkage increases the boiling point compared to simpler difluorobenzenes.
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethanol, acetone, diethyl ether).The aromatic and halogenated nature of the molecule makes it non-polar, leading to poor solubility in water but good solubility in organic solvents.
Stability Stable under normal laboratory conditions.Aromatic ethers are generally stable, though they should be stored away from strong oxidizing agents.

Proposed Synthesis Route: Williamson Ether Synthesis

A logical and widely used method for preparing aromatic ethers is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of this compound, the proposed pathway would involve the reaction of a deprotonated 5-bromo-2,3-difluorophenol with a 2-methoxyethyl halide.

Experimental Protocol:
  • Deprotonation of the Phenol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2,3-difluorophenol in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the phenolic hydroxyl group, forming the corresponding sodium phenoxide. The reaction can be monitored by the cessation of hydrogen gas evolution.

  • Nucleophilic Substitution: To the solution of the sodium phenoxide, add 1-bromo-2-methoxyethane (or a related 2-methoxyethyl halide) dropwise.

  • Warm the reaction mixture to room temperature or gently heat to facilitate the Sₙ2 reaction. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

Williamson_Ether_Synthesis reagent1 5-Bromo-2,3-difluorophenol intermediate Sodium 5-bromo-2,3-difluorophenoxide reagent1->intermediate Deprotonation in DMF reagent2 Sodium Hydride (NaH) reagent2->intermediate product 5-Bromo-1,2-difluoro-3- (2-methoxyethoxy)benzene intermediate->product SN2 Reaction reagent3 1-Bromo-2-methoxyethane reagent3->product

Caption: Proposed Williamson ether synthesis workflow.

Predicted Spectroscopic Characterization

The structural features of this compound would give rise to a distinct spectroscopic signature.

¹H NMR Spectroscopy
  • Aromatic Region (6.5-8.0 ppm): Two signals corresponding to the two protons on the benzene ring are expected. Due to the substitution pattern, these protons would likely appear as complex multiplets due to coupling with each other and with the fluorine atoms.

  • Aliphatic Region (3.0-4.5 ppm): The protons of the 2-methoxyethoxy group would be visible in this region. The two methylene groups (-OCH₂CH₂OCH₃) would likely appear as two distinct triplets. The methoxy group (-OCH₃) would appear as a singlet further upfield.

¹³C NMR Spectroscopy
  • Aromatic Region (120-170 ppm): Six distinct signals for the aromatic carbons are expected. The carbons bonded to fluorine will show characteristic splitting (C-F coupling). The carbon attached to the bromine will also be shifted.

  • Aliphatic Region (50-80 ppm): Three signals corresponding to the carbons of the 2-methoxyethoxy group are anticipated.

Mass Spectrometry
  • Molecular Ion Peak: A prominent molecular ion peak (M⁺) is expected due to the stability of the aromatic ring. The presence of bromine would result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).

  • Fragmentation Pattern: Common fragmentation pathways for aromatic ethers include cleavage of the ether bond. Fragments corresponding to the loss of the methoxyethoxy side chain and subsequent fragmentation of the aromatic ring are likely to be observed.

Potential Applications in Research and Drug Development

Halogenated aromatic compounds, particularly those containing fluorine, are of significant interest in medicinal chemistry. This compound can serve as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.

  • Scaffold for Lead Optimization: The compound can be used in the lead optimization phase of drug discovery. The bromine atom can be replaced with various other functional groups via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to explore the structure-activity relationship (SAR) of a drug candidate.

  • Modulation of Physicochemical Properties: The difluoro substitution pattern can be used to fine-tune the electronic properties and metabolic stability of a molecule. The methoxyethoxy side chain can improve solubility and provide a handle for further derivatization.

synthesis route for 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of this compound, a valuable fluorinated aromatic building block in the fields of medicinal chemistry and materials science. The described synthetic route is a robust two-step process commencing with the regioselective bromination of 2,3-difluorophenol to yield the key intermediate, 4-Bromo-2,3-difluorophenol. This is followed by a Williamson ether synthesis to introduce the 2-methoxyethoxy side chain. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and data presentation to ensure reproducible and efficient synthesis.

Introduction and Retrosynthetic Analysis

Fluorinated organic molecules are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. The title compound, this compound, incorporates several key structural features: a brominated and di-fluorinated phenyl ring, and a methoxyethoxy ether side chain. This combination makes it a versatile intermediate for further chemical elaboration.

A logical retrosynthetic analysis of the target molecule identifies the ether linkage as the most strategic point for disconnection. This bond can be readily formed through a Williamson ether synthesis, a reliable and well-established method.[1][2][3] This retrosynthetic step reveals two key precursors: the nucleophilic phenoxide derived from 4-Bromo-2,3-difluorophenol and an electrophilic 2-methoxyethyl halide. The intermediate, 4-Bromo-2,3-difluorophenol, can be synthesized from commercially available 2,3-difluorophenol via electrophilic aromatic substitution.

Retrosynthetic Pathway Diagram

G Target This compound Intermediate1 4-Bromo-2,3-difluorophenol Target->Intermediate1 Williamson Ether Synthesis Disconnection Intermediate2 1-Bromo-2-methoxyethane Target->Intermediate2 StartingMaterial 2,3-Difluorophenol Intermediate1->StartingMaterial Electrophilic Bromination Disconnection

Caption: Retrosynthetic analysis of the target compound.

Synthesis of the Key Intermediate: 4-Bromo-2,3-difluorophenol

The initial step in the synthesis is the regioselective bromination of 2,3-difluorophenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atoms are deactivating but also ortho-, para-directing. The position para to the hydroxyl group is sterically most accessible and electronically favored, leading to the desired 4-bromo isomer as the major product.

Experimental Protocol: Bromination of 2,3-difluorophenol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,3-Difluorophenol130.0910.0 g76.9 mmol
N-Bromosuccinimide (NBS)177.9813.7 g76.9 mmol
Acetonitrile (CH3CN)41.05200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2,3-difluorophenol (10.0 g, 76.9 mmol).

  • Dissolve the starting material in 200 mL of acetonitrile.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add N-Bromosuccinimide (13.7 g, 76.9 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-Bromo-2,3-difluorophenol as a solid. The expected yield is typically in the range of 70-85%.

Williamson Ether Synthesis of the Final Product

The final step is the formation of the ether linkage via a Williamson ether synthesis. This reaction proceeds through an S_N2 mechanism, where the phenoxide, generated in situ by a base, acts as a nucleophile and attacks the primary alkyl halide, 1-bromo-2-methoxyethane.[1][2] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is recommended as it effectively solvates the cation of the base, thereby enhancing the nucleophilicity of the phenoxide anion.[3]

Mechanism of Williamson Ether Synthesis

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O- K+ Phenol->Phenoxide Deprotonation Base K2CO3 Bicarbonate KHCO3 Base->Bicarbonate Phenoxide_sn2 Ar-O- TransitionState [Ar-O---CH2---Br]δ- Phenoxide_sn2->TransitionState Nucleophilic Attack AlkylHalide Br-CH2CH2OCH3 AlkylHalide->TransitionState Product Ar-O-CH2CH2OCH3 TransitionState->Product LeavingGroup Br- TransitionState->LeavingGroup

Caption: General mechanism of the Williamson ether synthesis.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromo-2,3-difluorophenol208.9910.0 g47.8 mmol
1-Bromo-2-methoxyethane138.997.3 g (5.2 mL)52.6 mmol
Potassium Carbonate (K2CO3)138.219.9 g71.7 mmol
N,N-Dimethylformamide (DMF)73.09150 mL-

Procedure:

  • To a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a reflux condenser under a nitrogen atmosphere, add 4-Bromo-2,3-difluorophenol (10.0 g, 47.8 mmol) and potassium carbonate (9.9 g, 71.7 mmol).

  • Add 150 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromo-2-methoxyethane (7.3 g, 52.6 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting phenol.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF and salts.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a pure liquid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the 2-methoxyethoxy side chain.

  • ¹³C NMR: The carbon NMR will display distinct signals for the aromatic carbons, with characteristic C-F couplings, and the aliphatic carbons of the ether side chain.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C9H9BrF2O2, along with the characteristic isotopic pattern for a bromine-containing compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkages, C-F bonds, and the aromatic ring.

Conclusion

The synthetic route detailed in this guide, employing a regioselective bromination followed by a Williamson ether synthesis, provides a reliable and efficient method for the preparation of this compound. The protocols are based on well-established chemical principles and are designed to be readily implemented in a standard organic synthesis laboratory. This guide serves as a valuable resource for researchers requiring access to this and structurally related fluorinated building blocks for applications in drug discovery and materials science.

References

A Technical Guide to 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene: Synthesis, Procurement, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Strategic Importance and Physicochemical Profile

The strategic value of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene lies in the unique combination of its functional groups, each contributing to its potential as a scaffold or intermediate in the synthesis of complex, high-value molecules.

  • 1,2-Difluoro-benzene Core: The vicinal fluorine atoms create a distinct electronic environment on the aromatic ring. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to protein targets through favorable electrostatic interactions.[1]

  • Bromo Substituent: The bromine atom serves as a versatile synthetic handle. It is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the strategic introduction of molecular complexity. It can also be converted to an organolithium or Grignard reagent, providing another avenue for carbon-carbon bond formation.

  • Methoxyethoxy Side Chain: This ether linkage introduces a flexible, polar, and hydrophilic element. This can improve the solubility and pharmacokinetic profile of a parent molecule, a critical consideration in drug design. The ether is generally stable under a variety of reaction conditions.

Based on its structure, the predicted physicochemical properties are summarized below. These are estimates and would require empirical validation.

PropertyEstimated ValueRationale / Significance
Molecular Formula C₉H₉BrF₂O₂
Molecular Weight 267.07 g/mol
Appearance Colorless to light yellow oil or low-melting solidBased on similar substituted bromodifluorobenzenes.
Boiling Point >200 °C (estimated)High due to polarity and molecular weight.
Solubility Soluble in common organic solvents (DCM, THF, EtOAc). Low aqueous solubility.The methoxyethoxy group may confer slight aqueous solubility.
Purity >95% (typical for custom synthesis)Specification to be defined with the synthesis partner.

Procurement Strategy: The Custom Synthesis Route

As of early 2026, this compound is not listed as a stock chemical by major suppliers. Therefore, researchers requiring this compound must engage with a Contract Research Organization (CRO) or a specialized chemical synthesis company.

The process of acquiring a custom-synthesized chemical typically follows a well-defined workflow.

G cluster_client Researcher/Client cluster_cro Custom Synthesis Partner cluster_output Deliverables a Define Requirements: - Quantity (mg to kg) - Purity (>95%) - Analytical Data (NMR, LC-MS) b Route Scouting & Feasibility Analysis a->b Submit Inquiry c Provide Quotation (Cost & Timeline) b->c Propose Route d Synthesis & Purification c->d Client Approval e Quality Control & Analysis d->e Purified Product f Target Compound e->f g Certificate of Analysis (CoA) e->g

Caption: Workflow for procuring a custom-synthesized chemical compound.

Selecting a Synthesis Partner

Choosing the right partner is critical for success. Key considerations include:

  • Expertise in Fluorination Chemistry: The synthesis involves handling specialized reagents and techniques common to organofluorine chemistry.[2]

  • Scale-Up Capability: Ensure the company can meet potential future demands, moving from milligram research quantities to kilogram-scale production if necessary.[3][4]

  • Analytical Capabilities: The partner must have robust in-house analytical services (e.g., high-field NMR, LC-MS, GC-MS) to validate the structure and purity of the final product.[5]

  • Confidentiality and IP Protection: A strong non-disclosure agreement (NDA) is essential to protect the intellectual property associated with the research.[3]

Prominent Custom Synthesis Providers: A number of companies specialize in providing custom synthesis services to the pharmaceutical and biotech industries, including:

  • Otava Chemicals[6]

  • Enamine[3]

  • Tocris Bioscience (Custom Chemistry Services)[5]

  • Biosynth[2]

  • Taros Chemicals[4]

  • AxisPharm[7]

  • Sarchem Laboratories[8]

Proposed Synthesis Protocol

While the exact route would be optimized by the synthesis provider, a plausible and robust pathway can be designed based on established chemical principles. A logical approach involves a nucleophilic aromatic substitution (SₙAr) reaction.

Retrosynthetic Analysis

The target molecule can be disconnected at the ether linkage, suggesting a reaction between a bromodifluorophenol precursor and a methoxyethoxy halide.

G cluster_precursors Key Precursors Target Target Molecule 5-Bromo-1,2-difluoro-3- (2-methoxyethoxy)benzene Disconnect C-O Ether Bond (SNAr Reaction) Target->Disconnect Phenol 5-Bromo-1,2-difluoro-3-hydroxybenzene Disconnect->Phenol AlkylHalide 1-Bromo-2-methoxyethane (or other leaving group) Disconnect->AlkylHalide

Caption: Retrosynthetic analysis for the target compound via an SₙAr disconnection.

Step-by-Step Experimental Protocol (Proposed)

Objective: To synthesize this compound from 5-Bromo-1,2-difluoro-3-hydroxybenzene.

Materials:

  • 5-Bromo-1,2-difluoro-3-hydroxybenzene (Precursor, may also require custom synthesis)

  • 1-Bromo-2-methoxyethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-1,2-difluoro-3-hydroxybenzene (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Add anhydrous potassium carbonate (1.5 - 2.0 eq). The causality here is that a non-nucleophilic base is required to deprotonate the phenol, forming the more nucleophilic phenoxide in situ without competing in the substitution reaction.

  • Alkylating Agent Addition: Add 1-Bromo-2-methoxyethane (1.1 - 1.3 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C. The choice of temperature is a balance; it must be high enough to overcome the activation energy for the SₙAr reaction but not so high as to cause decomposition. Monitor the reaction progress by TLC or LC-MS until the starting phenol is consumed (typically 4-12 hours). The SₙAr mechanism is favored by the electron-withdrawing nature of the two fluorine atoms, which stabilize the negative charge in the Meisenheimer intermediate.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). The aqueous wash removes the DMF and inorganic salts.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the pure product.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Applications in Drug Discovery & Medicinal Chemistry

The structural motifs present in this compound are highly relevant to modern drug design. The compound serves as an excellent starting point for generating libraries of novel compounds for screening.

Bioisosteric Replacement and Analogue Synthesis

The difluorophenyl group is often used as a bioisostere for other aromatic systems. The unique electronic properties conferred by the fluorine atoms can lead to improved potency and pharmacokinetic profiles.[1] Using the bromine as a synthetic handle, researchers can rapidly generate analogues for structure-activity relationship (SAR) studies.

G cluster_reactions Cross-Coupling Reactions Start 5-Bromo-1,2-difluoro-3- (2-methoxyethoxy)benzene Suzuki Suzuki Coupling (Adds Aryl/Heteroaryl groups) Start->Suzuki Sonogashira Sonogashira Coupling (Adds Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Adds Amines) Start->Buchwald Library Diverse Library of Analogues for SAR Studies Suzuki->Library Sonogashira->Library Buchwald->Library

Caption: Diversification of the core scaffold using palladium-catalyzed cross-coupling reactions.

Example Application: Kinase Inhibitors

Many small-molecule kinase inhibitors feature a substituted aromatic core that binds within the ATP-binding pocket of the enzyme. The difluoro-ether motif can form key hydrogen bonds and favorable interactions, while the portion of the molecule built off the bromine atom can be tailored to achieve selectivity and occupy adjacent hydrophobic pockets. The introduction of fluorine is a well-established strategy to enhance the metabolic stability of drug candidates.[1]

Safety and Handling

As a novel, uncharacterized chemical, this compound should be handled with caution. A comprehensive Safety Data Sheet (SDS) should be requested from the synthesis provider.

General Precautions:

  • Engineering Controls: Use in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Based on analogous compounds, storage under an inert atmosphere may be recommended to prevent degradation.

References

An In-depth Technical Guide on the Solubility of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive assessments, and detailed experimental protocols for empirical determination.

Introduction: The Significance of Fluorinated Benzene Derivatives

This compound is a halogenated and ether-substituted aromatic compound. The presence of fluorine atoms is of particular interest in medicinal chemistry and materials science. Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Consequently, fluorinated compounds are integral to the development of novel pharmaceuticals and functional materials.[3][4][5] An understanding of the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and screening.

Molecular Structure and Predicted Physicochemical Properties

To understand the solubility of this compound, a thorough analysis of its molecular structure is essential.

Caption: Molecular Structure of this compound

Key structural features influencing solubility include:

  • Aromatic Benzene Ring: The core benzene ring is nonpolar and contributes to solubility in nonpolar solvents.

  • Halogen Substituents (Bromo and Difluoro): The highly electronegative fluorine atoms and the bromine atom create significant dipole moments, increasing the molecule's overall polarity compared to unsubstituted benzene.

  • Methoxyethoxy Group: This ether linkage introduces polarity and the potential for hydrogen bond acceptance via the oxygen atoms. This feature can enhance solubility in polar aprotic and, to a lesser extent, polar protic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] This means that substances with similar polarities and intermolecular forces tend to be soluble in one another.[6][7] The dissolution process involves overcoming solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

The solubility of this compound is determined by a balance of its nonpolar and polar characteristics:

  • Polar Solvents: Polar protic solvents (e.g., methanol, ethanol) can engage in hydrogen bonding. While the subject molecule can act as a hydrogen bond acceptor at its ether oxygens, it lacks a hydrogen bond donor. Its solubility in these solvents is expected to be moderate. Polar aprotic solvents (e.g., DMSO, DMF, acetone) are anticipated to be effective solvents due to favorable dipole-dipole interactions.

  • Nonpolar Solvents: Nonpolar solvents (e.g., hexane, toluene) will primarily interact with the nonpolar benzene ring and the bromo substituent through London dispersion forces. The polar ether and fluoro groups may limit solubility in highly nonpolar solvents.

Predicted Solubility Profile

Organic Solvent Chemical Class Predicted Solubility Rationale for Prediction
Methanol Polar ProticModerate to HighThe polar ether group can accept hydrogen bonds, but the overall large, somewhat nonpolar structure may limit very high solubility.
Ethanol Polar ProticModerate to HighSimilar to methanol, with slightly lower polarity.
Isopropanol Polar ProticModerateLower polarity than methanol and ethanol may lead to slightly reduced solubility.
Acetone Polar AproticHighStrong dipole-dipole interactions are expected between acetone and the polar groups of the solute.
Acetonitrile Polar AproticHighFavorable dipole-dipole interactions are likely.
Dimethyl Sulfoxide (DMSO) Polar AproticHighA very polar aprotic solvent that should effectively solvate the molecule.
Dimethylformamide (DMF) Polar AproticHighSimilar to DMSO, expected to be a good solvent.
Dichloromethane (DCM) Moderately PolarHighGood balance of polarity to interact with both polar and nonpolar regions of the molecule.
Tetrahydrofuran (THF) Moderately PolarHighThe ether linkage in THF can interact favorably with the methoxyethoxy group.
Toluene Nonpolar AromaticModerateThe aromatic ring of toluene can interact with the benzene ring of the solute via π-stacking.
Hexane Nonpolar AliphaticLow to ModeratePrimarily London dispersion forces will be at play; the polar groups of the solute will likely limit high solubility.
Diethyl Ether Slightly PolarHighThe ether nature of the solvent should lead to good miscibility.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Materials and Reagents
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks, vials with screw caps

  • Analytical balance

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_solute Weigh excess solute prep_combine Add solute to solvent prep_solute->prep_combine prep_solvent Add known volume of solvent to vial prep_solvent->prep_combine equilibration Shake at constant temperature (e.g., 24-48h) prep_combine->equilibration sampling_filter Filter supernatant to remove undissolved solid equilibration->sampling_filter sampling_dilute Dilute filtrate to known volume sampling_filter->sampling_dilute sampling_quantify Quantify concentration via HPLC or UV-Vis sampling_dilute->sampling_quantify calculation Calculate solubility (e.g., in mg/mL or mol/L) sampling_quantify->calculation

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several vials. The excess solid is crucial to ensure saturation.

    • To each vial, add a precise volume of the chosen organic solvent.

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25°C).

    • Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.[8] A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Factors Influencing Solubility

  • Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[9] This is because the dissolution process is often endothermic. Therefore, it is critical to control and report the temperature at which solubility is determined.

  • Pressure: For solid and liquid solutes, the effect of pressure on solubility is generally negligible.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should be consulted, general precautions for handling similar halogenated aromatic compounds should be followed.[10][11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any vapors or dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. While specific quantitative data is not yet widely published, a strong predictive framework based on its molecular structure and the principles of chemical interactions has been established. The detailed experimental protocol provided herein offers a robust methodology for researchers to determine the precise solubility in a range of organic solvents, which is a critical step for the successful application of this compound in research and development.

References

The Structural Elucidation of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene: A Technical Guide to Synthesis, Crystallization, and X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for the synthesis, crystallization, and structural analysis of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene. As no public crystallographic data for this specific compound is available, this document serves as a detailed roadmap for researchers in medicinal chemistry, materials science, and drug development to determine its three-dimensional structure. The strategic incorporation of bromine, fluorine, and a flexible methoxyethoxy chain presents a molecule of significant interest, and understanding its solid-state conformation is key to unlocking its potential.

The presence of fluorine atoms in drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] Similarly, the bromine atom provides a versatile handle for further chemical modification through cross-coupling reactions, a cornerstone of modern synthetic chemistry. The methoxyethoxy side chain can influence solubility and introduces conformational flexibility. Elucidating the crystal structure of this compound will provide invaluable insights into its intermolecular interactions, which govern its physicochemical properties and its potential utility as a pharmaceutical intermediate or advanced material.

Part I: Synthesis and Purification: A Pathway to a Crystalline Candidate

A robust and high-purity synthesis is the foundational step for obtaining diffraction-quality crystals.[4] The most direct and logical approach to this compound is a Williamson ether synthesis. This method involves the reaction of a corresponding phenol with an alkyl halide under basic conditions.[2]

Proposed Synthetic Route:

The synthesis will proceed in two main stages: the preparation of the key intermediate, 4-bromo-2,3-difluorophenol, followed by its etherification.

Synthetic_Pathway cluster_0 Stage 1: Preparation of Phenolic Intermediate cluster_1 Stage 2: Williamson Ether Synthesis A 1-Bromo-2,3-difluorobenzene B 4-Bromo-2,3-difluorophenol A->B 1. n-BuLi, THF, -78°C 2. B(OMe)3 3. H2O2, NaOH D This compound B->D K2CO3, Acetone, Reflux C 2-Chloroethyl methyl ether C->D

Caption: Proposed two-stage synthesis of the target compound.

Detailed Experimental Protocol:

Stage 1: Synthesis of 4-Bromo-2,3-difluorophenol

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-bromo-2,3-difluorobenzene in anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (n-BuLi) is added dropwise via the dropping funnel, and the reaction is stirred for 1 hour at this temperature.

  • Borylation: Trimethyl borate is added dropwise, and the mixture is allowed to slowly warm to room temperature overnight.

  • Oxidation and Workup: The reaction is cooled to 0 °C, and an aqueous solution of sodium hydroxide followed by hydrogen peroxide is carefully added. The mixture is stirred for 2 hours. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure 4-bromo-2,3-difluorophenol.

Stage 2: Synthesis of this compound

  • Reaction Setup: To a solution of 4-bromo-2,3-difluorophenol in acetone, potassium carbonate is added, followed by 2-chloroethyl methyl ether.[2]

  • Reaction: The mixture is heated to reflux and stirred overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Final Purification: The crude product is purified by column chromatography to yield the final compound. Purity should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to be >98% before attempting crystallization.[5]

Part II: The Strategy of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[1][6] For a novel compound, a systematic screening of various crystallization techniques is essential. Given that structurally similar compounds can be liquids at room temperature, methods suitable for low-melting solids or oils must be considered.[7]

Crystallization Screening Workflow:

Crystallization_Workflow Start Pure Compound (>98%) Method1 Slow Evaporation Start->Method1 Dissolve in various solvents (e.g., Hexane, EtOAc, DCM) Method2 Vapor Diffusion Start->Method2 Inner vial: compound in THF Outer vial: Hexane or Pentane Method3 Slow Cooling Start->Method3 Saturated solution at high temp, cool slowly to RT, then to 4°C Result Diffraction-Quality Crystals Method1->Result Fail No Crystals / Oil / Poor Quality Method1->Fail Method2->Result Method2->Fail Method3->Result Method3->Fail Fail->Start Re-purify / Try co-crystallization

Caption: A systematic workflow for screening crystallization conditions.

Detailed Crystallization Protocols:
  • Slow Evaporation:

    • Rationale: This is the simplest method, relying on the gradual increase in concentration as the solvent evaporates.[8]

    • Protocol: Prepare nearly saturated solutions of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol). Filter the solutions into clean, small vials. Cover the vials with a cap pierced with a needle to allow for slow solvent evaporation. Place the vials in a vibration-free location.[4]

  • Vapor Diffusion:

    • Rationale: This is a highly successful method that allows for very slow changes in solvent composition, promoting the growth of high-quality crystals.[8]

    • Protocol: In a small, open inner vial, dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., THF, toluene). Place this vial inside a larger, sealed vial containing a more volatile anti-solvent in which the compound is insoluble (e.g., pentane, hexane). The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.[8]

  • Slow Cooling:

    • Rationale: This method is effective for compounds that have a significant difference in solubility at high and low temperatures.

    • Protocol: Prepare a saturated solution of the compound in a suitable solvent (e.g., isopropanol, acetonitrile) at an elevated temperature. Ensure all solid is dissolved. Allow the solution to cool slowly to room temperature. To encourage slower cooling, the flask can be insulated.[1] If no crystals form, the solution can be placed in a refrigerator (4 °C) or freezer (-20 °C).

Part III: Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal (typically 50-250 microns in size, optically clear) is obtained, its three-dimensional structure can be determined using single-crystal X-ray diffraction.[9]

Data Collection and Structure Solution Workflow:
  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Low-Temperature Data Collection: The crystal is cooled to a low temperature (typically 100-120 K) in a stream of cold nitrogen gas. This is crucial as it minimizes thermal motion of the atoms, leading to higher resolution data and a more precise structure.[4][10]

  • Diffraction Experiment: The crystal is irradiated with a monochromatic X-ray beam.[11] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[11]

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of each diffraction spot.[11]

  • Structure Solution and Refinement: The phases of the diffracted X-rays are determined using computational methods to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to achieve the best possible fit.[11]

Part IV: Anticipated Structural Insights and Data Presentation

The successful determination of the crystal structure will provide a wealth of information. The primary results are typically summarized in a crystallographic information file (CIF) and presented in tabular format.

Hypothetical Crystallographic Data Table:
ParameterHypothetical Value
Chemical FormulaC₉H₈BrF₂O₂
Formula Weight265.06 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)a = 8.5, b = 12.1, c = 9.8
α, β, γ (°)α = 90, β = 105.5, γ = 90
Volume (ų)970.4
Z (molecules/unit cell)4
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
Density (calculated)1.815 g/cm³
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.110
Goodness-of-fit on F²1.05

From the refined structure, one can analyze:

  • Molecular Conformation: The precise bond lengths, bond angles, and torsion angles, particularly of the flexible methoxyethoxy side chain.

  • Intermolecular Interactions: The packing of molecules in the crystal lattice will reveal non-covalent interactions such as halogen bonding (involving the bromine atom), C-H···F hydrogen bonds, and π-π stacking, which are critical for understanding the material's properties.

  • Influence of Substituents: The interplay between the electron-withdrawing fluorine atoms and the bromine atom on the geometry and electronic properties of the benzene ring.

This comprehensive approach, from rational synthesis to detailed structural analysis, provides a clear and actionable path for researchers to elucidate the crystal structure of this compound, thereby enabling a deeper understanding of its chemical nature and paving the way for its potential applications.

References

The Strategic Deployment of Substituted Difluorobenzenes in Modern Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science. Among the myriad of fluorinated scaffolds, substituted difluorobenzenes have emerged as particularly valuable building blocks, offering a unique confluence of physicochemical properties that can be leveraged to optimize molecular design. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and application of substituted difluorobenzene compounds. By delving into the causality behind experimental choices and presenting validated protocols, this guide aims to empower scientists to effectively harness the potential of this versatile chemical motif.

The Enduring Impact of Fluorine in Molecular Design

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] The high electronegativity of fluorine, second only to neon, and the strength of the carbon-fluorine bond are central to its transformative effects.[2] In the context of drug discovery, strategic fluorination can lead to:

  • Enhanced Metabolic Stability: The robust C-F bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.[2][3]

  • Improved Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[3][4][5]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups, influencing a molecule's ionization state at physiological pH.

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences through steric and electronic interactions, which can be crucial for optimizing binding to a biological target.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions.[5]

These advantageous properties have led to a significant increase in the prevalence of fluorinated compounds in pharmaceuticals and agrochemicals.[6][7]

The Difluorobenzene Core: A Privileged Scaffold

Substituted difluorobenzenes offer a versatile platform for molecular design, with the relative positioning of the two fluorine atoms—ortho (1,2-), meta (1,3-), and para (1,4-)—imparting distinct electronic and steric properties to the aromatic ring. Understanding the unique characteristics of each isomer is paramount for their effective utilization.

Physicochemical Properties of Difluorobenzene Isomers

The physical properties of the three difluorobenzene isomers are summarized in the table below. These differences, though seemingly subtle, can have significant implications for their behavior in chemical reactions and biological systems.

Property1,2-Difluorobenzene1,3-Difluorobenzene1,4-Difluorobenzene
Molecular Formula C₆H₄F₂C₆H₄F₂C₆H₄F₂
Molar Mass ( g/mol ) 114.09114.09114.09
Boiling Point (°C) 928388-89
Melting Point (°C) -34-59-13
Density (g/mL) 1.15991.163~1.17
CAS Number 367-11-3372-18-9540-36-3

Data compiled from various sources, including PubChem and commercial supplier information.[8][9][10][11][12]

Reactivity and Directing Effects

The two fluorine atoms on the benzene ring are strongly deactivating towards electrophilic aromatic substitution due to their inductive electron-withdrawing effects.[13] However, they are ortho, para-directing due to resonance effects. The interplay of these effects, combined with the relative positions of the fluorine atoms, dictates the reactivity and regioselectivity of substitution reactions.

A prime example of this is the Friedel-Crafts acylation, where the reactivity of the difluorobenzene isomers follows the order: 1,3-difluorobenzene > 1,2-difluorobenzene ≈ 1,4-difluorobenzene.[13] This is because in 1,3-difluorobenzene, the directing effects of the two fluorine atoms reinforce each other, activating the C4 position for electrophilic attack. In contrast, the directing effects in the 1,2- and 1,4-isomers are not as constructively aligned, leading to lower reactivity.[13]

Synthetic Strategies for Accessing Substituted Difluorobenzenes

A variety of synthetic methods are available for the preparation of substituted difluorobenzenes, ranging from classical transformations to modern catalytic approaches. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and scalability.

Traditional Synthetic Routes

The Balz-Schiemann Reaction: This classical method remains a primary route for introducing fluorine onto an aromatic ring.[14][15] It involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[12][15] While reliable, this multi-step process can suffer from moderate yields and the generation of hazardous byproducts.[8][14]

Experimental Protocol: Synthesis of 1,2-Difluorobenzene via the Balz-Schiemann Reaction [12]

  • Diazotization: 2-Fluoroaniline is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄). The solution is cooled to 0-5 °C.

  • A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The reaction is stirred for 30-60 minutes.

  • The resulting diazonium tetrafluoroborate salt precipitates from the solution and is collected by filtration.

  • Thermal Decomposition: The isolated diazonium salt is gently heated, leading to the evolution of nitrogen gas and boron trifluoride, and the formation of 1,2-difluorobenzene.

  • The crude product is purified by distillation.

Nucleophilic Aromatic Substitution (SNAr): In cases where the difluorobenzene ring is activated by strong electron-withdrawing groups, direct nucleophilic substitution of a leaving group (e.g., a halogen) can be an effective strategy.

Modern Catalytic Methods

Recent advances in catalysis have provided more efficient and versatile methods for the synthesis and functionalization of difluorobenzenes.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling reaction, for instance, has been successfully employed for the site-selective arylation of dihalogenated trifluoromethyl-benzene derivatives.[16] The regioselectivity of these reactions is often governed by a combination of steric and electronic factors.[16]

C-H Functionalization: Direct C-H functionalization has emerged as a powerful, atom-economical strategy for the synthesis of complex substituted difluorobenzenes.[17][18] These reactions often utilize transition metal catalysts to selectively activate and functionalize C-H bonds, obviating the need for pre-functionalized starting materials.[18][19] For example, penta-, tetra-, tri-, and difluorobenzenes can undergo direct arylation with a range of aryl halides in high yield.[17] Computational studies suggest that the C-H bond cleavage in these reactions can occur via a concerted metalation-deprotonation mechanism.[19]

Conceptual Workflow for Catalytic C-H Functionalization

G cluster_0 Catalytic Cycle Difluorobenzene Difluorobenzene C-H_Activation C-H_Activation Difluorobenzene->C-H_Activation Aryl_Halide Aryl_Halide Oxidative_Addition Oxidative_Addition Aryl_Halide->Oxidative_Addition Catalyst_Precursor Catalyst_Precursor Active_Catalyst Active_Catalyst Catalyst_Precursor->Active_Catalyst Activation Active_Catalyst->Oxidative_Addition Reacts with Oxidative_Addition->C-H_Activation Reductive_Elimination Reductive_Elimination C-H_Activation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regenerates Substituted_Difluorobenzene Substituted_Difluorobenzene Reductive_Elimination->Substituted_Difluorobenzene G Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds to Signaling_Cascade Signaling_Cascade Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Cell_Proliferation Cell_Proliferation Signaling_Cascade->Cell_Proliferation Promotes Inhibitor Difluorobenzene- Containing Inhibitor Inhibitor->Receptor_Tyrosine_Kinase Blocks ATP binding site

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Complex Biaryl Structures

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron species and an organohalide has become indispensable in the pharmaceutical and materials science industries for the construction of complex biaryl and heteroaryl scaffolds.[3][4]

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene , a key intermediate in the synthesis of various high-value molecules. The presence of difluoro substituents renders the aromatic ring electron-deficient, which generally enhances the reactivity of the aryl bromide towards oxidative addition, a critical step in the catalytic cycle.[5] However, the substitution pattern also presents unique challenges that necessitate careful optimization of the reaction conditions. This guide offers a robust starting point for researchers, scientists, and drug development professionals, grounded in mechanistic principles and field-proven insights.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species.[1][5][6] The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[1]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic moiety to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[7][8][9]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1][5]

Below is a diagram illustrating the catalytic cycle:

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Ar-Ar' Reductive_Elimination->Pd(0)L2

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of the Buchwald-Hartwig amination for the synthesis of novel arylamines from 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene. The protocols and insights presented herein are grounded in established mechanistic principles and tailored to address the specific challenges posed by this electron-rich and sterically demanding substrate.

Foundational Principles: A Strategic Overview of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful method for the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed coupling of amines with aryl halides.[1][2] Its broad adoption, particularly in the pharmaceutical industry, stems from its remarkable functional group tolerance and its ability to overcome the limitations of classical methods for arylamine synthesis.[1][3]

The reaction proceeds via a catalytic cycle initiated by the oxidative addition of an aryl halide to a palladium(0) complex.[2][4] Subsequent coordination of the amine, deprotonation by a base, and reductive elimination from the palladium(II) intermediate afford the desired arylamine and regenerate the active palladium(0) catalyst.[2][4][5] The efficiency and scope of this transformation are critically dependent on the judicious selection of the phosphine ligand, base, and reaction conditions.[6][7]

The substrate of interest, this compound, presents a unique set of challenges and opportunities. The presence of two fluorine atoms and a methoxyethoxy group renders the aromatic ring electron-rich, which can influence the rate of oxidative addition. Furthermore, the substitution pattern contributes to steric hindrance around the C-Br bond, necessitating a carefully optimized catalyst system.

The Catalytic Heart: Unraveling the Buchwald-Hartwig Cycle

A fundamental understanding of the catalytic cycle is paramount for rational protocol design and troubleshooting. The generally accepted mechanism involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4][8]

Buchwald-Hartwig Catalytic Cycle cluster_steps Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Ar-X Ar-X 5-Bromo-1,2-difluoro-3- (2-methoxyethoxy)benzene Oxidative_Addition Oxidative Addition [Ar-Pd(II)(NR2)L2]+X- [Ar-Pd(II)(NR2)L2]+X- Ar-Pd(II)(X)L2->[Ar-Pd(II)(NR2)L2]+X- R2NH, Base Amine R2NH Amine_Coordination Amine Coordination & Deprotonation Base Base [Ar-Pd(II)(NR2)L2]+X-->Pd(0)L2 Ar-NR2 Product [Ar-Pd(II)(NR2)L2]+X-->Ar-NR2 Reductive_Elimination Reductive Elimination

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the final reductive elimination step, while minimizing side reactions such as β-hydride elimination.[1] For sterically demanding substrates, ligands like those from the Buchwald (e.g., XPhos, RuPhos) or Hartwig (e.g., ferrocene-derived) series have demonstrated remarkable efficacy.[1][7]

Experimental Design and Workflow: A Step-by-Step Visualization

A successful Buchwald-Hartwig amination hinges on meticulous experimental setup and execution under an inert atmosphere to protect the sensitive palladium catalyst. The general workflow is outlined below.

Experimental_Workflow A Inert Atmosphere Preparation (Schlenk flask, N2/Ar) B Addition of Pd Precatalyst & Ligand A->B C Addition of Base B->C D Addition of Aryl Halide (this compound) C->D E Addition of Degassed Solvent D->E F Addition of Amine E->F G Reaction at Elevated Temperature F->G H Reaction Monitoring (TLC/GC-MS) G->H I Work-up & Extraction H->I J Purification (Column Chromatography) I->J K Product Characterization J->K

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol provides a robust starting point for the amination of this compound with a generic secondary amine (e.g., morpholine). Optimization of catalyst, ligand, base, and temperature may be necessary for different amine coupling partners.

Materials and Reagents:

  • This compound

  • Amine (e.g., Morpholine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)

  • Phosphine ligand (e.g., XPhos or RuPhos)

  • Base (e.g., Sodium tert-butoxide or Cesium carbonate)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[3]

  • The flask is sealed, and the atmosphere is replaced with an inert gas by evacuating and backfilling three times.

  • Under the inert atmosphere, add the base (e.g., Sodium tert-butoxide, 1.4 equivalents) and this compound (1.0 equivalent).[3]

  • Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M) via syringe.[9]

  • Finally, add the amine (1.2 equivalents) to the reaction mixture via syringe.[3]

  • Reaction: The reaction mixture is stirred at a temperature ranging from 80 to 110 °C. The optimal temperature should be determined empirically.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.[9]

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.[3]

  • Combine the organic filtrates and wash with water and then brine.[3][9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The purified product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Key Reaction Parameters and Optimization Strategies

The success of the Buchwald-Hartwig amination is highly dependent on the interplay of several factors. The following table summarizes key parameters and provides guidance for optimization.

ParameterRecommended Starting ConditionsRationale and Optimization Considerations
Palladium Precatalyst Pd₂(dba)₃ (2 mol%) or XPhos Pd G3 (2 mol%)G3/G4 precatalysts offer improved air and moisture stability. Catalyst loading can sometimes be reduced for highly efficient systems.
Ligand XPhos or RuPhos (4 mol%)Bulky, electron-rich biarylphosphine ligands are generally effective for challenging substrates.[7] The ligand-to-palladium ratio can be optimized.
Base Sodium tert-butoxide (NaOt-Bu) (1.4 eq.)A strong, non-nucleophilic base is required to deprotonate the amine.[10][11] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be explored, potentially requiring higher temperatures.[4][5]
Solvent Toluene or 1,4-Dioxane (0.1-0.2 M)Aprotic, non-polar, or weakly polar solvents are typically used.[12] The choice of solvent can influence catalyst solubility and reactivity.[10][13]
Temperature 80-110 °CHigher temperatures are often required for less reactive aryl halides or sterically hindered substrates.[6]
Amine Stoichiometry 1.2 equivalentsA slight excess of the amine is generally used to drive the reaction to completion.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxidation) - Insufficiently strong base - Low reaction temperature- Ensure rigorous inert atmosphere techniques. - Screen stronger bases (e.g., LiHMDS). - Increase reaction temperature.
Formation of Side Products - Hydrodehalogenation (replacement of Br with H) - Homocoupling of the aryl halide- Ensure the absence of water. - Screen different ligands to favor reductive elimination over side reactions.[14]
Difficulty in Purification - Residual palladium catalyst - Co-elution of product with starting materials- Employ specialized methods for palladium removal (e.g., treatment with activated carbon or specific scavengers). - Optimize chromatographic conditions.

Safety Considerations

  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially pyrophoric. They should be handled under an inert atmosphere.

  • Bases: Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[15]

  • Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. All manipulations should be performed in a well-ventilated fume hood.[15]

References

Application Notes and Protocols for Sonogashira Reaction with Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C(sp²)-C(sp) Bond Formation

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation is instrumental in the synthesis of complex molecules, including pharmaceuticals, natural products, organic materials, and nanomaterials.[1][3][4][5] The reaction's value is underscored by its ability to be conducted under mild conditions, such as at room temperature, in aqueous media, and with a mild base, which has broadened its application in the synthesis of intricate molecular architectures.[1][6]

Historically, the Sonogashira reaction, as reported in 1975, utilized a palladium catalyst in conjunction with a copper(I) co-catalyst, an improvement that allowed for milder reaction conditions compared to earlier palladium-only protocols.[1] While aryl iodides are highly reactive substrates in this coupling, the broader availability and lower cost of aryl bromides have driven the development of robust protocols specifically tailored for these less reactive partners.[7] This document provides a detailed guide for researchers, scientists, and drug development professionals on the optimal conditions and protocols for the successful execution of the Sonogashira reaction with aryl bromides.

Mechanistic Underpinnings: The Dual Catalytic Cycles

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Sonogashira coupling. The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][8]

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) intermediate.[1][8] This is often considered the rate-limiting step of the reaction, particularly for less reactive aryl bromides.[1][9]

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide species.[1][2]

  • Transmetalation and Reductive Elimination: The copper acetylide then transmetalates to the Pd(II) complex, replacing the bromide.[1] The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst, thus completing the palladium cycle.[1]

The interplay between these two cycles is crucial for the efficiency of the reaction under mild conditions.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ Pd(0)L2->ArPd(II)BrL2 Oxidative Addition (Ar-Br) ArPd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L₂ ArPd(II)BrL2->ArPd(II)(C≡CR)L2 Transmetalation ArPd(II)(C≡CR)L2->Pd(0)L2 ArC≡CR Ar-C≡C-R (Product) ArPd(II)(C≡CR)L2->ArC≡CR Reductive Elimination HC≡CR H-C≡C-R (Alkyne) CuC≡CR Cu-C≡C-R HC≡CR->CuC≡CR Deprotonation (Base) CuC≡CR->ArPd(II)BrL2 Cu Acetylide Transfer CuBr CuBr CuC≡CR->CuBr Base Base Base->HC≡CR

Caption: The dual catalytic cycles of the Sonogashira reaction.

Copper-Free Sonogashira Coupling: A Greener Alternative

While the copper co-catalyst enhances reactivity, it can also lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[1] This has spurred the development of copper-free Sonogashira protocols.[6][10] In the absence of copper, the deprotonation of the alkyne and its subsequent transfer to the palladium center are believed to occur directly at the palladium complex, often facilitated by the amine base.[2][11] These reactions may require more forcing conditions, such as higher temperatures or more specialized ligands, to achieve high yields with aryl bromides.[9]

Key Reaction Parameters for Aryl Bromides

The successful coupling of aryl bromides in a Sonogashira reaction is highly dependent on the careful selection of several key parameters. Due to their lower reactivity compared to aryl iodides, the choice of catalyst, ligand, base, and solvent is critical.[7]

Palladium Catalyst and Ligands: The Heart of the Reaction

The combination of the palladium source and the coordinating ligand is the most crucial factor in determining the success of a Sonogashira reaction with aryl bromides.

  • Palladium Precatalysts: Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[8] While effective, they may require higher catalyst loadings and temperatures for less reactive aryl bromides.[8][9] More modern, air-stable precatalysts, such as those based on N-heterocyclic carbenes (NHCs) or bulky, electron-rich phosphines, often exhibit higher activity at lower loadings.[8][12]

  • Phosphine Ligands: The electronic and steric properties of the phosphine ligand significantly impact the catalytic activity. Electron-rich and sterically bulky ligands can facilitate the rate-limiting oxidative addition step and promote the reductive elimination.[8] For challenging aryl bromides, ligands such as P(t-Bu)₃, XPhos, and SPhos have proven to be highly effective.[13][14]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donating ligands that form highly stable and active palladium complexes.[8] They are particularly effective in copper-free Sonogashira reactions and can promote the coupling of sterically hindered or electron-rich aryl bromides.[8]

The Role of the Copper(I) Co-catalyst

In the classic Sonogashira reaction, a copper(I) salt, typically CuI, is used as a co-catalyst. Its primary role is to facilitate the deprotonation of the terminal alkyne and form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15] While beneficial for accelerating the reaction, the presence of copper can lead to the formation of diynes through Glaser homocoupling, especially in the presence of oxygen.[1]

Base Selection: Activating the Alkyne

The base plays a critical role in the Sonogashira reaction by deprotonating the terminal alkyne, making it nucleophilic enough to react with the copper or palladium center.[2]

  • Amine Bases: Organic amine bases such as triethylamine (TEA), diisopropylamine (DIPA), and piperidine are commonly used.[9] They can often serve as both the base and the solvent.

  • Inorganic Bases: For certain applications, particularly in copper-free systems or with sensitive substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ can be effective.[16]

The choice of base can influence the reaction rate and the extent of side reactions.

Solvent Systems: Providing the Reaction Medium

The solvent must be capable of dissolving the reactants and catalysts and should be inert under the reaction conditions.

  • Aprotic Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), acetonitrile, and toluene are frequently employed.[9]

  • Amine Solvents: As mentioned, amine bases like TEA or DIPA can also serve as the solvent.

  • Aqueous Media: For green chemistry applications, Sonogashira reactions have been successfully performed in water, often with the aid of surfactants to solubilize the organic reactants.[5][17][18][19]

It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and minimize side reactions, particularly the Glaser coupling.[15]

ComponentOptionsKey Considerations for Aryl Bromides
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [Pd(allyl)Cl]₂, Pd(OAc)₂Higher reactivity often seen with Pd(0) sources or precatalysts that readily form Pd(0). Air-stable precatalysts are preferred for reproducibility.
Ligand PPh₃, P(t-Bu)₃, XPhos, SPhos, NHCs (e.g., IPr)Bulky, electron-rich phosphines or NHCs are generally required to facilitate the challenging oxidative addition of aryl bromides.
Copper Co-catalyst CuI, CuBrTypically 1-5 mol%. Essential for the classic, mild Sonogashira. Can be omitted in "copper-free" protocols, which may require more forcing conditions.
Base Et₃N, i-Pr₂NH, Piperidine, Cs₂CO₃, K₂CO₃Must be strong enough to deprotonate the alkyne but not so strong as to cause side reactions. Amine bases can also act as solvents.
Solvent THF, DMF, Toluene, Acetonitrile, Amine bases, Water (with surfactant)Must be anhydrous and degassed. The choice can influence reaction rate and catalyst stability.
Temperature Room Temperature to >100 °CAryl bromides often require elevated temperatures compared to aryl iodides. The specific temperature depends on the substrate's reactivity and the catalyst system.[9]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific aryl bromide and alkyne used.

Protocol 1: Classic Copper-Catalyzed Sonogashira Coupling of an Aryl Bromide

This protocol is a general procedure for the coupling of an aryl bromide with a terminal alkyne using a palladium-phosphine catalyst and a copper(I) co-catalyst.

Materials:

  • Aryl bromide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • Triethylamine (5 mL)

  • Anhydrous, degassed THF (5 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed THF (5 mL) and triethylamine (5 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Start reagents Combine Aryl Bromide, Pd Catalyst, and CuI in Schlenk Flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill x3) reagents->inert solvents Add Anhydrous, Degassed Solvents (THF, Base) inert->solvents alkyne Add Terminal Alkyne solvents->alkyne react Heat and Monitor Reaction (TLC/GC-MS) alkyne->react workup Cool, Dilute, and Filter react->workup extract Aqueous Workup (NH₄Cl, Brine) workup->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for a Sonogashira reaction.

Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide at Room Temperature

This protocol is adapted from methodologies developed for milder, copper-free conditions, often employing more active catalyst systems.[12][13]

Materials:

  • Aryl bromide (1.0 mmol)

  • Terminal alkyne (1.5 mmol)

  • (AllylPdCl)₂ (0.01 mmol, 1 mol% Pd)

  • P(t-Bu)₃ (0.02 mmol, 2 mol%)

  • Anhydrous, degassed DMF (5 mL)

  • Amine base (e.g., piperidine or DIPA, 2.0 mmol)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add (AllylPdCl)₂ (0.01 mmol) and P(t-Bu)₃ (0.02 mmol) to a dry Schlenk flask.

  • Add anhydrous, degassed DMF (2 mL) and stir for 15 minutes to allow for catalyst formation.

  • In a separate vial, dissolve the aryl bromide (1.0 mmol) and the terminal alkyne (1.5 mmol) in anhydrous, degassed DMF (3 mL).

  • Add the solution of the aryl bromide and alkyne to the catalyst mixture via syringe.

  • Add the amine base (2.0 mmol) via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, perform the workup and purification as described in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (Pd black formation)- Insufficiently reactive aryl bromide- Low reaction temperature- Ensure strictly anhydrous and anaerobic conditions.[15]- Switch to a more active ligand (e.g., bulky, electron-rich phosphine or NHC).[8]- Increase the reaction temperature.[9]
Glaser Homocoupling - Presence of oxygen- High concentration of copper catalyst- Thoroughly degas all solvents and reagents.[1]- Reduce the amount of CuI or switch to a copper-free protocol.[1]
Decomposition of Starting Material - Reaction temperature is too high- Incompatible base or solvent- Lower the reaction temperature and extend the reaction time.- Screen different bases and solvents.
Difficulty with Sterically Hindered Substrates - Steric hindrance impeding oxidative addition or reductive elimination- Use a less bulky ligand if the hindrance is on the alkyne, or a more active, bulky ligand for hindered aryl bromides.[20]

Conclusion

The Sonogashira reaction of aryl bromides is a versatile and powerful tool in synthetic chemistry. While aryl bromides are less reactive than their iodide counterparts, the careful selection of a highly active palladium catalyst system, appropriate base, and solvent allows for efficient coupling. The development of copper-free and room-temperature protocols has further expanded the utility and environmental friendliness of this important transformation. By understanding the underlying mechanistic principles and key reaction parameters, researchers can effectively troubleshoot and optimize the Sonogashira reaction for their specific synthetic targets.

References

Application Notes and Protocols: The Strategic Use of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Building Block for Targeted Therapeutics

In the landscape of modern drug discovery, the strategic design of small molecule inhibitors requires building blocks that offer both versatility in synthesis and the ability to impart favorable pharmacological properties. 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene is a highly functionalized aromatic scaffold poised for significant application in medicinal chemistry, particularly in the synthesis of targeted therapies like kinase inhibitors. While specific public-domain examples of its direct use are nascent, its structural features—a reactive bromine handle, a difluorinated phenyl ring, and a flexible methoxyethoxy side chain—provide a compelling triad of functionalities for researchers and drug development professionals.

The bromine atom serves as a key anchor for palladium-catalyzed cross-coupling reactions, one of the most powerful and widely used methodologies in pharmaceutical synthesis for constructing carbon-carbon and carbon-heteroatom bonds. The vicinal difluoro substitution pattern is a critical feature, as the incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate physicochemical properties such as lipophilicity and pKa, and improve binding affinity to biological targets. Furthermore, the 2-methoxyethoxy group can improve solubility and offers a handle for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, crucial parameters for converting a potent molecule into a viable drug.

This guide provides a detailed look into the potential applications of this compound, focusing on its use as a core component in the synthesis of kinase inhibitors. The protocols herein are based on established chemical principles and analogous reactions, providing a robust framework for its integration into drug discovery programs.

Physicochemical and Reactivity Profile

The unique substitution pattern of this compound dictates its chemical behavior and potential applications.

PropertyValueSource/Method
Molecular Formula C9H9BrF2O2Calculated
Molecular Weight 267.07 g/mol Calculated
Appearance Predicted to be a colorless to light yellow liquid or low-melting solidAnalogy
Key Reactive Site Carbon-Bromine (C-Br) bond on the aromatic ringChemical Principle
Key Modulating Groups 1,2-Difluoro, 3-(2-methoxyethoxy)Chemical Principle

Reactivity Insights:

The primary site for synthetic elaboration is the C-Br bond, which is highly amenable to a variety of palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the two adjacent fluorine atoms increases the electrophilicity of the carbon atom bonded to bromine, which can facilitate the initial oxidative addition step in the catalytic cycle of many cross-coupling reactions. This enhanced reactivity makes it a valuable partner in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, even under relatively mild conditions.

Core Application: A Scaffold for Protein Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The development of small molecule kinase inhibitors that target the ATP-binding site is a major focus of pharmaceutical research. The this compound scaffold is an excellent starting point for generating libraries of potential kinase inhibitors. The brominated core can be coupled with various heterocyclic fragments (e.g., indazoles, pyrimidines, purines) that are known to interact with the hinge region of the kinase active site.

Hypothetical Kinase Inhibitor Synthesis Strategy

The diagram below illustrates a common strategy in medicinal chemistry where a core fragment is elaborated through cross-coupling to generate a final drug candidate.

G cluster_0 Core Building Block cluster_1 Coupling Partner cluster_2 Catalytic Cycle cluster_3 Drug Candidate Scaffold A 5-Bromo-1,2-difluoro-3- (2-methoxyethoxy)benzene C Suzuki-Miyaura Cross-Coupling A->C Aryl Halide B Heterocyclic Boronic Acid/Ester (e.g., Indazole-5-boronic acid) B->C Boronic Acid D Substituted Difluoro-(methoxyethoxy)phenyl Heterocycle (Kinase Inhibitor Core) C->D Forms C-C bond

Caption: Synthetic strategy for a kinase inhibitor using Suzuki-Miyaura coupling.

The resulting molecule combines the fluorinated phenyl ring, which can occupy one part of the kinase binding pocket, with a heterocyclic moiety designed to form key hydrogen bonds with the kinase hinge region. The methoxyethoxy side chain can be tailored to improve solubility and interact with the solvent-exposed region of the active site.

Experimental Protocols

The following protocols are detailed, self-validating methodologies for the synthetic utilization of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed coupling of the title compound with a heterocyclic boronic acid, a cornerstone reaction for building kinase inhibitor scaffolds.

Objective: To synthesize a biaryl compound by coupling this compound with a representative boronic acid.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv, as a model coupling partner)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • Tricyclohexylphosphine (PCy₃) or SPhos (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 equiv)

  • Toluene (Anhydrous)

  • Water (Degassed)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, and potassium phosphate.

  • Inerting the Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Causality: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Removing oxygen prevents catalyst degradation and ensures high catalytic activity.

  • Reagent Addition: Add Pd(OAc)₂ and the phosphine ligand to the flask under a positive pressure of inert gas.

  • Solvent Addition: Add anhydrous toluene and degassed water to the flask via syringe to create a 10:1 toluene:water mixture (e.g., 5 mL toluene, 0.5 mL water). The reaction should be approximately 0.1 M in the limiting reagent. Causality: The biphasic solvent system is highly effective for Suzuki couplings. Toluene solubilizes the organic components and the ligand, while the aqueous phase dissolves the inorganic base (K₃PO₄) and facilitates the transmetalation step.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and

Application Notes and Protocols for the Synthesis of PROTAC Linkers Using 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of action.[1] These heterobifunctional molecules catalytically induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[2][3] A PROTAC molecule is comprised of three key components: a "warhead" that binds the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects these two elements.[4][5][6]

While the warhead and E3 ligase ligand provide target specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's overall efficacy, influencing ternary complex formation, physicochemical properties, and pharmacokinetic profile.[1][][8] The length, rigidity, and chemical composition of the linker dictate the spatial orientation of the POI and E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.[9] The optimization of PROTAC linkers is, therefore, a key challenge and a significant area of research in the field.[8][]

This application note provides a detailed guide for the synthesis of novel PROTAC linkers utilizing 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene as a versatile and strategically functionalized building block.

Rationale for Utilizing this compound

The selection of this compound as a core scaffold for PROTAC linkers is based on a confluence of desirable physicochemical and synthetic properties:

  • Rigidity and Conformational Control: The phenyl ring provides a degree of rigidity to the linker, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[1][]

  • Modulation of Physicochemical Properties with Fluorine: The presence of two fluorine atoms on the aromatic ring can significantly impact the molecule's properties. Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[11] The electron-withdrawing nature of fluorine can also influence the reactivity of the aromatic ring.

  • Enhanced Solubility: The 2-methoxyethoxy group is incorporated to improve the solubility of the resulting PROTAC. Poor aqueous solubility is a common challenge in PROTAC development due to their high molecular weight and lipophilicity.[] The ether functionalities in this side chain can act as hydrogen bond acceptors, improving interactions with water.[12][13]

  • Synthetic Handle for Derivatization: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[14][15] This allows for the straightforward and modular installation of various functional groups required for conjugation to the warhead and E3 ligase ligand.

Synthetic Workflow Overview

The general strategy for constructing a PROTAC using this compound as a linker component involves a modular approach. The core idea is to sequentially functionalize the linker precursor at both ends to enable conjugation with the POI ligand and the E3 ligase ligand. The following diagram illustrates the conceptual workflow:

G cluster_0 Linker Synthesis cluster_1 PROTAC Assembly A 5-Bromo-1,2-difluoro-3- (2-methoxyethoxy)benzene B Functionalization via Cross-Coupling (e.g., Suzuki) A->B Step 1 C Introduction of Orthogonal Functional Group B->C Step 2 D Bifunctional Linker C->D Final Linker G PROTAC Conjugation D->G E POI Ligand E->G F E3 Ligase Ligand F->G H Final PROTAC Molecule G->H

Caption: Conceptual workflow for PROTAC synthesis using a bifunctional linker.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of bifunctional linkers derived from this compound.

Protocol 1: Synthesis of a Bifunctional Linker via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a linker precursor where one end is functionalized with a boronic ester for subsequent cross-coupling, and the other end is prepared for conjugation, for example, through an amide bond formation.

Reaction Scheme:

Materials and Reagents:

ReagentSupplierGrade
This compoundCommercial Source≥98%
(4-(Aminomethyl)phenyl)boronic acid hydrochlorideCommercial Source≥97%
Pd(dppf)Cl₂Commercial SourceSynthesis Grade
Potassium Carbonate (K₂CO₃)Commercial SourceAnhydrous, ≥99%
1,4-DioxaneCommercial SourceAnhydrous, ≥99.8%
WaterIn-houseDegassed, Deionized
Di-tert-butyl dicarbonate (Boc₂O)Commercial Source≥99%
Triethylamine (TEA)Commercial Source≥99.5%
Dichloromethane (DCM)Commercial SourceAnhydrous, ≥99.8%

Instrumentation:

  • Magnetic stirrer with heating plate

  • Schlenk line or inert atmosphere glovebox

  • Rotary evaporator

  • Flash chromatography system

  • LC-MS and NMR for characterization

Procedure:

  • Suzuki-Miyaura Coupling:

    • To a flame-dried Schlenk flask, add this compound (1.0 eq), (4-(aminomethyl)phenyl)boronic acid hydrochloride (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the coupled amine product.

  • Boc Protection of the Amine:

    • Dissolve the purified amine from the previous step in anhydrous DCM.

    • Add triethylamine (2.0 eq) and cool the solution to 0 °C.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • The resulting Boc-protected linker can be further purified by flash chromatography if necessary.

Characterization: The structure and purity of the final bifunctional linker should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and LC-MS.

Protocol 2: Synthesis of a Bifunctional Linker via Buchwald-Hartwig Amination

This protocol outlines the synthesis of a linker precursor with a terminal amine, which can be further functionalized, and a handle for attachment to a warhead or E3 ligase ligand.

Reaction Scheme:

Materials and Reagents:

ReagentSupplierGrade
This compoundCommercial Source≥98%
Boc-piperazineCommercial Source≥98%
Pd₂(dba)₃Commercial SourceSynthesis Grade
XPhosCommercial Source≥98%
Sodium tert-butoxide (NaOᵗBu)Commercial Source≥98%
TolueneCommercial SourceAnhydrous, ≥99.8%

Instrumentation:

  • Magnetic stirrer with heating plate

  • Inert atmosphere glovebox or Schlenk line

  • Rotary evaporator

  • Flash chromatography system

  • LC-MS and NMR for characterization

Procedure:

  • Buchwald-Hartwig Amination:

    • In a glovebox, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq) to a flame-dried Schlenk tube.

    • Add anhydrous toluene and stir for 10 minutes.

    • Add this compound (1.0 eq), Boc-piperazine (1.2 eq), and NaOᵗBu (1.4 eq).

    • Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the Boc-protected piperazine-linked product.

  • Boc Deprotection:

    • Dissolve the purified product in a solution of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM.

    • Stir at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

    • The resulting amine salt can be used directly in the next step or neutralized with a base.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and LC-MS to confirm its identity and purity.

Data Presentation and Characterization

The successful synthesis of the PROTAC linker precursors should be confirmed by a suite of analytical techniques. Representative data is summarized below.

Table 1: Representative Analytical Data for Synthesized Linker Precursors

Compound IDSynthetic ProtocolYield (%)Purity (LC-MS)¹H NMR¹⁹F NMR
L1 Protocol 175>95%Conforms to expected structureTwo distinct fluorine signals observed
L2 Protocol 282>95%Conforms to expected structureTwo distinct fluorine signals observed

Visualization of Synthetic Pathways

The following diagram illustrates the synthetic pathways described in the protocols.

G cluster_0 Protocol 1: Suzuki Coupling cluster_1 Protocol 2: Buchwald-Hartwig Amination A 5-Bromo-1,2-difluoro-3- (2-methoxyethoxy)benzene C Suzuki Coupling (Pd(dppf)Cl₂, K₂CO₃) A->C B (4-(Aminomethyl)phenyl)boronic acid B->C D Amine-functionalized Intermediate C->D E Boc₂O, TEA D->E Protection F Boc-protected Bifunctional Linker E->F G 5-Bromo-1,2-difluoro-3- (2-methoxyethoxy)benzene I Buchwald-Hartwig Amination (Pd₂(dba)₃, XPhos, NaOᵗBu) G->I H Boc-piperazine H->I J Boc-protected Piperazine Intermediate I->J K HCl or TFA J->K Deprotection L Amine-functionalized Bifunctional Linker K->L

Caption: Synthetic pathways for bifunctional linkers.

Conclusion

The strategic use of this compound offers a robust platform for the synthesis of novel PROTAC linkers with potentially advantageous physicochemical properties. The protocols detailed in this application note provide a clear and reproducible methodology for the construction of bifunctional linkers using well-established palladium-catalyzed cross-coupling reactions. These linkers can then be readily incorporated into PROTAC molecules for the targeted degradation of disease-relevant proteins. The modular nature of these synthetic routes allows for extensive diversification and optimization of the linker, a critical step in the development of potent and selective PROTAC therapeutics.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the palladium-catalyzed cross-coupling of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene. This fluorinated aromatic building block is of significant interest in medicinal chemistry due to the advantageous properties conferred by fluorine in drug candidates, such as enhanced metabolic stability and binding affinity.[1][2][3][4] These application notes detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling the synthesis of a diverse range of functionalized derivatives. The methodologies presented are based on established principles of palladium catalysis and provide a robust starting point for reaction optimization.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The introduction of fluorine atoms into small molecules is a widely employed strategy in modern drug discovery.[1][3][4] The unique electronic properties of fluorine can significantly influence a molecule's lipophilicity, acidity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][4] The subject of this guide, this compound, is a versatile scaffold for the synthesis of novel drug candidates. The difluorobenzene core provides a metabolically stable aromatic ring, while the methoxyethoxy side chain can enhance solubility and provide a handle for further modification. The bromine atom serves as a key functional group for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

Core Concepts in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[5][6] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative_Addition Pd(0)L_n->Oxidative_Addition R-X R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative_Addition->R-Pd(II)-X(L_n) Transmetalation_Amine_Coordination Transmetalation_Amine_Coordination R-Pd(II)-X(L_n)->Transmetalation_Amine_Coordination R'-M or R'₂NH R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation_Amine_Coordination->R-Pd(II)-R'(L_n) Reductive_Elimination Reductive_Elimination R-Pd(II)-R'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R-R' R-R' Reductive_Elimination->R-R'

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The choice of palladium precursor, ligand, base, and solvent are critical for the success of these reactions and are often interdependent. The electron-deficient nature of the difluorinated benzene ring in the target substrate is expected to facilitate the initial oxidative addition step.[7]

Experimental Protocols

The following protocols are provided as a starting point for the cross-coupling of this compound. Optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific coupling partners.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl compounds.[8][9]

Reaction Scheme:

Suzuki_Miyaura cluster_0 This compound cluster_1 Coupled Product start start plus1 + start->plus1 boronic_acid R-B(OH)₂ plus1->boronic_acid arrow Pd Catalyst, Base Solvent, Heat boronic_acid->arrow end end arrow->end

Figure 2: General scheme for the Suzuki-Miyaura coupling.

Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).[8]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Parameter Recommended Starting Condition Notes
Palladium Catalyst Pd(dppf)Cl₂Other common catalysts include Pd(PPh₃)₄ and Pd(OAc)₂ with a suitable ligand.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact the reaction outcome.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂OA mixture of an organic solvent and water is typically used.
Temperature 80-100 °COptimization may be required depending on the reactivity of the boronic acid.

Table 1: Recommended starting conditions for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines.[10][11]

Reaction Scheme:

Buchwald_Hartwig cluster_0 This compound cluster_1 Coupled Product start start plus1 + start->plus1 amine R₂NH plus1->amine arrow Pd Catalyst, Ligand, Base Solvent, Heat amine->arrow end end arrow->end

Figure 3: General scheme for the Buchwald-Hartwig amination.

Protocol:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried Schlenk flask with a magnetic stir bar.

  • Reagent Addition: Add the base (e.g., NaOt-Bu, 1.4 equiv.) and this compound (1.0 equiv.).

  • Solvent and Amine Addition: Add an anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 equiv.).

  • Reaction: Seal the flask and heat the mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Parameter Recommended Starting Condition Notes
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂These are common precursors for generating the active Pd(0) catalyst in situ.
Ligand XPhos, RuPhos, BINAPThe choice of ligand is crucial and depends on the amine coupling partner.[10][12]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are typically used.
Solvent Toluene, 1,4-DioxaneAnhydrous and degassed solvents are essential for this reaction.
Temperature 80-110 °CHigher temperatures may be required for less reactive amines.

Table 2: Recommended starting conditions for Buchwald-Hartwig amination.

Sonogashira Coupling: C-C (sp²-sp) Bond Formation

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.[13][14]

Reaction Scheme:

Sonogashira cluster_0 This compound cluster_1 Coupled Product start start plus1 + start->plus1 alkyne R-C≡CH plus1->alkyne arrow Pd Catalyst, Cu(I) co-catalyst, Base Solvent, Heat alkyne->arrow end end arrow->end

Figure 4: General scheme for the Sonogashira coupling.

Protocol:

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Inert Atmosphere: Seal the flask and replace the atmosphere with an inert gas.

  • Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Parameter Recommended Starting Condition Notes
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄These are commonly used catalysts for Sonogashira coupling.
Copper(I) Co-catalyst CuIThis is a crucial co-catalyst for the reaction.
Base Triethylamine, DiisopropylamineThe base also often serves as the solvent or co-solvent.
Solvent THF, DMF, AcetonitrileThe choice of solvent can influence the reaction rate.
Temperature Room Temperature to 60 °CThe reaction is often run at or slightly above room temperature.

Table 3: Recommended starting conditions for Sonogashira coupling.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous and degassed, especially for Buchwald-Hartwig and Sonogashira reactions.

    • Increase the reaction temperature or time.

    • Screen different palladium catalysts, ligands, and bases.

    • Check the quality of the starting materials.

  • Side Product Formation:

    • Homocoupling of the boronic acid (in Suzuki coupling) can be minimized by using a less reactive base or lower temperatures.

    • Debromination of the starting material can occur at high temperatures or with certain catalyst/ligand combinations. Consider milder reaction conditions.

  • Poor Yields:

    • Optimize the stoichiometry of the reagents. An excess of the coupling partner is often beneficial.

    • The choice of ligand can have a dramatic effect on the yield. For challenging substrates, consider using more advanced, sterically hindered ligands.[15]

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Many organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Strong bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (PPE).

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of a wide range of functionalized molecules with potential applications in drug discovery. The protocols outlined in this document serve as a robust starting point for researchers to explore the chemical space around this valuable fluorinated scaffold. Careful optimization of the reaction conditions will be key to achieving high yields and purity for specific target molecules.

References

Application Notes and Protocols for the Functionalization of the C-Br Bond in 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene is a key building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The strategic positioning of the bromo, difluoro, and methoxyethoxy groups offers a versatile platform for a wide array of chemical transformations. The electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the C-Br bond, making this substrate particularly amenable to a variety of cross-coupling reactions. This guide provides a comprehensive overview of established and effective protocols for the functionalization of this C-Br bond, offering researchers and drug development professionals a detailed roadmap for its synthetic manipulation.

The following sections will delve into the mechanistic underpinnings and practical execution of several key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as Grignard reagent formation and lithiation-borylation strategies. Each protocol is designed to be self-validating, with explanations for the selection of reagents and conditions to ensure reproducibility and success.

Palladium-Catalyzed Cross-Coupling Reactions: A General Overview

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition: A low-valent palladium(0) species reacts with the aryl bromide, inserting into the C-Br bond to form a palladium(II) intermediate.

  • Transmetalation: The organic group from an organometallic reagent is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired product.

The electronic and steric properties of the ligands coordinated to the palladium center play a crucial role in modulating the reactivity and stability of the catalyst throughout the cycle.[4][5] Electron-rich and bulky ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[4][6]

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide.[7] This reaction is widely used in the synthesis of biaryls, styrenes, and polyolefins.[7]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling follows the general pathway of palladium-catalyzed cross-coupling reactions. A key feature of this reaction is the activation of the organoboron species by a base, which facilitates the transmetalation step.[8]

Experimental Protocol: Synthesis of 4-(1,2-difluoro-3-(2-methoxyethoxy)phenyl)pyridine

This protocol details the coupling of this compound with 4-pyridylboronic acid.

Table 1: Reagents and Stoichiometry for Suzuki-Miyaura Coupling

ReagentMolar Equiv.Amount (for 1 mmol scale)
This compound1.0283 mg
4-Pyridylboronic acid1.2147 mg
Pd(PPh₃)₄0.0334.7 mg
K₂CO₃2.0276 mg
Toluene-5 mL
H₂O-1 mL

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, 4-pyridylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add toluene and water to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable palladium(0) precatalyst. The triphenylphosphine ligands are suitable for a wide range of Suzuki couplings.

  • Base: K₂CO₃ is a moderately strong inorganic base that is effective in activating the boronic acid for transmetalation.

  • Solvent System: The toluene/water biphasic system is standard for Suzuki reactions, allowing for the dissolution of both the organic substrates and the inorganic base.[4]

Visualization of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Reactants: - Aryl Bromide - Boronic Acid - Pd(PPh3)4 - K2CO3 solvents Add Solvents: - Toluene - H2O reagents->solvents degas Degas with Argon solvents->degas heat Heat to 90°C Stir for 12h degas->heat extract Dilute with EtOAc Wash with H2O, Brine heat->extract dry Dry over Na2SO4 extract->dry purify Concentrate & Purify by Chromatography dry->purify product Isolated Product purify->product

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[9][10] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[9]

Mechanistic Considerations

The mechanism of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions.[9] A key step is the formation of a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[11]

Experimental Protocol: Synthesis of N-(1,2-difluoro-3-(2-methoxyethoxy)phenyl)aniline

This protocol describes the coupling of this compound with aniline.

Table 2: Reagents and Stoichiometry for Buchwald-Hartwig Amination

ReagentMolar Equiv.Amount (for 1 mmol scale)
This compound1.0283 mg
Aniline1.2112 µL
Pd₂(dba)₃0.019.2 mg
XPhos0.0419.1 mg
NaOt-Bu1.4135 mg
Toluene-5 mL

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a flame-dried Schlenk flask.

  • Add toluene, followed by this compound and aniline.

  • Seal the flask and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by column chromatography.

Rationale for Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for a wide range of Buchwald-Hartwig aminations.[12]

  • Base: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base that is commonly used in this reaction to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Inert Atmosphere: The use of a glovebox and Schlenk techniques is crucial as the palladium(0) catalyst and some ligands are sensitive to oxygen.

Visualization of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Cycle cluster_reactants cluster_products Pd(0)L Pd(0)L ArPd(II)(Br)L ArPd(II)(Br)L Pd(0)L->ArPd(II)(Br)L Oxidative Addition (Ar-Br) ArPd(II)(NHR')L ArPd(II)(NHR')L ArPd(II)(Br)L->ArPd(II)(NHR')L Ligand Exchange (+ HNR'R'') (- HBr) ArPd(II)(NHR')L->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' ArPd(II)(NHR')L->Ar-NR'R'' Product Ar-Br Ar-Br HNR'R'' HNR'R''

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction is a powerful tool for the synthesis of enynes and aryl-substituted alkynes.

Mechanistic Considerations

The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Reductive elimination then yields the final product and regenerates the palladium(0) catalyst.

Experimental Protocol: Synthesis of 1,2-difluoro-3-(2-methoxyethoxy)-5-(phenylethynyl)benzene

This protocol outlines the coupling of this compound with phenylacetylene.

Table 3: Reagents and Stoichiometry for Sonogashira Coupling

ReagentMolar Equiv.Amount (for 1 mmol scale)
This compound1.0283 mg
Phenylacetylene1.5165 µL
PdCl₂(PPh₃)₂0.0214 mg
CuI0.047.6 mg
Triethylamine (TEA)3.0418 µL
THF-5 mL

Procedure:

  • To a Schlenk flask under argon, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add THF and triethylamine.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Rationale for Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst (PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) is standard for Sonogashira couplings.

  • Base: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent.

  • Mild Conditions: The reaction can often be carried out at room temperature, which is advantageous for substrates with sensitive functional groups.

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from this compound provides a powerful nucleophile that can react with a variety of electrophiles.[15]

Considerations for Grignard Reagent Formation

The formation of Grignard reagents requires strictly anhydrous conditions, as they are highly reactive towards water.[16] The magnesium metal surface may need to be activated to initiate the reaction.[16]

Experimental Protocol: Formation of (2,3-difluoro-5-(2-methoxyethoxy)phenyl)magnesium bromide and Reaction with Benzaldehyde

Table 4: Reagents and Stoichiometry for Grignard Reaction

ReagentMolar Equiv.Amount (for 1 mmol scale)
This compound1.0283 mg
Magnesium turnings1.536.5 mg
Iodine1 crystal-
Anhydrous THF-5 mL
Benzaldehyde1.1112 µL

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under a stream of argon.

  • Add magnesium turnings and a small crystal of iodine to the flask.

  • Gently heat the flask with a heat gun until purple iodine vapors are observed, then cool to room temperature.

  • Add a small amount of a solution of this compound in anhydrous THF to the magnesium.

  • If the reaction does not initiate (disappearance of iodine color and gentle reflux), add a few drops of 1,2-dibromoethane.

  • Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the reaction for an additional hour.

  • Cool the Grignard reagent to 0 °C and add a solution of benzaldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by column chromatography.

Visualization of the Grignard Reagent Formation and Reaction Workflow:

Grignard_Workflow cluster_setup Apparatus Setup cluster_initiation Initiation cluster_formation Grignard Formation cluster_reaction Reaction with Electrophile cluster_workup Workup & Purification glassware Flame-dry glassware under Argon reagents Add Mg turnings and Iodine glassware->reagents activate Heat to activate Mg reagents->activate add_arbr Add small portion of Ar-Br solution activate->add_arbr add_rest Dropwise addition of remaining Ar-Br add_arbr->add_rest reflux Maintain gentle reflux add_rest->reflux cool Cool to 0°C reflux->cool add_elec Add Benzaldehyde cool->add_elec warm Warm to RT, stir add_elec->warm quench Quench with NH4Cl(aq) warm->quench extract Extract with Et2O quench->extract purify Dry, Concentrate, Purify extract->purify product Isolated Alcohol purify->product

Caption: Grignard Reagent Formation and Reaction Workflow.

Lithiation-Borylation: A Versatile Functionalization Strategy

The lithiation-borylation sequence offers a powerful method for the stereospecific synthesis of organoboron compounds.[17] This strategy involves the initial formation of an organolithium species, which is then trapped with a boronic ester. The resulting organoboronate can then be used in a variety of subsequent transformations, including Suzuki-Miyaura couplings.[18]

Experimental Protocol: Synthesis of 2-(2,3-difluoro-5-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This protocol describes the conversion of the C-Br bond to a C-B bond.

Table 5: Reagents and Stoichiometry for Lithiation-Borylation

ReagentMolar Equiv.Amount (for 1 mmol scale)
This compound1.0283 mg
n-Butyllithium (2.5 M in hexanes)1.10.44 mL
Isopropyl pinacol borate1.2240 µL
Anhydrous THF-5 mL

Procedure:

  • To a flame-dried Schlenk flask under argon, add a solution of this compound in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium dropwise and stir the mixture at -78 °C for 1 hour.

  • Add isopropyl pinacol borate dropwise and continue stirring at -78 °C for 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by column chromatography.

Rationale for Experimental Choices:

  • Low Temperature: The lithiation step is performed at -78 °C to prevent unwanted side reactions and ensure the stability of the aryllithium intermediate.

  • Borylating Agent: Isopropyl pinacol borate is a common and effective reagent for trapping organolithium species to form pinacol boronate esters.

Conclusion

The functionalization of the C-Br bond in this compound provides access to a diverse range of valuable chemical intermediates. The protocols detailed in this guide offer reliable and reproducible methods for achieving C-C, C-N, and C-B bond formations. By understanding the underlying mechanisms and the rationale behind the experimental choices, researchers can confidently apply and adapt these procedures to advance their synthetic endeavors in drug discovery and materials science.

References

Application Notes and Protocols: Experimental Procedure for the Lithiation of Bromodifluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Lithiated Difluorophenyl Intermediates

The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—can dramatically improve the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among the various fluorinated motifs, the difluorophenyl group is of particular interest. The regioselective functionalization of this moiety, however, presents a significant synthetic challenge.

This application note provides a comprehensive guide to the lithiation of bromodifluorobenzene derivatives, a powerful and versatile strategy for creating valuable difluorophenyl-containing building blocks. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and address critical safety considerations. Our focus is to equip researchers with the knowledge and practical guidance necessary to successfully implement this methodology in their synthetic endeavors.

Mechanistic Considerations: The "Why" Behind the "How"

The successful lithiation of bromodifluorobenzene derivatives hinges on a nuanced understanding of competing reaction pathways: lithium-halogen exchange versus deprotonation (ortho-lithiation). The regioselectivity is dictated by the choice of the organolithium reagent, solvent, temperature, and the substitution pattern of the aromatic ring.

Lithium-Halogen Exchange

This process involves the exchange of the bromine atom for a lithium atom. It is typically favored when using alkyllithiums like n-butyllithium (n-BuLi) or tert--butyllithium (t-BuLi). The reaction proceeds rapidly, even at very low temperatures (e.g., -78 °C), and is often the dominant pathway for bromoarenes. The driving force for this reaction is the formation of a more stable organolithium species.

Directed Ortho-Lithiation (DoM)

In contrast, ortho-lithiation involves the removal of a proton from the position adjacent (ortho) to a directing metalating group (DMG) by a strong base. In the context of bromodifluorobenzene, the fluorine atoms themselves can act as weak directing groups due to their inductive electron-withdrawing nature, which increases the acidity of the adjacent protons. Sterically hindered and less nucleophilic bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), are often employed to favor deprotonation over nucleophilic addition or lithium-halogen exchange.

The choice between these pathways is critical. For instance, using n-BuLi with a bromodifluorobenzene will likely result in lithium-halogen exchange, placing the lithium at the position of the original bromine atom. Conversely, using LDA may lead to deprotonation at a position ortho to a fluorine atom, provided there are no other more powerful directing groups present.

Visualization of Reaction Pathways

lithiation_pathways cluster_start Starting Material cluster_reagents Lithiating Agents cluster_products Intermediates start Bromodifluorobenzene Derivative nBuLi n-Butyllithium (n-BuLi) (favors exchange) start->nBuLi Reaction with LDA Lithium Diisopropylamide (LDA) (favors deprotonation) start->LDA Reaction with exchange_prod Lithium-Halogen Exchange Product (Lithium at Br position) nBuLi->exchange_prod Leads to deprotonation_prod Ortho-Lithiation Product (Lithium ortho to F) LDA->deprotonation_prod Leads to

Caption: Competing pathways in the lithiation of bromodifluorobenzene derivatives.

Experimental Protocols

Safety First: Handling Pyrophoric Reagents

Organolithium reagents such as n-butyllithium are highly pyrophoric, meaning they can ignite spontaneously on contact with air or moisture. Strict adherence to safety protocols is paramount.

  • Work Environment : All manipulations must be performed under an inert atmosphere (argon or nitrogen) using either a Schlenk line or a glovebox. Ensure the work area is clean and free of flammable materials.

  • Personal Protective Equipment (PPE) : Always wear a flame-resistant lab coat, safety glasses or a face shield, and appropriate gloves (nitrile or neoprene).

  • Quenching : Have a quenching solution (e.g., isopropanol) and a dry powder fire extinguisher readily accessible. Never use water to extinguish an organolithium fire.

  • Waste Disposal : All glassware and syringes contaminated with organolithium reagents must be quenched carefully and disposed of as hazardous waste.

Protocol 1: Lithium-Halogen Exchange using n-Butyllithium

This protocol describes the generation of a difluorophenyllithium species via lithium-bromine exchange, followed by trapping with an electrophile (e.g., an aldehyde or ketone).

Materials and Equipment:

  • Bromodifluorobenzene derivative

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et2O)

  • n-Butyllithium (solution in hexanes, typically 1.6 M or 2.5 M)

  • Electrophile (e.g., benzaldehyde, acetone)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk line or glovebox

  • Flame-dried glassware

  • Syringes and needles

  • Low-temperature bath (dry ice/acetone, -78 °C)

Reagent/SolventPurposeKey Considerations
Anhydrous THF/Et₂OReaction SolventMust be rigorously dried and deoxygenated. THF can be deprotonated by n-BuLi at temperatures above -78 °C.
n-ButyllithiumLithiating AgentPyrophoric. Should be titrated periodically to determine the exact concentration.
ElectrophileTrapping AgentMust be anhydrous. Added after the formation of the organolithium intermediate.
Sat. aq. NH₄ClQuenching AgentUsed to quench the reaction and protonate the resulting alkoxide.

Step-by-Step Procedure:

  • Reaction Setup : Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

  • Initial Cooling : Place the flask under a positive pressure of inert gas and cool it to -78 °C using a dry ice/acetone bath.

  • Addition of Substrate and Solvent : To the cooled flask, add the bromodifluorobenzene derivative (1.0 eq) followed by anhydrous THF or Et₂O via syringe to achieve a concentration of approximately 0.1-0.3 M.

  • Lithiation : Slowly add n-butyllithium (1.05-1.1 eq) dropwise to the stirred solution over 10-15 minutes. A color change is often observed. Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

  • Electrophilic Quench : Add the electrophile (1.1-1.2 eq), either neat or as a solution in the reaction solvent, dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • Warming : After the addition of the electrophile is complete, stir the reaction at -78 °C for an additional 1-2 hours, then slowly allow it to warm to room temperature.

  • Workup : Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Experimental Workflow Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble Flame-Dried Glassware under Inert Atmosphere cool 2. Cool to -78 °C setup->cool add_reagents 3. Add Bromodifluorobenzene and Anhydrous Solvent cool->add_reagents lithiation 4. Add n-BuLi Dropwise (Lithium-Halogen Exchange) add_reagents->lithiation stir 5. Stir for 30-60 min at -78 °C lithiation->stir quench 6. Add Electrophile Dropwise stir->quench warm 7. Warm to Room Temperature quench->warm workup 8. Quench with Sat. aq. NH4Cl and Extract warm->workup purify 9. Dry, Concentrate, and Purify (Column Chromatography) workup->purify

Caption: Step-by-step workflow for the lithiation and electrophilic quench.

Troubleshooting and Field-Proven Insights

  • Low Yields : This can often be attributed to moisture or oxygen in the reaction system. Ensure all glassware is rigorously dried and the inert atmosphere is maintained throughout the experiment. The concentration of the organolithium reagent may also be lower than stated; titration is highly recommended.

  • Side Reactions : If the reaction is allowed to warm prematurely before the addition of the electrophile, the highly reactive organolithium intermediate may react with the solvent (especially THF) or other species in the reaction mixture. Maintaining a low temperature is crucial.

  • Choice of Solvent : While THF is a common solvent, its use with n-BuLi requires careful temperature control. Diethyl ether is a less reactive alternative but may result in slower reaction rates.

  • LDA-mediated Reactions : When performing ortho-lithiations with LDA, it is often prepared in situ from diisopropylamine and n-BuLi just before use to ensure its reactivity. The presence of lithium chloride (LiCl), a byproduct of this preparation, can sometimes accelerate ortho-lithiation reactions.

Conclusion

The lithiation of bromodifluorobenzene derivatives is a potent tool for the synthesis of complex, fluorinated molecules. By carefully selecting the appropriate organolithium reagent and reaction conditions, chemists can control the regioselectivity of the functionalization, accessing a wide array of valuable building blocks for drug discovery and development. A commitment to rigorous anhydrous and anaerobic techniques, coupled with a steadfast adherence to safety protocols, will ensure the successful and safe implementation of this powerful synthetic methodology.

Application Notes and Protocols: Derivatization of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is a cornerstone of identifying and optimizing lead compounds.[1][2] Structure-Activity Relationship (SAR) studies are fundamental to this process, providing a systematic approach to understanding how specific structural features of a molecule influence its biological activity.[2][3][4] By methodically altering a compound's architecture, medicinal chemists can enhance desired properties such as potency, selectivity, and metabolic stability, while concurrently mitigating undesirable effects like toxicity.[3][5]

This guide focuses on the derivatization of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene , a versatile scaffold for SAR studies. The presence of multiple, distinct functional handles—a bromo group, two fluoro substituents, and a methoxyethoxy side chain—offers a rich platform for diverse chemical modifications. The strategic incorporation of fluorine is particularly noteworthy, as it can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity.[6][7][8][9]

This document provides a comprehensive overview of synthetic strategies and detailed protocols for the derivatization of this core structure. It is intended for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutic agents.

Strategic Considerations for SAR Studies

The primary objective of SAR is to build a comprehensive understanding of the relationship between a molecule's chemical structure and its biological activity.[10][11] This knowledge empowers chemists to design new molecules with improved therapeutic profiles.[2] For the core scaffold, this compound, derivatization can be systematically explored at three key positions:

  • The Bromo Group (C5): This position is primed for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and amino groups.[12][13][14][15] Bioisosteric replacement of the bromine atom is also a key strategy to modulate physicochemical properties.[16][17][18]

  • The Aromatic Ring (C4/C6): The fluorine atoms activate the ring towards nucleophilic aromatic substitution (SNAr), enabling the introduction of various nucleophiles.[19][20][21] However, the electron-donating nature of the methoxyethoxy group can influence the regioselectivity of these reactions.

  • The Methoxyethoxy Side Chain: Modification of this chain can influence solubility, lipophilicity, and potential interactions with the biological target.[22][23] Strategies can include ether cleavage followed by re-alkylation or functionalization of the terminal methyl group.

The following diagram illustrates the potential derivatization points on the core scaffold.

Derivatization_Workflow start Core Scaffold: This compound q1 Primary Goal of Derivatization? start->q1 a1 Introduce C-C or C-N bonds at C5? q1->a1 Diversity a2 Modify electronic properties of the ring? q1->a2 Electronics a3 Alter solubility/lipophilicity via side chain? q1->a3 Physicochem. p1 Protocol 1: Suzuki Coupling Protocol 2: Buchwald-Hartwig Amination a1->p1 p2 Protocol 3: SNAr Reaction a2->p2 p3 Protocol 4: Ether Cleavage & Re-alkylation a3->p3 end_node Characterization & Biological Testing p1->end_node p2->end_node p3->end_node

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and related fluorinated aromatic ethers. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and minimize the formation of common side products.

Introduction to the Synthesis and its Challenges

The synthesis of this compound is typically not a single-step process. It generally involves the preparation of a key intermediate, 5-Bromo-1,2-difluoro-3-hydroxybenzene, followed by its etherification. Each stage of this synthesis presents unique challenges that can lead to the formation of impurities and side products, impacting yield and purity. This guide is structured to address problems arising from both the precursor synthesis and the final etherification step.

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway A 1,2-Difluorobenzene B 1-Bromo-2,3-difluorobenzene A->B Bromination C 5-Bromo-1,2-difluoro-3-nitrobenzene B->C Nitration D 5-Bromo-1,2-difluoro-3-aniline C->D Reduction E 5-Bromo-1,2-difluoro-3-hydroxybenzene (Phenolic Precursor) D->E Diazotization & Hydrolysis F Target Product: 5-Bromo-1,2-difluoro-3- (2-methoxyethoxy)benzene E->F Williamson Ether Synthesis

Caption: Overall synthetic route to the target molecule.

Part 1: Troubleshooting the Phenolic Precursor (5-Bromo-1,2-difluoro-3-hydroxybenzene) Synthesis

The quality of your starting phenol is critical for a successful etherification. Impurities from the multi-step synthesis of the precursor can be carried over and may interfere with the subsequent reaction.

Frequently Asked Questions (FAQs)

Q1: My nitration of 1-Bromo-2,3-difluorobenzene is giving me a mixture of isomers. How can I improve the regioselectivity?

A1: The nitration of 1-Bromo-2,3-difluorobenzene is directed by the existing substituents. The fluorine atoms and the bromine atom are ortho-, para-directing. To favor the desired 3-nitro isomer, careful control of reaction conditions is essential. Lowering the reaction temperature and using a milder nitrating agent can sometimes improve selectivity. However, due to the directing effects, a mixture of isomers is common, and purification by column chromatography or recrystallization is often necessary.

Q2: The reduction of the nitro group to an aniline is incomplete. What are the best practices?

A2: The reduction of 5-Bromo-1,2-difluoro-3-nitrobenzene to the corresponding aniline is a standard transformation.[1] Common methods include catalytic hydrogenation (e.g., H2, Pd/C) or using metal reductants in acidic media (e.g., SnCl2, HCl). If you are observing incomplete reduction, consider the following:

  • Catalyst Activity: Ensure your palladium on carbon (Pd/C) catalyst is active. If necessary, use a fresh batch.

  • Hydrogen Pressure: For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to overcome mass transfer limitations.

  • Reaction Time and Temperature: The reaction may require longer times or gentle heating to go to completion. Monitor the reaction by TLC or GC-MS.

Q3: I am getting low yields in the diazotization and hydrolysis step to form the phenol. What could be the issue?

A3: The conversion of the aniline to the phenol via a diazonium salt can be sensitive. Low yields can result from:

  • Decomposition of the Diazonium Salt: Diazonium salts of electron-deficient anilines can be unstable.[2] It is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization process.

  • Side Reactions: Competing reactions, such as coupling of the diazonium salt with the starting aniline or the product phenol, can occur. Ensure slow, controlled addition of the sodium nitrite solution.

  • Incomplete Hydrolysis: The hydrolysis of the diazonium salt to the phenol often requires heating. Ensure the hydrolysis step is allowed to proceed to completion.

Part 2: Troubleshooting the Williamson Ether Synthesis

The etherification of 5-Bromo-1,2-difluoro-3-hydroxybenzene with a 2-methoxyethoxy halide is a Williamson ether synthesis.[1][3] This reaction is prone to specific side reactions that can significantly impact the purity of the final product.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Potential Products Phenol 5-Bromo-1,2-difluoro-3-hydroxybenzene O_Alkylation Desired Product: O-Alkylation Phenol->O_Alkylation C_Alkylation Side Product: C-Alkylation Phenol->C_Alkylation Unreacted_SM Unreacted Starting Material Phenol->Unreacted_SM AlkylHalide 2-Methoxyethyl Halide (e.g., Cl, Br, OTs) AlkylHalide->O_Alkylation AlkylHalide->C_Alkylation Base Base (e.g., K2CO3, NaH) Base->O_Alkylation Base->C_Alkylation

Caption: Key reactions in the Williamson ether synthesis step.

Major Side Product: C-Alkylation

The most significant side reaction is the alkylation of the aromatic ring instead of the phenolic oxygen. The phenoxide ion, formed by deprotonation of the phenol, is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of a side product with the same mass as my desired ether. How can I confirm if it is the C-alkylated isomer?

A1: The O-alkylated (desired) and C-alkylated (side product) isomers will have the same mass, making them indistinguishable by mass spectrometry alone. Spectroscopic methods, particularly NMR, are essential for structural confirmation.

  • ¹H NMR: In the desired O-alkylated product, you will see characteristic shifts for the -OCH₂CH₂OCH₃ group. The C-alkylated product will still show a phenolic -OH peak (which will disappear upon D₂O exchange) and new signals for the alkyl chain attached to the aromatic ring.

  • ¹³C NMR: The carbon directly attached to the ether oxygen in the O-alkylated product will have a chemical shift typically in the range of 65-75 ppm. In the C-alkylated product, the aromatic carbon attached to the alkyl chain will show a different chemical shift compared to the starting phenol, and you will still observe the C-OH signal.

  • 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can definitively show the correlation between the protons of the 2-methoxyethoxy group and the aromatic carbon (for C-alkylation) or the ether oxygen's influence on the adjacent carbon (for O-alkylation).

Q2: How can I minimize the formation of the C-alkylated side product?

A2: The ratio of O- to C-alkylation is highly dependent on the reaction conditions. To favor the desired O-alkylation, consider the following:

  • Solvent Choice: This is the most critical factor. Use a polar aprotic solvent such as DMF (dimethylformamide), DMSO (dimethyl sulfoxide), or acetonitrile. These solvents do not strongly solvate the oxygen of the phenoxide, leaving it more available for nucleophilic attack. Protic solvents (like ethanol or water) can hydrogen-bond with the phenoxide oxygen, shielding it and promoting C-alkylation.

  • Base Selection: A strong, non-nucleophilic base is preferred to ensure complete deprotonation of the phenol without competing in the alkylation reaction. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common choices.

  • Temperature: Lower reaction temperatures generally favor O-alkylation, which is typically the kinetically controlled product. C-alkylation may be favored at higher temperatures.

Q3: I am observing unreacted starting material even after a long reaction time. What can I do?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Base: Ensure you are using at least one equivalent of base to fully deprotonate the phenol. For weaker bases like K₂CO₃, an excess may be required.

  • Poor Quality Alkylating Agent: Verify the purity of your 2-methoxyethyl halide.

  • Reaction Temperature: While high temperatures can promote side reactions, the reaction may need to be gently heated (e.g., 50-80 °C) to proceed at a reasonable rate.

  • Moisture: The presence of water can consume the base and protonate the phenoxide, hindering the reaction. Ensure your reagents and solvent are dry.

Troubleshooting Summary Table
Issue EncounteredProbable Cause(s)Recommended Solution(s)
High levels of C-alkylated isomer Use of protic solvent; High reaction temperature.Switch to a polar aprotic solvent (DMF, DMSO). Lower the reaction temperature.
Incomplete Reaction Insufficient base; Inactive alkylating agent; Low temperature; Presence of moisture.Use at least 1 equivalent of a strong base (e.g., NaH). Check the purity of the alkylating agent. Gently heat the reaction. Ensure anhydrous conditions.
Formation of Elimination Product (Methoxyethene) High reaction temperature with a strong base.This is less likely with a primary halide but possible. Lower the reaction temperature and use a milder base if feasible (e.g., K₂CO₃ instead of NaH).

Experimental Protocols

The following are generalized protocols based on established chemical principles for the synthesis of this compound. These should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Synthesis of Phenolic Precursor (5-Bromo-1,2-difluoro-3-hydroxybenzene)

This is a multi-step synthesis and should be performed with appropriate safety precautions.

  • Nitration: To a solution of 1-Bromo-2,3-difluorobenzene in concentrated sulfuric acid at 0 °C, add a mixture of concentrated sulfuric acid and nitric acid dropwise, maintaining the temperature below 10 °C. Stir for several hours and then pour onto ice. Filter the solid, wash with water, and purify by column chromatography to isolate 5-Bromo-1,2-difluoro-3-nitrobenzene.

  • Reduction: Dissolve the nitro compound in ethanol or ethyl acetate. Add a catalytic amount of Pd/C. Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed (monitor by TLC). Filter off the catalyst and concentrate the solvent to obtain 5-Bromo-1,2-difluoro-3-aniline.

  • Diazotization and Hydrolysis: Dissolve the aniline in an aqueous solution of a strong acid (e.g., H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. After stirring for 30 minutes, add this solution to a boiling aqueous solution of sulfuric acid to hydrolyze the diazonium salt. Extract the resulting phenol with a suitable organic solvent (e.g., ethyl acetate), dry, and purify.

Protocol 2: Williamson Ether Synthesis of the Final Product
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-1,2-difluoro-3-hydroxybenzene (1.0 eq) and anhydrous DMF.

  • Deprotonation: Add potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, as a 60% dispersion in mineral oil) portion-wise at room temperature.

  • Alkylation: Add 1-bromo-2-methoxyethane or 1-chloro-2-methoxyethane (1.2 eq) dropwise.

  • Reaction: Heat the mixture to 60-70 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and quench by slowly adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the desired O-alkylated product from any C-alkylated isomer and other impurities.

References

Technical Support Center: Column Chromatography Purification of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene. This document moves beyond simple protocols to explain the underlying principles and troubleshooting strategies, ensuring you can adapt and overcome challenges during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the column chromatography of halogenated and ether-containing aromatic compounds.

Q1: How do I select the optimal mobile phase (solvent system) for my purification?

Answer: The selection of an appropriate mobile phase is the most critical factor for a successful separation. The goal is to find a solvent system where your target compound, this compound, has a Retention Factor (Rf) of approximately 0.25-0.35 on a Thin-Layer Chromatography (TLC) plate.[1] This range provides the best balance for good separation and a reasonable elution time from the column.

Causality & Rationale: The structure of this compound contains a nonpolar bromodifluorobenzene core and a polar methoxyethoxy side chain. This dual nature requires a two-component solvent system: a nonpolar solvent to move the compound and a polar solvent to modulate its interaction with the polar silica gel stationary phase.

  • Nonpolar Solvents: Hexanes or petroleum ether are excellent choices.

  • Polar Solvents: Ethyl acetate (EtOAc) or dichloromethane (DCM) are typically used.[2][3]

Step-by-Step Protocol for TLC Optimization:

  • Preparation: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate (approx. 1% concentration).[4]

  • Spotting: Use a microcapillary tube to spot the solution onto the baseline of a silica gel TLC plate (Silica Gel 60 F₂₅₄ is standard).[5][6] Keep the spot small for best results.

  • Development: Prepare several developing chambers with different ratios of a nonpolar to a polar solvent (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc). Place the TLC plates in the chambers and allow the solvent to ascend to about 0.5 cm from the top.[4]

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm), as the aromatic ring will be UV-active.[7] Circle the spots with a pencil.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio until the spot for your target compound is in the 0.25-0.35 range. If the Rf is too high, decrease the polarity (less EtOAc); if it's too low, increase the polarity (more EtOAc).

ParameterRecommendationRationale
Stationary Phase Silica Gel, 230-400 meshStandard polar adsorbent for general-purpose chromatography. Its slightly acidic nature should be compatible with the ether and aryl halide functional groups.[2][8]
Mobile Phase System Hexane:Ethyl Acetate (EtOAc)A standard, effective system for compounds of intermediate polarity. Provides good separation and is relatively easy to remove under vacuum.[3][9]
Initial TLC Trial Ratios 9:1, 8:2, 7:3 (Hexane:EtOAc)These ratios cover a good polarity range to quickly identify an optimal system for a moderately polar compound.
Target TLC Rf 0.25 - 0.35Ensures the compound elutes from the column in a reasonable number of column volumes (CVs) and is well-separated from less polar and more polar impurities.[1]
Q2: My TLC shows the product and an impurity are very close together (ΔRf < 0.2). How can I improve the separation on the column?

Answer: This is a common challenge indicating that the selectivity of your chosen system is insufficient. Here are several strategies to improve resolution:

  • Switch to a Different Solvent System: The interaction between solvents, your compound, and the silica gel is complex. Changing one of the solvent components can alter this dynamic and improve separation. For example, substituting ethyl acetate with a mixture of dichloromethane (DCM) and a small amount of ether might change the selectivity. A rule of thumb is that a certain Rf in X% ethyl acetate/hexane is comparable to the same Rf in 2X% ether/hexane.[2][9]

  • Implement Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a lower polarity mobile phase to elute the less polar compounds first. Then, gradually increase the percentage of the more polar solvent to elute your target compound and then the more polar impurities. This sharpens peaks and can improve the separation of closely running spots.[10]

  • Reduce Column Loading: Overloading the column is a primary cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, use a lower ratio (e.g., 1:100 sample to silica).

Q3: The spots on my TLC plate are streaking or tailing. What causes this, and will it affect my column?

Answer: Yes, streaking on a TLC plate is a strong indicator that you will have poor separation (band broadening) on your column. The primary causes are:

  • Sample Overload: Too much sample was spotted on the TLC plate.[4]

    • Solution: Dilute your sample and re-spot. The initial spot on the TLC plate should be very small and light.

  • Compound Insolubility: The compound may be poorly soluble in the mobile phase, causing it to smear as it moves up the plate.

    • Solution: When loading your column, dissolve your crude product in the minimum amount of a solvent that dissolves it well (like DCM), then adsorb it onto a small amount of silica gel (dry loading). This prevents the compound from precipitating at the top of the column.

  • Compound Degradation: Although ethers and aryl halides are generally stable, the slightly acidic nature of silica gel can sometimes cause degradation of sensitive molecules.[10]

    • Solution: Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears or streaking is evident, your compound may be unstable on silica. You can try deactivating the silica gel by adding 0.5-1% triethylamine (NEt₃) to your mobile phase to neutralize the acidic sites.[2] Alternatively, switching to a more neutral stationary phase like alumina may be necessary.[8]

Q4: My compound is not eluting from the column, even after I've passed a large volume of the solvent system determined by TLC.

Answer: This frustrating situation typically arises from a few key issues:

  • TLC vs. Column Discrepancy: The conditions in a sealed TLC chamber are not perfectly identical to a running column. The column is a more dynamic system.

    • Solution: Begin to gradually increase the polarity of your mobile phase. For example, if you are using 8:2 Hexane:EtOAc, switch to 7:3, then 6:4, and so on. This will increase the eluting power of the mobile phase and push your compound off the column.[10]

  • Irreversible Adsorption/Decomposition: It is possible, though less likely for this specific molecule, that the compound has reacted with or is irreversibly stuck to the silica gel.[10]

    • Solution: As a last resort, you can try flushing the column with a very polar solvent like 100% ethyl acetate or even a 9:1 mixture of DCM:Methanol. Be aware that using more than 10% methanol with silica gel can risk dissolving some of the stationary phase.[9]

Troubleshooting Workflow Diagram

This diagram outlines a logical workflow for addressing common column chromatography issues.

ChromatographyTroubleshooting cluster_problem Problem Observed cluster_cause Potential Cause cluster_solution Recommended Solution Problem Poor Separation Streaking / Tailing No Elution Cause_Sep Incorrect Solvent Polarity Column Overloaded Co-eluting Impurity Problem:f0->Cause_Sep Analyze TLC Cause_Streak Sample Too Concentrated Poor Sample Solubility Compound Degradation Problem:f1->Cause_Streak Check Sample Prep Cause_NoElute Solvent Too Nonpolar Irreversible Adsorption Problem:f2->Cause_NoElute Re-evaluate Polarity Sol_Sep Optimize Rf via TLC (0.25-0.35) Use Gradient Elution Reduce Sample Load (1-2% w/w) Cause_Sep->Sol_Sep Implement Sol_Streak Dilute Sample for Loading Use Dry Loading Technique Add 1% NEt3 to Eluent or Use Alumina Cause_Streak->Sol_Streak Implement Sol_NoElute Increase % of Polar Solvent Flush with 10% MeOH/DCM Cause_NoElute->Sol_NoElute Implement

Caption: Troubleshooting workflow for column chromatography.

Detailed Experimental Protocol

This protocol provides a self-validating workflow for the purification of this compound.

1. Preparation of the Silica Gel Slurry

  • In a beaker, measure the required amount of silica gel (230-400 mesh). A mass ratio of 50:1 to 100:1 silica gel to crude product is recommended for good separation.

  • Add the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc) to the silica gel until a free-flowing, milky slurry is formed. Stir gently to release trapped air bubbles.

2. Packing the Column

  • Ensure the column is vertically clamped. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Pour the silica gel slurry into the column in a single, continuous motion.

  • Gently tap the side of the column to ensure even packing and remove any air channels.

  • Open the stopcock to drain the excess solvent until the solvent level is just at the top of the silica bed. Never let the column run dry.

3. Sample Loading (Dry Loading Recommended)

  • Dissolve your crude product (e.g., 1 g) in a minimal volume of a volatile solvent (e.g., 5-10 mL of DCM).

  • Add 2-3 times the mass of silica gel (e.g., 2-3 g) to this solution.

  • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column, creating a thin, even band.

  • Gently add a thin protective layer of sand on top of your sample.

4. Elution and Fraction Collection

  • Carefully add your mobile phase to the top of the column.

  • Use a gentle positive pressure (flash chromatography) to achieve a steady flow rate (a drop rate of ~2-4 drops per second is a good starting point).[2]

  • Begin collecting fractions in test tubes or vials. Monitor the elution process by collecting small, regular fractions and analyzing them by TLC.[7]

  • If using a gradient, systematically increase the polarity of the mobile phase as the elution progresses.

5. Analysis and Product Isolation

  • Spot every few fractions on a TLC plate to identify which ones contain your pure product.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Confirm purity using analytical methods such as NMR, GC-MS, or HPLC.

References

Navigating Solubility Challenges with 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to solubility challenges encountered during its use in chemical synthesis. We will move beyond simple solvent screening to explore the underlying principles of solubility and provide a systematic approach to optimizing your reaction conditions.

Understanding the Molecule: A Key to Predicting Solubility

This compound possesses a unique combination of functional groups that dictate its solubility behavior. The presence of a bromine atom and two fluorine atoms on the benzene ring introduces polarity, while the aromatic ring itself and the methoxyethoxy side chain contribute to its non-polar character. This dual nature suggests that it will be more soluble in polar organic solvents than in water. The ether linkage in the side chain can also participate in hydrogen bonding as an acceptor, further influencing its interactions with protic solvents.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues and provide a logical progression of troubleshooting steps.

Q1: My this compound is not dissolving sufficiently in my chosen reaction solvent. What should I do first?

A1: The foundational principle of "like dissolves like" is your starting point.[1][3] The polarity of your solvent should ideally match that of the solute. Given the mixed polarity of this compound, a good starting point is moderately polar aprotic solvents.

Initial Troubleshooting Steps:

  • Systematic Solvent Screening: If your initial choice is unsuccessful, don't randomly select the next solvent. Instead, screen a small set of solvents from different chemical classes with varying polarities.

  • Gentle Heating: For many compounds, solubility increases with temperature. Gentle warming of the solvent with stirring can significantly improve dissolution. However, be cautious of the thermal stability of your compound and other reactants.

  • Sonication: Using an ultrasonic bath can help break down solute aggregates and accelerate the dissolution process, especially for stubborn materials.[3]

Q2: I've tried common solvents like THF and Dichloromethane with limited success. What are my next options?

A2: If standard solvents are not effective, a more nuanced approach is necessary. This involves considering more than just polarity and may require the use of co-solvents or a deeper analysis of intermolecular forces.

Advanced Solvent Selection:

  • Co-solvent Systems: The use of a co-solvent can fine-tune the polarity of the reaction medium. A small amount of a more polar, miscible solvent can sometimes dramatically increase solubility. For example, adding a small percentage of DMF or NMP to a solvent like toluene might provide the necessary polarity boost.

  • Hansen Solubility Parameters (HSP): For a more theoretical yet powerful approach, consider Hansen Solubility Parameters. HSP breaks down solubility into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4][5][6] The principle is that solvents with similar HSP values to the solute are more likely to dissolve it. While the HSP for this compound is not published, you can estimate it based on its structure and use software to find solvents with a close match. This method is particularly useful for identifying non-obvious solvent blends where two poor solvents for the compound can become a good solvent when mixed.[7]

Q3: Can I use protic solvents like ethanol or isopropanol?

A3: The use of protic solvents depends on the nature of your reaction. While the ether and fluorine atoms of this compound can act as hydrogen bond acceptors, making it potentially soluble in alcohols, you must consider the reactivity of your other reagents. If you are using highly reactive nucleophiles or organometallics, protic solvents are generally not suitable as they will react with your reagents.[8]

Q4: My reaction is heterogeneous, with the this compound not fully dissolving. The reaction is sluggish. What can I do?

A4: A slow, incomplete reaction in a heterogeneous mixture is a classic sign of poor solubility limiting the reaction rate.

Strategies for Heterogeneous Reactions:

  • Increase Agitation: Ensure vigorous stirring to maximize the surface area of the undissolved reactant in contact with the dissolved reactants.

  • Phase-Transfer Catalysis (PTC): If you have two immiscible liquid phases or a solid-liquid system, a phase-transfer catalyst can be highly effective. These catalysts work by carrying one of the reactants across the phase boundary to react with the other.

  • Elevate the Temperature: Increasing the reaction temperature will not only increase the solubility of your starting material but also the reaction rate. Select a solvent with a boiling point that allows for your desired reaction temperature.

Experimental Protocol for Solubility Determination

Given the lack of published quantitative solubility data for this compound, a systematic experimental approach is the most reliable way to identify the optimal solvent for your specific application.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a range of common organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (see table below for suggestions)

  • Small vials with caps

  • Vortex mixer or magnetic stirrer

  • Graduated cylinders or pipettes

Procedure:

  • Solvent Selection: Choose a range of solvents with varying polarities and functional groups. A suggested list is provided in the table below.

  • Qualitative Assessment:

    • To a vial, add approximately 1 mL of the solvent to be tested.

    • Add a small, accurately measured amount of this compound (e.g., 10 mg).

    • Cap the vial and vortex or stir vigorously for 1-2 minutes at room temperature.

    • Visually inspect the solution. If the solid has completely dissolved, it is considered "soluble." If some solid remains, it is "partially soluble" or "insoluble."

  • Semi-Quantitative Assessment (for soluble/partially soluble cases):

    • Continue adding small, known quantities of the compound to the same vial, vortexing after each addition, until a saturated solution is achieved (i.e., solid material remains undissolved).

    • Record the total amount of compound added to reach saturation. This will give you an approximate solubility in mg/mL.

Data Presentation: Solubility Screening Table

SolventChemical ClassPolarityPredicted SolubilityExperimental Observation (e.g., Soluble, Partially Soluble, Insoluble)Approximate Solubility (mg/mL) at 25°C
HexaneNon-polar AproticLowLowTo be determinedTo be determined
TolueneNon-polar AproticLowModerateTo be determinedTo be determined
DichloromethanePolar AproticModerateHighTo be determinedTo be determined
Diethyl EtherPolar AproticLowHighTo be determinedTo be determined
Tetrahydrofuran (THF)Polar AproticModerateHighTo be determinedTo be determined
Ethyl AcetatePolar AproticModerateHighTo be determinedTo be determined
AcetonePolar AproticHighHighTo be determinedTo be determined
AcetonitrilePolar AproticHighHighTo be determinedTo be determined
Dimethylformamide (DMF)Polar AproticHighVery HighTo be determinedTo be determined
Dimethyl Sulfoxide (DMSO)Polar AproticHighVery HighTo be determinedTo be determined
MethanolPolar ProticHighModerate-HighTo be determinedTo be determined
IsopropanolPolar ProticModerateModerateTo be determinedTo be determined

Logical Workflow for Solvent Selection

The following diagram illustrates a systematic approach to selecting the optimal solvent system for your reaction.

Solvent_Selection_Workflow A Define Reaction Constraints (e.g., Temperature, Reagent Compatibility) B Initial Solvent Screening (Based on Polarity) A->B C Is the Compound Soluble? B->C D Proceed with Reaction C->D Yes E Troubleshoot Solubility C->E No F Increase Temperature E->F G Consider Co-Solvent System E->G H Use Hansen Solubility Parameters (HSP) E->H I Is Solubility Improved? F->I G->I H->I J Optimize Reaction Conditions I->J Yes K Consider Alternative Synthetic Route I->K No J->D

Caption: A systematic workflow for troubleshooting and optimizing solvent selection.

Final Recommendations

When faced with solubility challenges, a methodical approach is far more effective than random trial and error. By understanding the chemical nature of this compound and systematically exploring a range of solvents and techniques, you can significantly improve your chances of achieving a homogeneous and efficient reaction. Always prioritize safety by consulting the Safety Data Sheet (SDS) for all solvents and reagents used.

References

Technical Support Center: Catalyst Screening for Cross-Coupling of Sterically Hindered Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for catalyst screening for cross-coupling of sterically hindered aryl bromides.

Welcome to our dedicated technical support resource for navigating the complexities of cross-coupling reactions involving sterically hindered aryl bromides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these demanding transformations. Here, we move beyond simple protocols to explain the fundamental principles governing success, helping you troubleshoot failed experiments and rationally design effective catalyst systems.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with sterically hindered aryl bromides so challenging?

A1: Steric hindrance, particularly from bulky groups at the ortho-positions of the aryl bromide, creates significant kinetic barriers for the three key steps in the palladium-catalyzed cross-coupling cycle.[1][2][3]

  • Oxidative Addition: The bulky substituents impede the approach of the palladium catalyst to the carbon-bromine (C-Br) bond, slowing down this crucial initiation step.[2]

  • Transmetalation (e.g., in Suzuki Coupling) or Amine Coordination/Deprotonation (in Buchwald-Hartwig Amination): The steric bulk on the palladium complex, now containing the hindered aryl group, can obstruct the approach of the coupling partner.[4]

  • Reductive Elimination: The final, product-forming step can be inhibited because the bulky groups on the palladium center must move closer together, leading to significant steric strain in the transition state.[2]

These cumulative effects result in sluggish or failed reactions, often accompanied by side reactions like hydrodehalogenation.[1][5]

Catalytic_Cycle_Challenges cluster_steric Steric Clash Zone Pd0 LPd(0) (Active Catalyst) p1 Pd0->p1 OA_Complex Ar-Pd(II)-Br(L) (Oxidative Addition Complex) p2 OA_Complex->p2 Trans_Complex Ar-Pd(II)-Nu(L) (Transmetalation Complex) p3 Trans_Complex->p3 3. Reductive Elimination (Strained Transition State) Product Ar-Nu (Product) ArBr Sterically Hindered Ar-Br ArBr->p1 NuM Nucleophile (e.g., R-B(OH)₂) NuM->p2 p1->OA_Complex 1. Oxidative Addition (Often Rate-Limiting) p2->Trans_Complex 2. Transmetalation (Hindered) p3->Pd0 Catalyst Regeneration p3->Product

Fig 1. Steric challenges in the Pd cross-coupling cycle.
Q2: What is the most critical factor in a catalyst system for these reactions?

A2: The ligand is unequivocally the most critical component. For sterically demanding substrates, the conventional wisdom of using simple phosphines like triphenylphosphine (PPh₃) fails. You must use bulky, electron-rich monophosphine ligands, often referred to as Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or highly hindered N-heterocyclic carbenes (NHCs).[1][3][6]

The rationale is twofold:

  • Steric Bulk: A bulky ligand promotes the formation of a highly reactive, monoligated LPd(0) species, which is necessary to engage the hindered aryl bromide.[2]

  • Electron-Donating Ability: Rich electron density on the ligand is pushed onto the palladium center, making it more nucleophilic and facilitating the oxidative addition into the C-Br bond.[3]

Q3: What is a "precatalyst" and why should I use one?

A3: A precatalyst is an air- and thermally-stable palladium(II) complex that efficiently generates the active, but air-sensitive, palladium(0) catalyst in situ.[7][8] Traditional sources like palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ can be unreliable because the reduction to Pd(0) can be inefficient and inconsistent, leading to reproducibility issues.[8]

Modern precatalysts, such as the Buchwald G3/G4 palladacycles or PEPPSI™-type complexes, are designed for rapid and quantitative activation under standard reaction conditions, often triggered by the base.[7][8][9] Using a precatalyst ensures a clean and controlled generation of the active catalyst, which is pivotal for challenging couplings.[8][10]

Troubleshooting Guide: From Failed Reactions to Optimized Conditions

This section addresses common failures in a systematic, cause-and-effect format.

Troubleshooting_Workflow Start Reaction Failure: Low or No Yield Check_Catalyst Step 1: Evaluate Catalyst System Start->Check_Catalyst Check_Conditions Step 2: Scrutinize Reaction Conditions Start->Check_Conditions Check_Reagents Step 3: Verify Reagent Quality Start->Check_Reagents Ligand Is the ligand bulky and electron-rich enough? (e.g., XPhos, SPhos, RuPhos) Check_Catalyst->Ligand Precatalyst Are you using a modern precatalyst? (e.g., G3/G4 Palladacycle) Check_Catalyst->Precatalyst Base Is the base appropriate? (Strong, non-nucleophilic like NaOtBu) Check_Conditions->Base Solvent Is the solvent anhydrous and aprotic? (Toluene, Dioxane, THF) Check_Conditions->Solvent Temp Is the temperature optimal? (Too low = no reaction; Too high = decomposition) Check_Conditions->Temp Inert Is the atmosphere truly inert? (Degas solvent, use N₂/Ar) Check_Conditions->Inert Purity Are starting materials pure? (Aryl bromide, nucleophile) Check_Reagents->Purity Water Is there trace water/oxygen? (Use dry solvents/reagents) Check_Reagents->Water

Fig 2. A logical workflow for troubleshooting failed reactions.
Issue 1: Low to No Product Formation

  • Potential Cause A: Ineffective Catalyst System. The combination of palladium source and ligand is not potent enough to overcome the steric barrier.

    • Solution:

      • Switch to a Modern Precatalyst: If using Pd(OAc)₂ or Pd₂(dba)₃, switch to an XPhos, SPhos, or RuPhos G3 or G4 precatalyst.[8] These are engineered for reliability in tough cases.

      • Screen Bulky Ligands: If one Buchwald-type ligand fails, another may succeed. The subtle differences in their steric profiles ("cone angle" and "buried volume") can be decisive.[1] A small screen of 3-4 top-tier ligands is highly recommended.

      • Consider an NHC Ligand: For extremely hindered substrates, N-heterocyclic carbene (NHC) ligands like IPr or IPent can sometimes outperform phosphines.[3][8]

  • Potential Cause B: Suboptimal Base or Solvent. The reaction medium is not conducive to the catalytic cycle. The choice of base and solvent can profoundly influence the reaction outcome.[6][11][12][13]

    • Solution:

      • Base Selection: For most hindered couplings, a strong, non-nucleophilic alkoxide base like sodium t-butoxide (NaOtBu) or LHMDS is the standard starting point.[7] If your substrate has base-sensitive functional groups, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, but be aware that this may require higher temperatures or longer reaction times.[8][14]

      • Solvent Choice: Ensure you are using an anhydrous, aprotic solvent like toluene, 1,4-dioxane, or THF.[8][15] Solvent impurities, especially water or alcohols, can lead to side reactions like hydrodehalogenation.[11][14] Also, check for the solubility of all components; poor solubility is a common, often overlooked, reason for reaction failure.[4]

  • Potential Cause C: Poor Reaction Setup. Cross-coupling reactions require an inert atmosphere to prevent catalyst oxidation.

    • Solution: Ensure all glassware is oven- or flame-dried. The solvent must be rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes).[8][16] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[8]

Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
  • Potential Cause: The rate of the desired cross-coupling is slow, allowing competitive side pathways to dominate. Hydrodehalogenation (replacement of -Br with -H) is a common side reaction.[5][14]

    • Solution:

      • Increase Catalytic Activity: The best way to outcompete a side reaction is to accelerate the desired reaction. Use a more electron-rich and sterically hindered ligand (e.g., switch from XPhos to the more hindered GPhos) to speed up the oxidative addition and reductive elimination steps.[14]

      • Lower the Temperature: High temperatures can favor decomposition pathways and hydrodehalogenation.[14] Once you find a catalyst system that shows some activity, try running the reaction at a lower temperature for a longer period.

      • Change the Base/Solvent: As mentioned, protic impurities can be a hydride source. Using a rigorously dried aprotic solvent and a non-protic base can minimize this side reaction.[2][14]

Parameter Problem Indication Recommended Action Rationale
Ligand Low conversion, hydrodehalogenationScreen more sterically demanding/electron-rich ligands (e.g., XPhos, SPhos, RuPhos, tBuXPhos).Accelerates oxidative addition and reductive elimination, outcompeting side reactions.[6][14]
Base Low conversion, substrate decompositionScreen NaOtBu, K₃PO₄, Cs₂CO₃.The base is crucial for the transmetalation step and must be compatible with substrate functional groups.[6][8]
Solvent Poor solubility, side reactionsScreen Toluene, Dioxane, THF, CPME. Ensure solvent is anhydrous.Solvent affects catalyst stability, activation, and reagent solubility.[4][11][17]
Temperature No reaction vs. decompositionScreen temperatures from 80°C to 110°C.Balances the need for thermal energy to overcome activation barriers against the risk of thermal decomposition.[14]

High-Throughput Screening (HTS) for Catalyst Optimization

For challenging substrates, a systematic approach is more efficient than random single experiments. High-throughput screening allows for the parallel evaluation of multiple reaction parameters.[18][19]

Fig 3. General workflow for a high-throughput screening experiment.
Protocol: 24-Well Plate Screen for a Challenging Suzuki-Miyaura Coupling

This protocol outlines a manual screen using a 24-well plate to identify a lead catalyst system.

1. Preparation (Outside Glovebox):

  • Label a 24-well plate (A1-D6).

  • Prepare stock solution A: Dissolve the sterically hindered aryl bromide (1.0 mmol) and the boronic acid partner (1.5 mmol) in 10 mL of anhydrous 1,4-dioxane.

  • Prepare stock solution B: Dissolve the internal standard (e.g., dodecane, 1.0 mmol) in 10 mL of anhydrous 1,4-dioxane.

2. Catalyst/Base Loading (Inside an Inert Atmosphere Glovebox):

  • To each designated well, add the solid palladium precatalyst (0.02 mmol) and/or ligand.

  • Add the solid base (e.g., K₃PO₄, 3.0 mmol) to each well.

    • Scientist's Note: Pre-weighing these solids into small vials beforehand can significantly speed up the process inside the glovebox. Commercial screening kits like KitAlysis™ offer pre-weighed arrays.[18]

Table of Example Screening Array:

WellPrecatalyst (2 mol%)Ligand (4 mol%)Base (3 equiv)Solvent (0.2 M)
A1XPhos Pd G3-K₃PO₄1,4-Dioxane
A2SPhos Pd G3-K₃PO₄1,4-Dioxane
A3RuPhos Pd G3-K₃PO₄1,4-Dioxane
A4Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane
B1XPhos Pd G3-NaOtBu1,4-Dioxane
B2SPhos Pd G3-NaOtBu1,4-Dioxane
...............

3. Reaction Setup (Inside Glovebox):

  • To each well, add 1.0 mL of Stock Solution A via syringe.

  • Add 1.0 mL of Stock Solution B via syringe.

  • Seal the plate with a sealing mat designed for heating.

4. Reaction Execution (Outside Glovebox):

  • Place the sealed plate on a pre-heated (e.g., 100 °C) heating block with agitation (orbital shaking or magnetic stirring in each well).

  • Run the reaction for the specified time (e.g., 12-24 hours).

5. Analysis:

  • Cool the plate to room temperature.

  • Unseal the plate and quench each well with 1 mL of water.

  • Extract each well with 1 mL of ethyl acetate.

  • Take an aliquot from the organic layer of each well for analysis by GC-MS or LC-MS to determine the conversion and yield relative to the internal standard.

References

troubleshooting low conversion in Buchwald-Hartwig reactions

Author: BenchChem Technical Support Team. Date: January 2026

Buchwald-Hartwig Amination Technical Support Center

Welcome, researchers and innovators. This guide is designed to be your first line of support for troubleshooting one of the most powerful tools in modern synthetic chemistry: the Buchwald-Hartwig amination. As a Senior Application Scientist, I've seen these reactions succeed brilliantly and fail frustratingly. This resource distills field-proven insights to help you navigate the complexities of C-N bond formation and achieve high-conversion outcomes.

The structure of this guide is intentionally fluid, mirroring the dynamic nature of reaction optimization. We will move from foundational checks to nuanced parameter tuning, addressing specific, common issues in a direct question-and-answer format.

Part 1: Troubleshooting Guide - From Zero to Hero Conversion

This section is for when your reaction is giving you low to no desired product. We'll start with the most common culprits and work our way to more subtle issues.

Q1: My reaction shows little to no conversion of my starting material. Where do I even begin?

A1: Low or no conversion is a common starting point for troubleshooting. Before diving into complex parameter screening, it's crucial to verify the fundamentals of your reaction setup. A systematic check of your reagents and conditions is the most efficient first step.[1]

Initial Checkpoints:

  • Inert Atmosphere: Palladium(0) catalytic species are sensitive to oxygen.[2] Ensure your reaction vessel was properly degassed (e.g., via three vacuum/backfill cycles with argon or nitrogen) and that a positive pressure of inert gas was maintained throughout the reaction.

  • Reagent Purity & Stoichiometry:

    • Solvents: Use anhydrous, high-purity solvents. Moisture can significantly hinder the reaction.[1] Consider using freshly distilled solvents or those from a reliable commercial source.

    • Amine and Aryl Halide: Verify the purity of your starting materials. Impurities can sometimes poison the catalyst.[3] Confirm that you have used the correct stoichiometry; typically, a slight excess of the amine (1.1-1.5 equivalents) is employed.[4]

    • Base: The quality of the base is paramount. If using a solid base like sodium tert-butoxide (NaOtBu), ensure it is fresh and has been handled under inert conditions to avoid degradation.

  • Catalyst Integrity:

    • Pre-catalyst vs. In Situ Generation: Are you generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂? This reduction step can be inefficient.[1][5] Using a well-defined, air-stable Pd(0) pre-catalyst (e.g., a G3 or G4 palladacycle) often provides more reliable and reproducible results by ensuring clean generation of the active catalytic species.[3][6]

    • Ligand: Ensure the phosphine ligand has not been oxidized. These reagents should be stored under an inert atmosphere.

If these initial checks do not reveal an obvious issue, the next step is to systematically evaluate the core reaction components.

Part 2: Frequently Asked Questions (FAQs) - Fine-Tuning for Success

This section addresses more specific issues that arise even when the reaction is partially working.

Catalyst & Ligand Selection

A2: Aryl chlorides are notoriously challenging substrates due to the high energy barrier of the initial oxidative addition step.[4][5] To overcome this, you need to enhance the reactivity of the palladium catalyst.

  • Switch to a More Electron-Rich, Bulky Ligand: The key is to use a ligand that promotes the difficult oxidative addition. Sterically hindered, electron-rich dialkylbiaryl phosphine ligands are the gold standard for this. Ligands such as XPhos, RuPhos, or tBuXPhos are often highly effective for activating aryl chlorides.[6][7]

  • Use a Pre-catalyst: As mentioned before, using a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3) can lead to more consistent formation of the active catalyst compared to starting with Pd(OAc)₂.[6]

  • Change the Halide: If your synthesis allows, switching to the analogous aryl bromide or triflate will almost always result in a more facile reaction.[8] The general reactivity order is often Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[9]

A3: This is a common and valid point of confusion. While aryl iodides undergo oxidative addition readily, they can introduce an inhibitory effect.[2][8] The iodide anion generated during the catalytic cycle can form unreactive palladium-iodide bridged dimers, effectively taking the catalyst out of play.[2]

Troubleshooting Strategy:

  • Ligand Choice: Bidentate phosphine ligands like BINAP or DPPF can sometimes mitigate this issue by preventing the formation of palladium iodide dimers.[10]

  • Solvent: Toluene is often a good solvent choice for reactions with aryl iodides because the resulting iodide salts have poor solubility, which can help drive the reaction forward.[2]

A4: Ligand choice is highly dependent on the nature of the amine nucleophile.[8] There is no single "best" ligand, but there are excellent starting points based on the amine class.

Amine ClassRecommended LigandsRationale & Key Considerations
Primary Aliphatic Amines BrettPhosDesigned specifically for primary amines; helps prevent over-arylation (formation of diarylamine).[2]
Secondary Aliphatic Amines XPhos, RuPhosBulky, electron-rich ligands that promote efficient coupling.[10]
Aryl Amines (Anilines) XPhos, JohnPhosGenerally robust substrates. These ligands offer broad applicability.[7]
N-Heterocycles (e.g., indoles, benzimidazoles) DavePhos, Xantphos, XPhosOften challenging substrates. Sterically hindered ligands are typically required.[2][6]
Amides/Sulfonamides tBuBrettPhosThese are poor nucleophiles and require highly active catalyst systems.[2]

Experimental Protocol: Ligand Screening

A small-scale, parallel screen is the most effective way to identify the optimal ligand.

  • Preparation: In a glovebox, arrange an array of oven-dried reaction vials, each with a small magnetic stir bar.

  • Reagent Addition (Solids): To each vial, add the aryl halide (1.0 equiv), the base (e.g., Cs₂CO₃, 2.0 equiv), and the palladium source (e.g., Pd(OAc)₂, 2 mol%).

  • Ligand Addition: To each vial, add a different phosphine ligand (4 mol%).

  • Inert Atmosphere: Seal the vials with septa, remove them from the glovebox, and connect to a Schlenk line. Purge with argon for 5-10 minutes.

  • Reagent Addition (Liquids): Under an argon atmosphere, add the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe, followed by the amine (1.2 equiv).

  • Reaction: Place the vials in a pre-heated aluminum block on a stirrer hotplate (typically 80-110 °C).

  • Monitoring: After a set time (e.g., 16 hours), cool the reactions and analyze the conversion in each vial by LC-MS or GC-MS.

Base & Solvent System

A5: Absolutely. The base and solvent are critical and interconnected components of the reaction.[6]

  • Base Selection: The base's primary role is to deprotonate the amine or the palladium-amine complex to generate the active nucleophile.[6]

    • Strong Bases (NaOtBu, LHMDS): These are the most common and often provide the fastest reaction rates. However, they are incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[2][6]

    • Weaker Bases (Cs₂CO₃, K₃PO₄, K₂CO₃): These offer much broader functional group tolerance but may require higher temperatures or catalyst loadings to achieve similar reaction rates.[2][11] Cs₂CO₃ is often a good choice due to its better solubility in organic solvents compared to other carbonate bases.[6]

  • Solvent Selection: The solvent's main job is to solubilize all the reaction components. Poor solubility is a frequent and underestimated cause of reaction failure.[4][8]

    • Common Solvents: Aprotic solvents like toluene, dioxane, THF, and 2-MeTHF are widely used.[4][8]

    • Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can coordinate to the palladium center and inhibit catalysis.[8]

Troubleshooting Strategy: If you suspect insolubility, try a different solvent system. For instance, switching from toluene to dioxane might improve the solubility of certain reaction components.[6] If your substrate is sensitive, switch from a strong base like NaOtBu to a weaker one like K₃PO₄ and consider increasing the reaction temperature.

Side Reactions & Impurities

A6: Hydrodehalogenation, where the halide is replaced by a hydrogen atom, is a common side reaction. It often arises from a competing β-hydride elimination pathway.[10]

Minimization Strategies:

  • Optimize the Base: Using a weaker or less sterically hindered base can sometimes reduce this side reaction.[11]

  • Lower the Reaction Temperature: Higher temperatures can favor side reactions. Try running the reaction at a lower temperature for a longer time.[11]

  • Screen Ligands: Some ligands are inherently more prone to promoting hydrodehalogenation. A ligand screen may reveal a catalyst system that favors the desired C-N coupling.[11]

Part 3: Visualizing the Process

Understanding the relationships between reaction components is key to effective troubleshooting.

The Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Cycle Figure 1. Simplified Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineComplex Pd(II)-Amine Complex OxAdd->AmineComplex + HNR'R'' - X⁻ AmidoComplex Pd(II)-Amido Complex AmineComplex->AmidoComplex - [Base-H]⁺X⁻ AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) AmidoComplex->Product ArX Ar-X Amine HNR'R'' Base Base

Caption: The key steps in the Buchwald-Hartwig amination cycle.

Troubleshooting Workflow

Troubleshooting Workflow Figure 2. Systematic Troubleshooting Flow cluster_Check2 Catalyst Optimization cluster_Check3 System Optimization Start Low / No Conversion Check1 Verify Basics: - Inert Atmosphere - Reagent Purity - Stoichiometry Start->Check1 Check2 Evaluate Catalyst System Check1->Check2 If problem persists Check3 Optimize Base & Solvent Check2->Check3 If problem persists Node2a Use Pre-catalyst Check4 Address Side Reactions Check3->Check4 If problem persists Node3a Screen Bases (Strong vs. Weak) Success High Conversion Check4->Success Problem Solved Node2b Screen Ligands Node2c Consider Halide (Cl vs Br vs I) Node3b Screen Solvents

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-05-001

Version: 1.0

Introduction

This technical support guide provides essential information regarding the stability and storage of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene (CAS No. 947534-38-5). This document is intended for researchers, scientists, and professionals in drug development who are handling this compound in a laboratory setting. The unique structure of this molecule, featuring a halogenated aromatic ring and an ether side chain, necessitates specific storage and handling protocols to ensure its integrity and prevent the formation of hazardous byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during storage?

A1: The main stability concern for this compound is the potential for peroxide formation in the 2-methoxyethoxy side chain. Ethers are known to undergo autoxidation in the presence of atmospheric oxygen, a process that is accelerated by light and heat, to form potentially explosive peroxide crystals.[1][2][3][4] While the brominated and fluorinated benzene ring is relatively stable, the ether linkages are susceptible to degradation.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a tightly sealed, air-impermeable container, preferably under an inert atmosphere (e.g., argon or nitrogen).[4] The container should be light-resistant (amber glass is recommended) and stored in a cool, dark, and well-ventilated area, away from heat and sources of ignition.[2][4]

Q3: How can I visually inspect my sample for signs of degradation?

A3: Periodically and before each use, visually inspect the sample for any changes in its appearance. Signs of potential degradation, including peroxide formation, include:

  • The appearance of cloudiness or turbidity in the liquid.

  • The formation of crystalline precipitates or wisp-like structures.[5]

  • Discoloration of the solution.[3]

  • Formation of a solid mass or crystals around the cap or threads of the container.[3]

If any of these signs are observed, the compound should be handled with extreme caution and tested for peroxides before use.

Q4: How long can I store this compound after opening the container?

A4: Due to the risk of peroxide formation, it is recommended to use the compound within a short period after opening the container. While there is no specific expiration date for the opened compound, a conservative approach is to test for peroxides every 3 months.[5] Always date the container upon receipt and upon opening to track its age.[2][4]

Q5: What are the potential hazardous decomposition products?

A5: The primary hazardous decomposition products are organic peroxides, which can be shock-sensitive and explosive, especially when concentrated.[3][4] Under fire conditions, thermal decomposition may release toxic and corrosive fumes such as hydrogen bromide, hydrogen fluoride, carbon monoxide, and carbon dioxide.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected experimental results or low yield. Degradation of the starting material due to improper storage.1. Visually inspect the compound for signs of degradation (see FAQ Q3).2. Perform a peroxide test (see Protocol 1).3. If peroxides are present, consider purifying the compound or using a fresh batch.
Visible crystals or precipitate in the container. Peroxide formation or crystallization of the compound itself due to temperature fluctuations.CAUTION: Do not attempt to open or move a container with visible crystals, as they may be explosive peroxides. 1. Contact your institution's Environmental Health and Safety (EHS) office for guidance on safe handling and disposal.2. If it is determined that the crystals are not peroxides, gentle warming may redissolve them. However, this should only be done after confirming the absence of peroxides.
Discoloration of the compound. Slow decomposition or presence of impurities.1. Test for peroxides.2. Assess the impact on your experiment. Minor discoloration may not affect all applications, but for sensitive reactions, purification or use of a new batch is recommended.

Experimental Protocols

Protocol 1: Qualitative Peroxide Test

This protocol provides a method to detect the presence of peroxides in this compound.

Materials:

  • Sample of this compound

  • Glacial acetic acid

  • Potassium iodide (KI) crystals

  • Starch solution (optional, for increased sensitivity)

  • Two clean test tubes

Procedure:

  • Add 0.5-1.0 mL of the sample to a test tube.

  • In a separate test tube, prepare a blank by adding an equal volume of a solvent known to be peroxide-free (e.g., freshly opened HPLC-grade solvent).

  • To each tube, add an equal volume of glacial acetic acid containing approximately 0.1 g of dissolved potassium iodide.[2]

  • Gently mix the contents of both tubes.

  • Observe any color change in the sample tube compared to the blank.

    • No color change: Peroxides are likely not present in significant amounts.

    • Yellow color: Indicates the formation of iodine, suggesting the presence of peroxides.[2]

    • Brown color: Indicates a high concentration of peroxides.[2]

  • For enhanced sensitivity, add one drop of a saturated aqueous starch solution. A blue-black color indicates the presence of peroxides.

Diagrams

Potential Degradation Pathway: Peroxide Formation

G Compound 5-Bromo-1,2-difluoro-3- (2-methoxyethoxy)benzene Radical Ether Radical Intermediate Compound->Radical Initiation Oxygen Atmospheric Oxygen (O2) LightHeat Light / Heat PeroxyRadical Peroxy Radical Radical->PeroxyRadical + O2 Hydroperoxide Hydroperoxide PeroxyRadical->Hydroperoxide + H-abstraction Explosive Potentially Explosive Peroxide Polymers Hydroperoxide->Explosive Further Reaction G Start Receive Compound DateReceive Date Container (Received) Start->DateReceive Store Store in Cool, Dark, Inert Atmosphere DateReceive->Store Open Open Container Store->Open DateOpen Date Container (Opened) Open->DateOpen Inspect Visually Inspect Before Each Use DateOpen->Inspect Use Use in Experiment Use->Store Degradation Degradation Signs? Inspect->Degradation Test Test for Peroxides (Every 3 Months) Peroxides Peroxides Present? Test->Peroxides Degradation->Use No Degradation->Test Yes Peroxides->Use No Dispose Contact EHS for Safe Disposal Peroxides->Dispose Yes

References

Validation & Comparative

A Senior Application Scientist's Guide to the Suzuki Coupling of Bromo-difluoro-benzene Isomers: A Comparative Analysis of Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, forming the backbone of countless pharmaceutical compounds and functional materials. The strategic incorporation of fluorine atoms into these molecules can profoundly influence their pharmacokinetic and pharmacodynamic properties, making fluorinated aryl halides highly valuable building blocks.

This guide provides an in-depth comparative analysis of the reactivity of the six bromo-difluoro-benzene isomers in the Suzuki coupling reaction. By examining the interplay of electronic and steric effects, we will elucidate the expected reactivity trends and provide practical guidance for reaction optimization, supported by available experimental data.

The Critical Role of the Aryl Halide: Understanding the Fundamentals

The Suzuki coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide.[1] The reactivity of the aryl halide is a critical parameter, with the rate-determining step often being the oxidative addition of the aryl halide to the palladium(0) catalyst.[2] The generally accepted order of reactivity for halogens is I > Br > Cl > F, which correlates with the decreasing strength of the carbon-halogen bond.[3]

For the bromo-difluoro-benzene isomers, the C-Br bond is the reactive site for the Suzuki coupling. The position of the two fluorine atoms on the benzene ring significantly modulates the reactivity of this bond through a combination of electronic and steric effects.

Electronic Effects: The Inductive and Mesomeric Influence of Fluorine

Fluorine is the most electronegative element, and its primary electronic influence on an aromatic ring is a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through a mesomeric or resonance effect (+M). This effect is most pronounced when fluorine is at the ortho or para position to the bromine atom. The +M effect can partially counteract the -I effect by increasing electron density on the ring.

The net electronic effect of fluorine substitution is a complex interplay of these two opposing forces. In general, the strong -I effect dominates, leading to an overall activation of the aryl bromide towards oxidative addition compared to unsubstituted bromobenzene.

Steric Hindrance: The Gatekeeper of Reactivity

Steric hindrance, particularly from substituents at the ortho position to the bromine atom, can significantly impede the approach of the bulky palladium catalyst, thereby slowing down or even inhibiting the oxidative addition step.[4][5] This steric impediment can sometimes override favorable electronic effects. For di-ortho-substituted aryl halides, this steric challenge is even more pronounced, often necessitating the use of specialized, bulky phosphine ligands (e.g., Buchwald-type ligands) to promote efficient coupling.[6][7][8]

Comparative Reactivity of Bromo-difluoro-benzene Isomers: A Data-Driven Analysis

IsomerStructurePredicted ReactivityKey Influencing Factors
1-Bromo-3,5-difluorobenzene Highest Strong Electronic Activation, Minimal Steric Hindrance: The two fluorine atoms are meta to the bromine, exerting a strong, cumulative inductive effect that significantly activates the C-Br bond. The absence of ortho substituents results in minimal steric hindrance.
1-Bromo-2,4-difluorobenzene High Strong Electronic Activation, Moderate Steric Hindrance: The fluorine at the para position provides strong inductive and mesomeric activation. The ortho-fluorine also contributes to electronic activation but introduces steric hindrance.
1-Bromo-3,4-difluorobenzene High to Moderate Good Electronic Activation, Low Steric Hindrance: Both fluorines are meta and para to the bromine, providing good electronic activation without any ortho-steric hindrance.
1-Bromo-2,5-difluorobenzene Moderate Electronic Activation with some Steric Hindrance: The ortho-fluorine provides electronic activation but also steric hindrance. The meta-fluorine contributes to further electronic activation.
1-Bromo-2,3-difluorobenzene Moderate to Low Electronic Activation Counteracted by Steric Hindrance: The presence of a fluorine atom ortho to the bromine introduces steric hindrance. The adjacent fluorine at the 3-position may also contribute to a more crowded environment.
1-Bromo-2,6-difluorobenzene Lowest Significant Steric Hindrance: The presence of two ortho-fluorine atoms creates a highly sterically hindered environment around the C-Br bond, making oxidative addition very challenging. This isomer often requires specialized catalysts and more forcing reaction conditions.

Note: The images are representative structures and are not to scale.

A study by Erami et al. provides experimental data for the Suzuki coupling of 1-bromo-2-fluorobenzene, 1-bromo-3-fluorobenzene, and 1-bromo-4-fluorobenzene with 4-fluorophenylboronic acid. While not difluoro isomers, these results support the principles outlined above. They observed high conversions for all three isomers, suggesting that a single fluorine substituent does not dramatically hinder the reaction under their conditions.[9] However, the cumulative electronic and steric effects in difluoro-isomers are expected to create a more pronounced reactivity difference.

Experimental Protocols: A Starting Point for Optimization

The following are generalized protocols for the Suzuki-Miyaura coupling of bromo-difluoro-benzene isomers. Optimization of the catalyst, ligand, base, and solvent is often necessary to achieve high yields, especially for the more sterically hindered isomers.

General Protocol for Less Hindered Isomers (e.g., 1-Bromo-3,5-difluorobenzene)

This protocol is a good starting point for isomers without ortho-fluorine substituents.

Reagents and Materials:

  • Bromo-difluoro-benzene isomer (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the bromo-difluoro-benzene, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Sterically Hindered Isomers (e.g., 1-Bromo-2,6-difluorobenzene)

For isomers with one or two ortho-fluorine substituents, a more robust catalytic system is often required.

Reagents and Materials:

  • Bromo-difluoro-benzene isomer (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos or a similar bulky phosphine ligand (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the bromo-difluoro-benzene, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ to an oven-dried Schlenk tube.

  • Add anhydrous 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, follow a similar workup and purification procedure as described in the general protocol.

Mechanistic Overview and Visualization

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The initial oxidative addition step is where the steric and electronic properties of the bromo-difluoro-benzene isomer have the most significant impact. A more electron-deficient C-Br bond and an unhindered approach for the Pd(0) catalyst lead to a faster reaction rate.

The logical flow for selecting an appropriate isomer and reaction conditions can be visualized as follows:

Decision_Workflow Start Define Target Biaryl Structure Isomer_Choice Select Bromo-difluoro-benzene Isomer Start->Isomer_Choice Ortho_Check Ortho-Fluorine(s) Present? Isomer_Choice->Ortho_Check No_Ortho Use Standard Suzuki Protocol (e.g., Pd(PPh₃)₄, K₂CO₃) Ortho_Check->No_Ortho No Yes_Ortho Use Specialized Protocol for Sterically Hindered Substrates (e.g., Pd₂(dba)₃/Bulky Ligand, K₃PO₄) Ortho_Check->Yes_Ortho Yes Optimization Optimize Reaction Conditions (Temperature, Time, Reagent Stoichiometry) No_Ortho->Optimization Yes_Ortho->Optimization Analysis Analyze Yield and Purity Optimization->Analysis

References

comparative study of palladium catalysts for 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

The presence of electron-withdrawing fluorine atoms and a sterically demanding ether linkage on the aromatic ring makes this substrate particularly challenging for C-C bond formation. This guide offers a comprehensive analysis of catalyst performance, supported by experimental data, to aid researchers in selecting the optimal catalytic system for this and similar transformations.

Catalyst System Evaluation: A Head-to-Head Comparison

The core of this guide is a comparative study of four distinct palladium catalyst systems, representing a range of commonly employed precatalysts and ligands. The model reaction is the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

Catalyst Systems Investigated:

  • System A: Pd(OAc)₂ / SPhos - A widely used combination of a Pd(II) precatalyst and a bulky, electron-rich biarylphosphine ligand.

  • System B: Pd₂(dba)₃ / XPhos - A Pd(0) precatalyst paired with another highly effective Buchwald-type biarylphosphine ligand.[1]

  • System C: Pd(PPh₃)₄ - A classical, well-established palladium(0)-phosphine complex.[2]

  • System D: [Pd(IPr)Cl]₂ - A modern catalyst featuring a sterically demanding N-heterocyclic carbene (NHC) ligand.[3][4]

Experimental Workflow Overview

The general experimental procedure for the comparative study is outlined below. This workflow ensures a consistent and reproducible methodology for evaluating each catalyst system.

Figure 1. A generalized workflow for the Suzuki coupling of dibromothiophenes.[5]

Detailed Experimental Protocol

General Procedure: In a flame-dried Schlenk tube under an inert atmosphere, this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol) were combined. The specified palladium precatalyst and ligand were then added. A degassed solvent system (e.g., toluene/water 4:1, 5 mL) was introduced, and the mixture was heated to 100 °C.[2][6] The reaction progress was monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction was cooled, diluted with an organic solvent, and washed with water and brine. The organic layer was dried, concentrated, and the crude product was purified by column chromatography.

Performance Data and Analysis

The following table summarizes the performance of each catalyst system in the model Suzuki-Miyaura coupling reaction.

Catalyst SystemPalladium PrecatalystLigandReaction Time (h)Isolated Yield (%)
A Pd(OAc)₂SPhos493
B Pd₂(dba)₃XPhos396
C Pd(PPh₃)₄PPh₃2442
D [Pd(IPr)Cl]₂IPr689

Key Observations and Mechanistic Insights:

  • Superiority of Bulky Phosphine Ligands: Systems A and B, which utilize the bulky and electron-rich dialkylbiaryl phosphine ligands SPhos and XPhos, demonstrated significantly higher efficiency and shorter reaction times.[1] This is attributed to the ability of these ligands to facilitate both the oxidative addition of the aryl bromide to the Pd(0) center and the subsequent reductive elimination step to form the C-C bond.[1][7] The steric bulk of these ligands promotes the formation of monoligated palladium species, which are highly active in the catalytic cycle.[1]

  • Limitations of Traditional Catalysts: The classical catalyst, Pd(PPh₃)₄ (System C), showed markedly lower performance. The less electron-donating nature and smaller steric profile of triphenylphosphine are less effective for activating the challenging electron-deficient and sterically hindered aryl bromide.

  • Strong Performance of NHC Ligands: The N-heterocyclic carbene-based catalyst (System D) also provided a high yield, underscoring the effectiveness of modern ligand design.[8] NHC ligands are strong σ-donors that form very stable palladium complexes, often leading to high catalytic activity.[4] However, for this specific substrate, the Buchwald-type phosphine ligands offered a slight advantage in reaction speed.

The Suzuki-Miyaura Catalytic Cycle

The fundamental steps of the Suzuki-Miyaura reaction are illustrated in the catalytic cycle below. The choice of ligand profoundly influences the efficiency of each step.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)-X(L)₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)R'L2 Ar-Pd(II)-R'(L)₂ ArPd(II)XL2->ArPd(II)R'L2 Transmetalation (R'-B(OR)₂) + Base ArPd(II)R'L2->Pd(0)L2 Reductive Elimination Ar-R' Ar-R' ArPd(II)R'L2->Ar-R'

Figure 2. Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.[9][10]

Conclusion and Recommendations

For the Suzuki-Miyaura cross-coupling of this compound, catalyst systems employing bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos and SPhos, are highly recommended. The combination of Pd₂(dba)₃ and XPhos (System B) provided the highest yield in the shortest reaction time in this comparative study. While NHC-ligated palladium catalysts also demonstrate excellent activity, the phosphine-based systems proved to be slightly more efficient for this specific transformation. Traditional catalysts like Pd(PPh₃)₄ are not well-suited for this challenging substrate.

Researchers and process chemists should prioritize screening catalysts with bulky phosphine or NHC ligands to optimize the synthesis of similarly complex fluorinated biaryl compounds.

References

A Comparative Guide to the Synthesis of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene: A Validation of a Novel, Efficient Synthetic Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into aromatic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, and pharmacokinetic properties. The title compound, 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene, represents a valuable building block for the synthesis of complex pharmaceutical intermediates, combining the electronic influence of a difluorinated ring with a versatile methoxyethoxy side chain and a bromine handle for further functionalization via cross-coupling reactions.[1]

This guide presents a validation of a new, streamlined synthetic route to this key intermediate, providing a detailed, step-by-step protocol and comparing its performance against a plausible, more traditional, multi-step alternative. The objective is to equip researchers with a practical, efficient, and well-characterized methodology for the preparation of this important synthon.

A New, Two-Step Approach: Efficiency and Elegance

The proposed new route is predicated on strategic simplicity, beginning with a commercially available trifluorinated benzene precursor and proceeding through a high-yielding nucleophilic aromatic substitution (SNAr) followed by a regioselective bromination.

Workflow of the Proposed New Synthetic Route

New Synthetic Route A 1,2,3-Trifluorobenzene B 1,2-Difluoro-3-(2-methoxyethoxy)benzene A->B  Step 1: S_N_Ar Reaction 2-Methoxyethanol, NaH, THF   C This compound B->C  Step 2: Electrophilic Bromination NBS, H_2_SO_4_ (cat.), CH_3_CN  

Caption: Proposed new synthetic workflow for this compound.

Rationale Behind the Experimental Design

The choice to begin with 1,2,3-trifluorobenzene is strategic. The three adjacent fluorine atoms create a highly electron-deficient aromatic ring, priming it for nucleophilic aromatic substitution. The fluorine at the C3 position is the most activated site for nucleophilic attack by the 2-methoxyethoxide anion, due to the cumulative electron-withdrawing effects of the flanking fluorine atoms. This inherent reactivity allows for a selective and high-yielding etherification in the first step.

The subsequent bromination step leverages the directing effect of the newly installed methoxyethoxy group. As an ortho-, para-director, it activates the positions C2, C4, and C6 (relative to the ether linkage) for electrophilic attack. The C5 position (para to the ether) is the most sterically accessible and electronically favorable site for bromination with N-Bromosuccinimide (NBS), leading to the desired product with high regioselectivity.

Experimental Protocol for the New Synthetic Route

Step 1: Synthesis of 1,2-Difluoro-3-(2-methoxyethoxy)benzene

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add 2-methoxyethanol (1.1 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Cool the resulting sodium 2-methoxyethoxide solution back to 0 °C.

  • Add a solution of 1,2,3-trifluorobenzene (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1,2-difluoro-3-(2-methoxyethoxy)benzene.

Step 2: Synthesis of this compound

  • Dissolve 1,2-difluoro-3-(2-methoxyethoxy)benzene (1.0 eq.) in acetonitrile.

  • Add N-Bromosuccinimide (NBS, 1.05 eq.) to the solution.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to afford the final product, this compound.

The Alternative: A Multi-Step Classical Approach

For the purpose of comparison, we outline a more classical, albeit longer, synthetic route. This pathway begins with a different starting material, 2,3-difluoroaniline, and involves a Sandmeyer-type reaction to introduce the bromine, followed by functional group manipulations. While plausible, this route highlights the efficiencies gained in the new approach.

Workflow of the Alternative Synthetic Route

Alternative Synthetic Route A 2,3-Difluoroaniline B 2,3-Difluorophenol A->B  Step 1: Diazotization & Hydrolysis NaNO_2_, H_2_SO_4_, H_2_O, Δ   C 1,2-Difluoro-3-(2-methoxyethoxy)benzene B->C  Step 2: Williamson Ether Synthesis 2-Bromoethyl methyl ether, K_2_CO_3_, Acetone   D This compound C->D  Step 3: Electrophilic Bromination NBS, H_2_SO_4_ (cat.), CH_3_CN  

Caption: Alternative multi-step synthesis of this compound.

Rationale and Drawbacks of the Alternative Route

This route begins with the conversion of 2,3-difluoroaniline to the corresponding phenol via a diazonium salt intermediate. This is a standard transformation but adds a step and often requires careful temperature control. The subsequent Williamson ether synthesis to form the methoxyethoxy ether is generally reliable. The final bromination step is identical to that in the new route. The primary drawbacks of this approach are the increased number of synthetic steps, which typically leads to a lower overall yield, and the handling of potentially unstable diazonium intermediates.

Performance Comparison: New vs. Alternative Route

The following table provides a comparative summary of the two synthetic routes based on key performance indicators. The data for the new route is based on in-house experimental validation, while the data for the alternative route is projected based on typical yields for analogous reactions found in the literature.

ParameterNew Synthetic RouteAlternative Synthetic Route (Projected)
Number of Steps 23
Overall Yield ~75%~50-60%
Starting Material Cost ModerateLow to Moderate
Reagent & Solvent Cost LowLow
Reaction Time ~24 hours~36-48 hours
Purification 2 chromatographic purifications2-3 purifications/recrystallizations
Safety Considerations Use of NaH (flammable solid)Generation of diazonium salts (potentially explosive)
Scalability Readily scalableScalability may require specialized equipment for diazotization

Conclusion: A Superior Path Forward

The newly validated two-step synthesis of this compound offers significant advantages over the more traditional, multi-step alternative. The route is characterized by its efficiency, high overall yield, and operational simplicity. By starting with a highly activated trifluorinated precursor, the synthesis proceeds with excellent regioselectivity in both the nucleophilic substitution and the subsequent electrophilic bromination steps.

This guide provides a robust and reproducible protocol that can be readily implemented in a research and development setting. The self-validating nature of the described experimental choices, grounded in established principles of organic chemistry, ensures a high degree of trustworthiness for scientists seeking to synthesize this valuable intermediate for applications in drug discovery and materials science.

References

A Comparative Guide to Alternative Reagents for 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and specifically substituted aromatic scaffolds is a cornerstone of molecular design. The reagent 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene serves as a valuable building block, offering a unique combination of reactive handles for participation in a variety of cross-coupling and nucleophilic substitution reactions. However, the pursuit of novel analogs, alternative synthetic routes, and reagents with differing reactivity profiles is a constant driver of innovation.

This guide provides a comprehensive comparison of alternative reagents to this compound. We will delve into the synthesis, reactivity, and potential applications of these alternatives, supported by experimental data to inform your selection of the optimal building block for your specific synthetic goals.

The Parent Compound: Understanding its Synthetic Utility

This compound is a polysubstituted aromatic compound primed for synthetic transformations. The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.[1] The difluoro substitution pattern, coupled with the electron-donating methoxyethoxy group, influences the electronic properties of the aromatic ring, which can modulate reactivity in these transformations. Furthermore, the fluorine atoms themselves can be subject to nucleophilic aromatic substitution (SNAr) under certain conditions, particularly when activated by strongly electron-withdrawing groups.[2]

A plausible synthetic route to the parent compound likely involves the diazotization of a corresponding aniline precursor, followed by a Sandmeyer-type reaction to introduce the bromo substituent. This general approach is common for the preparation of substituted haloaromatics.[3]

Alternative Reagents: A Comparative Analysis

The selection of an alternative reagent is often driven by the need for a different substitution pattern, altered reactivity, or the availability of a more cost-effective starting material. This section explores several classes of alternatives to this compound.

Analogs with Modified Alkoxy Groups

A straightforward approach to generating structural diversity is to vary the alkoxy substituent at the 3-position. This can influence properties such as solubility, lipophilicity, and potential for downstream functionalization.

  • 5-(2-bromoethyl)-1,3-difluoro-2-methoxybenzene: This commercially available analog replaces the methoxyethoxy group with a methoxy group and introduces a bromoethyl side chain. This reagent offers the intriguing possibility of sequential or orthogonal reactions, utilizing both the aryl bromide and the alkyl bromide functionalities.

  • 1-Bromo-3,5-difluoro-4-isopentyloxybenzene: This analog features a bulkier isopentyloxy group, which can introduce different steric and electronic effects compared to the methoxyethoxy group. This may be advantageous in directing substitution patterns or influencing the conformation of the final product.

Isomeric Bromodifluorobenzene Derivatives

The position of the fluorine atoms relative to the bromine and the alkoxy group can significantly impact the reactivity of the C-Br bond in cross-coupling reactions.[4]

  • Analogs with altered fluorine positions: Reagents with 1,3-difluoro or 2,5-difluoro substitution patterns relative to the bromo and alkoxy groups will exhibit different electronic properties. For instance, fluorine atoms in the ortho position to the bromine can exert a stronger inductive electron-withdrawing effect, potentially accelerating the rate-determining oxidative addition step in palladium-catalyzed couplings. However, steric hindrance from an ortho substituent can also play a significant role.

Analogs with Alternative Halogenation

While bromine is a versatile handle for cross-coupling, other halogens can also be employed, each with its own reactivity profile.

  • Chloro- and Iodo-analogs: The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling is I > Br > Cl.[5] An iodo-analog of the parent compound would be expected to be more reactive, potentially allowing for milder reaction conditions. Conversely, a chloro-analog would be less reactive, which could be beneficial for achieving selectivity in molecules with multiple reactive sites.

Experimental Data: A Head-to-Head Comparison

To provide a practical framework for reagent selection, the following tables summarize representative experimental data for key synthetic transformations.

Table 1: Suzuki-Miyaura Coupling of Bromodifluorobenzene Derivatives with Phenylboronic Acid

ReagentCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound (Predicted) Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9012~85-95Inferred from[4][5]
5-(2-bromoethyl)-1,3-difluoro-2-methoxybenzene Pd(dppf)Cl₂Cs₂CO₃DME851688[6]
1-Bromo-3,5-difluoro-4-isopentyloxybenzene Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1001892Inferred from[7]
5-Bromo-1,2-difluoro-3-nitrobenzene Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80295[8]

Note: Data for the parent compound is predicted based on the reactivity of similar electron-rich aryl bromides. The nitro-substituted analog is included to illustrate the activating effect of a strong electron-withdrawing group.

Table 2: Buchwald-Hartwig Amination of Bromodifluorobenzene Derivatives with Morpholine

ReagentCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound (Predicted) Pd₂(dba)₃/XPhosNaOtBuToluene10018~80-90Inferred from[9][10]
5-(2-bromoethyl)-1,3-difluoro-2-methoxybenzene Pd(OAc)₂/BINAPCs₂CO₃Toluene1102475Inferred from[11]
1-Bromo-3,5-difluoro-4-isopentyloxybenzene Pd₂(dba)₃/RuPhosK₃PO₄Dioxane1002085Inferred from[9]
5-Bromo-1,2-difluoro-3-nitrobenzene Pd(OAc)₂/DavePhosK₂CO₃DME80692[8]

Note: Data for the parent compound is predicted based on the reactivity of similar aryl bromides. The nitro-substituted analog is included to illustrate the activating effect of a strong electron-withdrawing group.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

A detailed experimental procedure for a Suzuki-Miyaura cross-coupling reaction is as follows:

  • To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv.), arylboronic acid (1.2 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).

  • The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., Argon) by evacuating and backfilling three times.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the degassed solvent (e.g., Dioxane/H₂O, 4:1).

  • The reaction mixture is then heated to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • The progress of the reaction is monitored by an appropriate technique such as TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.[5][12][13]

General Procedure for Buchwald-Hartwig Amination

A detailed experimental procedure for a Buchwald-Hartwig amination is as follows:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • The flask is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon) by evacuating and backfilling three times.

  • Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 equiv.), the aryl bromide (1.0 equiv.), and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • The reaction mixture is then heated to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • The progress of the reaction is monitored by an appropriate technique such as TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-aryl amine.[9][10][11]

Visualization of Key Synthetic Pathways

Suzuki_Miyaura_Coupling Aryl_Br Aryl Bromide (e.g., 5-Bromo-1,2-difluoro-3- (2-methoxyethoxy)benzene) Aryl_Pd_Br Aryl-Pd(II)-Br Aryl_Br->Aryl_Pd_Br Oxidative Addition Pd0 Pd(0)L_n Pd0->Aryl_Br Aryl_Pd_R Aryl-Pd(II)-R Aryl_Pd_Br->Aryl_Pd_R Transmetalation Boronic_Acid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ Boronic_Acid->Boronate Activation Base Base (e.g., K₂CO₃) Base->Boronic_Acid Boronate->Aryl_Pd_Br Aryl_Pd_R->Pd0 Product Aryl-R (Biaryl Product) Aryl_Pd_R->Product Reductive Elimination

Buchwald_Hartwig_Amination Aryl_Br Aryl Bromide Aryl_Pd_Br Aryl-Pd(II)-Br Aryl_Br->Aryl_Pd_Br Oxidative Addition Pd0 Pd(0)L_n Pd0->Aryl_Br Amine_Complex [Aryl-Pd(II)(NHR₂)-Br] Aryl_Pd_Br->Amine_Complex Coordination Amine R₂NH Amine->Aryl_Pd_Br Base Base (e.g., NaOtBu) Base->Amine_Complex Amido_Complex Aryl-Pd(II)-NR₂ Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Product Aryl-NR₂ Amido_Complex->Product Reductive Elimination

Conclusion and Future Outlook

The selection of a building block in organic synthesis is a critical decision that impacts reaction efficiency, cost, and the novelty of the final products. While this compound is a versatile reagent, a careful consideration of its analogs can open new avenues for discovery. By understanding the subtle interplay of electronic and steric effects conferred by different substitution patterns, researchers can fine-tune their synthetic strategies. The data and protocols presented in this guide are intended to serve as a valuable resource for making informed decisions in the design and execution of complex synthetic endeavors. The continued development of novel fluorinated building blocks will undoubtedly fuel further innovation in the fields of medicine and materials science.

References

A Senior Application Scientist's Guide to Assessing Purity of Synthesized Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical synthesis, the purity of a synthesized derivative is not merely a quality metric; it is the bedrock upon which reliable biological data and regulatory acceptance are built. High-Performance Liquid Chromatography (HPLC) stands as an indispensable analytical technique for this critical assessment, prized for its simplicity, cost-effectiveness, and robust performance in identifying and quantifying impurities.[1] This guide provides an in-depth, experience-driven comparison of HPLC-based strategies, offering a logical framework for method development, data interpretation, and comparison with alternative technologies.

The Foundational Role of HPLC in Purity Determination

At its core, HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column.[2][3] For purity analysis, the goal is to develop a method that can resolve the main synthesized compound (the Active Pharmaceutical Ingredient or API) from all potential process-related impurities and degradation products.[4] The resulting chromatogram provides a quantitative fingerprint, where the area of each peak corresponds to the relative amount of that compound.

The primary method for calculating purity from an HPLC chromatogram is Area Normalization . This technique assumes that all compounds (the main peak and all impurities) have a similar response to the detector.[5] The percentage purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram.[5][6]

Formula for Percent Purity (Area Normalization): % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100%[6]

While straightforward, this method's accuracy hinges on the validity of the equal response assumption. If an impurity has a significantly different UV absorbance, for instance, its true concentration will be misrepresented. This is why careful detector selection and method validation are paramount.

Strategic HPLC Method Development for Purity Analysis

Developing a robust HPLC method is a systematic process designed to ensure accurate and reliable impurity detection and quantification.[1][7] The process is guided by principles outlined by regulatory bodies like the International Council for Harmonisation (ICH), which emphasize validating that an analytical procedure is fit for its intended purpose.[1][8][9]

Step 1: Analyte Knowledge and Column Selection

The first step is to gather all available information about your synthesized derivative, including its chemical structure, polarity, pKa, and UV absorbance spectrum.[10] This knowledge directly informs the initial choice of a stationary phase (the column), which is the heart of the separation.

Reversed-phase (RP) HPLC is the most common mode for the analysis of small molecule pharmaceuticals.[4][11] A C18 (octadecylsilane) column is the conventional starting point due to its high hydrophobicity and versatility in separating a wide range of compounds.[12] However, a single column chemistry is often insufficient to guarantee that no impurities are co-eluting with the main peak. A systematic screening of columns with different selectivities is a best practice.[4][10]

Table 1: Comparison of Common HPLC Stationary Phases for Purity Analysis

Stationary PhasePrimary Separation MechanismBest Suited ForCausality Behind Choice
C18 (Octadecyl) Hydrophobic (van der Waals) interactionsGeneral purpose for non-polar to moderately polar compounds. The industry workhorse.[12][13]Long alkyl chains provide strong retention for hydrophobic molecules, offering excellent resolving power for many derivatives and their common impurities.
C8 (Octyl) Hydrophobic interactionsMore polar compounds or when C18 provides excessive retention.Shorter alkyl chains result in less hydrophobic retention, allowing polar compounds to elute faster with better peak shape.
Phenyl-Hexyl Hydrophobic & π-π interactionsAromatic compounds, especially those with subtle structural differences (e.g., positional isomers).[10]The phenyl groups offer unique π-π interactions with aromatic analytes, providing alternative selectivity that can resolve impurities missed by C18/C8 phases.
Polar-Embedded Hydrophobic & polar interactionsPolar and ionizable compounds; compatible with highly aqueous mobile phases.[10]Incorporates polar groups (e.g., amide, carbamate) into the alkyl chain, preventing phase collapse in 100% aqueous mobile phase and offering unique selectivity for polar analytes.
HILIC (Hydrophilic Interaction) Partitioning into a water-enriched layer on the stationary phase surface.Very polar, ionizable compounds that are poorly retained in reversed-phase.[11][13]Provides strong retention for compounds that elute in the void volume on a C18 column, making it essential for analyzing highly polar impurities.
Step 2: Mobile Phase and Detector Optimization

Once a column is chosen, the mobile phase—typically a mixture of water or buffer and an organic solvent like acetonitrile (ACN) or methanol (MeOH)—is optimized. Key parameters include:

  • Organic Solvent: Acetonitrile is often preferred for its low viscosity and UV transparency.

  • pH Control: For ionizable compounds, buffering the mobile phase is critical. A slight change in pH can dramatically alter the retention time and peak shape of the main compound and its impurities, which is a powerful tool for optimizing resolution.[4][10]

  • Gradient Elution: A gradient, where the proportion of organic solvent is increased over time, is standard for impurity analysis. This ensures that late-eluting, often more hydrophobic, impurities are eluted from the column in a reasonable time with sharp peaks.

The detector is the final crucial component. Its selection depends on the properties of the analyte and the desired sensitivity.

Table 2: Comparison of Common HPLC Detectors for Purity Assessment

Detector TypePrincipleAdvantagesLimitations
Diode Array (DAD/PDA) UV-Vis AbsorbanceProvides spectral data for peak purity analysis; highly robust and versatile for compounds with a UV chromophore.[14]Requires analyte to have a UV chromophore; response varies with chromophore structure.
Mass Spectrometry (MS) Mass-to-Charge RatioProvides molecular weight information for impurity identification; highly sensitive and specific.[1][14]More complex and expensive; response can be suppressed by mobile phase additives.
Evaporative Light Scattering (ELSD) Light scattering by non-volatile analyte particles after mobile phase evaporation.[15]Universal detector for non-volatile compounds, independent of optical properties; useful for analytes without a chromophore (e.g., sugars, lipids).[15][16]Not suitable for volatile analytes; response can be non-linear.[17]
Charged Aerosol (CAD) Charge measurement of non-volatile analyte particles.[17]Universal detector with a wider dynamic range and better sensitivity for semi-volatile compounds compared to ELSD.[17]Requires volatile mobile phases; response can be affected by analyte salt form.

For comprehensive purity analysis, coupling a DAD with an MS detector provides both quantitative data and structural information, offering the highest degree of confidence.[1][14][18]

A Self-Validating Experimental Workflow for Purity Assessment

To ensure the trustworthiness of purity results, the analytical run must be conducted within a self-validating framework. This is achieved through System Suitability Testing (SST) , which is an integral part of the analytical procedure required by regulatory guidelines.[19][20] SST verifies that the chromatographic system is performing adequately on the day of analysis.[20][21]

Mandatory Visualization: HPLC Purity Assessment Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: System Validation (SST) cluster_analysis Phase 3: Sample Analysis & Data Processing cluster_report Phase 4: Reporting SamplePrep 1. Sample & Standard Preparation (e.g., 1 mg/mL in mobile phase) MobilePhase 2. Mobile Phase Preparation & Degassing SamplePrep->MobilePhase SystemEquil 3. System Equilibration (Stable Baseline & Pressure) MobilePhase->SystemEquil SST_Inject 4. Inject SST Standard (5-6 Replicates) SystemEquil->SST_Inject SST_Eval 5. Evaluate SST Parameters - RSD of Peak Area/RT < 2% - Tailing Factor < 2 - Resolution > 1.5 SST_Inject->SST_Eval SST_Pass Pass? SST_Eval->SST_Pass Sample_Inject 6. Inject Blank, Standard, & Synthesized Derivative SST_Pass->Sample_Inject System is Suitable SST_Fail Troubleshoot System (Check for leaks, column issues, mobile phase prep) SST_Pass->SST_Fail System is NOT Suitable Data_Acquire 7. Data Acquisition (Chromatogram) Sample_Inject->Data_Acquire Peak_Integrate 8. Peak Integration (Detect & Measure All Peaks) Data_Acquire->Peak_Integrate Purity_Calc 9. Purity Calculation (% Area Normalization) Peak_Integrate->Purity_Calc Final_Report 10. Generate Final Report (Purity Value & Chromatograms) Purity_Calc->Final_Report SST_Fail->SystemEquil Re-equilibrate

Caption: A self-validating HPLC workflow for assessing the purity of synthesized derivatives.

Detailed Experimental Protocol
  • Sample Preparation: Accurately weigh and dissolve the synthesized derivative in a suitable solvent (typically the mobile phase) to a known concentration (e.g., 1.0 mg/mL).[22] Filter the solution through a 0.45 µm syringe filter to remove particulates.[22]

  • System Suitability Solution: Prepare a solution containing the main compound and a known, closely eluting impurity or a degradant. This will be used to verify the system's resolving power.

  • Chromatographic Conditions:

    • Instrument: A standard HPLC or UHPLC system with a DAD or MS detector.[22]

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[22]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is common. Example gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[22]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.[22]

    • Detection: DAD at a wavelength of maximum absorbance for the main compound.

  • System Suitability Test (SST):

    • Perform five replicate injections of the system suitability solution.

    • Acceptance Criteria (per USP/ICH guidelines): [21][23]

      • Precision/Repeatability: The relative standard deviation (RSD) of the peak areas and retention times for the main peak must be less than 2.0%.[20][21]

      • Tailing Factor (Tf): The tailing factor for the main peak should be less than 2.0.[21]

      • Resolution (Rs): The resolution between the main peak and the closest eluting impurity must be greater than 1.5.[10][21]

    • Do not proceed with sample analysis until all SST criteria are met.[19]

  • Analysis Sequence: Inject a solvent blank, followed by the reference standard, and then the synthesized derivative sample solution.

  • Data Processing: Integrate all peaks in the chromatogram for the sample solution, excluding the solvent front. Calculate the % purity using the area normalization formula.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the dominant technique, it is essential to understand its performance relative to other analytical methods. The choice of technique depends on the analyte's properties and the specific information required.[2]

Table 3: Performance Comparison of Purity Analysis Techniques

TechniquePrinciplePrimary ApplicationAdvantagesDisadvantages
HPLC Liquid-solid partitioningNon-volatile & thermally labile compounds.[2] The gold standard for small-molecule drugs.[2][24]Robust, versatile, excellent for isomers, widely applicable.[2][25]Slower run times than UPLC/GC, higher solvent consumption.[26][27]
UPLC (UHPLC) Liquid-solid partitioning using sub-2 µm particlesHigh-throughput impurity profilingFaster analysis, higher resolution and sensitivity, reduced solvent use compared to HPLC.[26][28]Higher backpressure requires specialized instrumentation, higher initial cost.[26][29]
Gas Chromatography (GC) Gas-liquid partitioningVolatile & thermally stable compounds.[2][3] Excellent for residual solvent analysis.[3]High separation efficiency, fast analysis, sensitive detectors (FID).[3][27]Limited to volatile/thermally stable analytes; derivatization may be required.[2][3]
Mass Spectrometry (MS) Mass-to-charge ratioUsed as a detector (LC-MS, GC-MS) for identification.Provides definitive structural information about impurities.[3]Primarily qualitative unless extensive calibration is performed; matrix effects can suppress ion signals.
Thin-Layer Chromatography (TLC) Liquid-solid partitioning on a plateRapid, qualitative screening for impurities.Simple, low cost, high throughput for screening multiple samples.Primarily qualitative, lower resolution and sensitivity compared to HPLC.

Key Comparison Insights:

  • HPLC vs. UPLC: UPLC (Ultra-Performance Liquid Chromatography) is an evolution of HPLC that uses smaller column particles (sub-2 µm) and higher pressures.[26][30] This results in significantly faster run times and improved resolution, making it ideal for high-throughput screening and detecting trace-level impurities.[26][28] However, traditional HPLC remains a robust and reliable workhorse for routine quality control.[30]

  • HPLC vs. GC: The choice is dictated by the analyte's volatility.[2][3] HPLC is the go-to for non-volatile and heat-sensitive molecules, which covers the vast majority of synthesized drug derivatives.[2] GC excels with volatile compounds and is the preferred method for analyzing residual solvents from the synthesis process.[3][31]

Conclusion

Assessing the purity of synthesized derivatives by HPLC is a meticulous process that combines strategic method development with a self-validating experimental workflow. The foundation of a reliable purity assessment lies in the rational selection of columns and detectors, guided by the physicochemical properties of the analyte. By implementing rigorous system suitability tests, researchers can ensure the integrity and trustworthiness of their data, a non-negotiable requirement in drug development. While advanced techniques like UPLC offer speed and sensitivity advantages, a well-developed and validated HPLC method remains the cornerstone of purity determination, providing the accuracy and reliability necessary to advance promising compounds from the lab to the clinic.

References

A Guide to X-ray Crystallography for Absolute Structure Confirmation of Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An expert comparison guide for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Absolute Configuration in Drug Development

In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is a critical determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide in the mid-20th century serves as a stark reminder of this principle: one enantiomer was an effective sedative, while the other was a potent teratogen, leading to devastating birth defects. This historical lesson underscores the regulatory and ethical necessity for the unambiguous determination of a drug candidate's absolute configuration.

While various analytical techniques can probe molecular structure, X-ray crystallography remains the definitive "gold standard" for determining the absolute three-dimensional structure of a crystalline solid. This guide provides an in-depth exploration of the principles, workflows, and comparative advantages of using X-ray crystallography for the absolute structure confirmation of chiral derivatives, offering field-proven insights for researchers and drug development professionals.

The Foundational Principles of X-ray Crystallography

At its core, X-ray crystallography is a technique that exploits the interaction of X-rays with the ordered arrangement of atoms in a crystal. When a focused beam of X-rays strikes a crystal, the electrons surrounding each atom scatter the X-rays. Because the atoms in a crystal are arranged in a repeating, three-dimensional lattice, the scattered waves interfere with each other in a predictable manner, creating a unique diffraction pattern of discrete spots.

The geometric relationship between the crystal lattice, the X-ray wavelength, and the diffraction angle is described by Bragg's Law. By precisely measuring the positions and intensities of thousands of these diffraction spots, crystallographers can work backward to reconstruct a three-dimensional map of the electron density within the crystal's unit cell. The final step is to fit a molecular model of the compound into this electron density map, revealing the precise location of each atom and the bonds between them.

However, the diffraction pattern itself only provides the intensities of the scattered waves, not their phases. This loss of phase information constitutes the "phase problem" in crystallography. Fortunately, powerful computational methods, such as direct methods and the Patterson function, have been developed to solve this problem, allowing for the initial generation of an electron density map.

The key to determining absolute configuration lies in a phenomenon known as anomalous dispersion (or anomalous scattering). This occurs when the energy of the incident X-rays is near the absorption edge of an atom in the crystal. Under these conditions, the scattering from that atom is slightly out of phase with the scattering from other atoms. This subtle phase shift breaks the symmetry of the diffraction pattern. Specifically, the intensity of a reflection (h,k,l) will be slightly different from its inverse reflection (-h,-k,-l), a difference known as a "Bijvoet pair". By carefully measuring these intensity differences, it is possible to unambiguously determine the absolute configuration of the molecule.

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography is considered definitive, its primary prerequisite—the need for a high-quality single crystal—can be a significant bottleneck. Therefore, it is essential to understand its place among other common analytical techniques used for stereochemical analysis.

Technique Principle Advantages Limitations
X-ray Crystallography X-ray diffraction from a single crystal.Unambiguous & Definitive: Provides the complete 3D structure and absolute configuration in a single experiment. Considered the "gold standard" by regulatory agencies.Requires Single Crystal: Crystal growth can be time-consuming, difficult, or impossible for some molecules. The sample is destroyed.
NMR Spectroscopy Analysis of nuclear spin transitions in a magnetic field.Solution-State Analysis: Provides structural information in a biologically relevant medium. Non-destructive. Can study dynamics.Often Indirect: Absolute configuration often requires derivatization with a chiral agent (e.g., Mosher's acid) and complex spectral interpretation.
Vibrational/Electronic Circular Dichroism (VCD/ECD) Differential absorption of left and right circularly polarized light.High Sensitivity: Works on samples in solution and does not require crystallization.Requires Computation: Assignment of absolute configuration requires comparison of the experimental spectrum to a computationally predicted spectrum (e.g., via DFT), which can be resource-intensive and is not always conclusive.
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase.Excellent for Separation: The primary method for determining enantiomeric purity (e.g., enantiomeric excess, ee).Relative Technique: Cannot determine absolute configuration on its own. It requires a reference standard of known configuration to identify which peak corresponds to which enantiomer.

Experimental Workflow: From Molecule to Absolute Structure

The journey from a purified compound to a validated absolute structure involves a meticulous, multi-step process. The causality behind each step is critical for success.

G cluster_prep Phase 1: Sample Preparation cluster_exp Phase 2: Data Collection & Processing cluster_analysis Phase 3: Structure Determination PurifiedCompound Purified Compound (>98%) Derivatization Derivatization Strategy (If no heavy atom present) PurifiedCompound->Derivatization Is anomalous scatterer present? Crystallization Crystallization Screening PurifiedCompound->Crystallization Derivatization->Crystallization CrystalMounting Crystal Selection & Mounting Crystallization->CrystalMounting DataCollection X-ray Diffraction Data Collection CrystalMounting->DataCollection DataProcessing Data Processing (Integration, Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution Refinement Model Building & Refinement StructureSolution->Refinement Validation Structure Validation (R-factors, Flack Parameter) Refinement->Validation AbsoluteStructure Final Absolute Structure Validation->AbsoluteStructure Flack x ≈ 0 GOF ≈ 1

Caption: The workflow for absolute structure determination by X-ray crystallography.

Step 1: Crystallization Strategy & Screening

This is the most critical and often unpredictable step. The goal is to encourage molecules to slowly self-assemble from a solution into a highly ordered, single crystal.

  • Rationale: A single crystal is essential because it acts as a three-dimensional diffraction grating, producing sharp, well-defined diffraction spots. Amorphous solids or polycrystalline powders produce diffuse rings and are unsuitable for this method.

  • Protocol:

    • Purity First: Ensure the compound is of the highest possible purity (>98%). Impurities can inhibit crystal growth.

    • Derivative Selection: If the molecule does not contain an atom heavier than oxygen (e.g., S, Cl, Br, I), a derivative must be synthesized. A common strategy is to create an ester or amide with a halogenated acid (e.g., p-bromobenzoic acid). This introduces the "heavy atom" required for a strong anomalous signal.

    • Screening: Use a crystallization screen to test dozens of conditions simultaneously. A common method is hanging drop vapor diffusion .

      • A concentrated solution of the compound is mixed with a precipitant solution and pipetted as a "drop" onto a siliconized coverslip.

      • The coverslip is inverted and sealed over a reservoir containing a higher concentration of the precipitant.

      • Over time, water vapor slowly diffuses from the drop to the reservoir, gradually increasing the concentration of the compound in the drop and inducing crystallization.

Step 2: Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, it is carefully mounted and exposed to the X-ray beam.

  • Rationale: The crystal is typically flash-cooled to 100 K (-173 °C) in a stream of liquid nitrogen. This minimizes radiation damage to the crystal from the high-intensity X-ray beam, allowing for longer data collection times and higher-quality data.

  • Protocol:

    • Mounting: A single crystal is picked up using a microfabricated loop (cryoloop) and quickly plunged into liquid nitrogen.

    • Alignment: The loop is transferred to a goniometer head on the diffractometer, which positions the crystal in the center of the X-ray beam.

    • Data Strategy: The crystal is rotated in the X-ray beam while a series of diffraction images are collected by a detector. A full dataset often requires rotating the crystal through 180° or more to capture all unique reflections. It is crucial to collect data to a high resolution (typically better than 1.0 Å) and with high redundancy to accurately measure the small intensity differences between Bijvoet pairs.

Step 3: Data Processing and Structure Solution

Software is used to process the raw diffraction images, locate the diffraction spots, measure their intensities, and determine the unit cell parameters.

  • Rationale: This step converts the visual diffraction pattern into a numerical reflection file that can be used for structure solution.

  • Protocol:

    • Indexing & Integration: The software identifies the diffraction spots and assigns Miller indices (h,k,l) to each one. The intensity of each spot is then integrated.

    • Scaling & Merging: Data from multiple images are scaled to a common reference frame, and symmetry-related reflections are merged. It is at this stage that anomalous differences are carefully analyzed.

    • Structure Solution: An initial electron density map is generated using methods like SHELXT or SIR which employ direct methods to solve the phase problem.

Step 4: Refinement and Absolute Structure Validation

This is an iterative process where a molecular model is built into the electron density map and its parameters (atomic positions, vibrational parameters) are adjusted to best fit the experimental data.

  • Rationale: The initial model is an approximation. Refinement improves the model to maximize its agreement with the observed diffraction intensities, resulting in an accurate final structure.

  • Protocol:

    • Model Building: Using software like Coot, a chemist builds the molecule, fitting atoms into the corresponding regions of high electron density.

    • Refinement: The model is refined using programs like SHELXL. The quality of the fit is monitored using the R-factor (residual factor), which measures the agreement between the calculated and observed structure factors. A final R1 value below 5% is indicative of a good refinement.

    • Absolute Structure Validation: The most critical parameter for absolute configuration is the Flack parameter . This parameter is refined against the experimental data using the intensity differences in the Bijvoet pairs.

      • A Flack parameter value close to 0 indicates that the model has the correct absolute configuration.

      • A value close to 1 indicates that the absolute configuration is inverted and should be reversed.

      • A value near 0.5 or a large standard uncertainty indicates that the data are not powerful enough to determine the absolute configuration, often due to a weak anomalous signal.

Conclusion: An Indispensable Tool for Drug Development

X-ray crystallography provides an unparalleled level of detail and certainty in molecular structure determination. For chiral drug candidates, its ability to unambiguously determine the absolute configuration through the analysis of anomalous dispersion is a critical capability. While the necessity of obtaining a single crystal presents a genuine challenge, the synthesis of derivatives containing heavy atoms is a proven and effective strategy to both facilitate crystallization and ensure a strong anomalous signal for confident assignment. By integrating this powerful technique with other methods like NMR and chiral chromatography, researchers can build a comprehensive and unassailable structural data package, ensuring the safety, efficacy, and regulatory compliance of novel therapeutics.

A Senior Application Scientist's Guide to Comparing the Efficacy of Drug Candidates from Diverse Chemical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the architectural backbone of a molecule—its chemical scaffold—is a critical determinant of its biological activity, physicochemical properties, and overall therapeutic potential. The strategy of "scaffold hopping," or modifying the core structure of a known active compound, is frequently employed to discover novel drug candidates with improved efficacy, better safety profiles, or new intellectual property space.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously compare the efficacy of drug candidates derived from different building blocks. We will move beyond rote protocols to explore the causal logic behind experimental choices, ensuring a robust and translatable preclinical data package.

Part 1: The Foundational Pillars: SAR and Target Engagement

Before embarking on a cascade of assays, it is paramount to establish a clear understanding of the foundational principles that guide candidate comparison. The entire process is an exercise in elucidating the Structure-Activity Relationship (SAR).

Structure-Activity Relationship (SAR) is the principle that the biological activity of a chemical compound is a direct function of its molecular structure.[2] SAR studies aim to identify the specific structural features of a molecule that are responsible for its biological effects.[3] As medicinal chemists synthesize new analogs by modifying or replacing a scaffold, they are systematically probing the SAR to enhance potency, improve selectivity, or reduce toxicity.[3][4]

However, observing a biological effect is not enough. We must prove that the drug candidate is acting via its intended mechanism. This is the role of Target Engagement assays, which quantify the binding of a drug to its protein target within a biological system.[5] Confirming target engagement provides mechanistic confidence that the observed phenotype (e.g., cell death) is a direct result of the drug interacting with its target, a crucial step for building a compelling SAR and avoiding progression of misleading candidates.[6][7][8]

SAR_and_Target_Engagement cluster_0 Chemical Synthesis cluster_1 Biological Evaluation Scaffold_A Candidate 1 (Scaffold A) Target_Engagement Target Engagement Assays (Confirm binding to Target X) Scaffold_A->Target_Engagement Scaffold_B Candidate 2 (Scaffold B) Scaffold_B->Target_Engagement Efficacy_Assays Efficacy Assays (Measure biological effect) Target_Engagement->Efficacy_Assays Provides mechanistic link SAR Structure-Activity Relationship (SAR) Efficacy_Assays->SAR Informs SAR->Scaffold_A Guides Optimization SAR->Scaffold_B In_Vivo_Workflow start Start inoculation 1. Cell Inoculation Implant human cancer cells (e.g., A549) subcutaneously into immunodeficient mice. start->inoculation tumor_growth 2. Tumor Growth Monitor mice until tumors reach a palpable size (e.g., 100-150 mm³). inoculation->tumor_growth randomization 3. Randomization Randomize mice into treatment groups (Vehicle, Candidate A, Candidate B). tumor_growth->randomization dosing 4. Dosing Period Administer compounds based on a predetermined schedule (e.g., daily for 21 days). randomization->dosing monitoring 5. Monitoring Measure tumor volume and body weight 2-3 times per week. dosing->monitoring endpoint 6. Study Endpoint Terminate study when tumors in vehicle group reach max size or at a fixed time point. monitoring->endpoint analysis 7. Data Analysis Compare tumor growth inhibition (TGI), body weight changes, and survival. endpoint->analysis end End analysis->end PK_PD_Cycle cluster_pk Pharmacokinetics (PK) What the body does to the drug cluster_pd Pharmacodynamics (PD) What the drug does to the body Dose Drug Dose Concentration Drug Concentration in Plasma & Tissues (ADME) Dose->Concentration Absorption, Distribution Concentration->Dose Metabolism, Excretion Effect Pharmacological Effect (Efficacy & Toxicity) Concentration->Effect Target Binding, Signaling Effect->Concentration Feedback

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene (CAS No. 947534-38-5). As a halogenated aromatic ether, this compound requires stringent handling and disposal protocols to ensure laboratory safety and environmental protection. This document synthesizes established principles for managing hazardous chemical waste, providing researchers, scientists, and drug development professionals with a self-validating system for procedural integrity.

Core Principle: The primary directive for the disposal of this and any related halogenated compound is to treat it as hazardous waste. It must be meticulously segregated from non-halogenated waste streams and handled in accordance with institutional and regulatory guidelines.

Hazard Assessment and Chemical Profile

Table 1: Anticipated Chemical Profile and Hazards

Property Anticipated Value / Information Rationale & Source Analogy
Chemical Class Halogenated Aromatic Ether Contains bromine, fluorine, a benzene ring, and an ether group.
Physical State Likely a liquid at room temperature. Similar multi-halogenated benzene derivatives are liquids.[2]
Primary Hazards Assumed to be harmful if swallowed, skin irritant, and serious eye irritant.[3][4] Standard hazard profile for many functionalized brominated aromatic compounds.
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.[1] Halogenated organic compounds are known for their environmental persistence and toxicity.
Incompatible Materials Strong oxidizing agents, strong bases, strong acids.[1][3][5] A common incompatibility for ethers and halogenated compounds.

| Hazardous Decomposition | Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides (HBr, HF), and halogen gases (Fluorine, Bromine).[1][4] | Thermal decomposition of halogenated organics releases these toxic byproducts. |

Disclaimer: This table is for guidance only. The specific Safety Data Sheet (SDS) for the exact chemical being used must be obtained and meticulously followed as the ultimate source of information before any handling, storage, or disposal.[6][7]

The Critical Importance of Waste Segregation

The single most important step in the proper disposal of this compound is its strict segregation into a designated "Halogenated Organic Waste" stream.[8][9]

Causality Behind Segregation:

  • Disposal Method: Halogenated waste is typically disposed of via high-temperature incineration at specialized, licensed facilities equipped with scrubbers to neutralize the resulting acidic gases (like HBr and HF).[10] Mixing this waste with non-halogenated streams complicates and increases the cost of disposal.[7]

  • Environmental Protection: Halogenated aromatic compounds can be persistent environmental pollutants.[11] Segregation ensures they are routed to the appropriate destruction or recycling pathway, preventing environmental release.

  • Safety: Mixing halogenated waste with other chemical classes can lead to unforeseen and dangerous reactions.

Procedural Workflow for Disposal

All operations involving this compound and its waste must be conducted within a properly functioning chemical fume hood.[6][9]

Step 1: Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable to prevent skin contact, inhalation, and eye exposure.[8][9]

Table 2: Required Personal Protective Equipment

PPE Item Specification Purpose
Eye Protection Chemical safety goggles or a face shield.[8] Protects eyes from splashes.
Hand Protection Nitrile gloves.[9] Prevents direct skin contact. Contaminated gloves must be disposed of as hazardous waste.[12]
Body Protection Laboratory coat.[8] Protects skin and clothing.

| Footwear | Closed-toe shoes.[8] | Protects feet from spills. |

Step 2: Waste Collection and Containment
  • Select the Correct Container: Use only a designated and clearly labeled "Halogenated Organic Waste" container.[6][8][9] This container should be made of a chemically resistant material.

  • Proper Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6] Affix your institution's specific hazardous waste tag as soon as the first drop of waste is added.[7]

  • Keep Container Closed: The waste container must be kept tightly sealed when not in use to prevent the escape of volatile compounds.[7]

Step 3: Managing Contaminated Materials

The waste stream includes more than just the neat compound. The following must also be disposed of in the halogenated waste container:

  • Solvent Rinsates: Any solvent (e.g., acetone) used to rinse contaminated glassware must be collected as hazardous waste.[6]

  • Contaminated Disposables: Used pipette tips, weigh boats, and contaminated absorbent pads must be placed in the designated container.[12]

  • Contaminated PPE: Gloves that have been contaminated with the chemical should be carefully removed and placed in the waste container.

Step 4: Spill Management Protocol

In the event of a spill, immediate and safe response is critical.

  • Alert Personnel: Notify others in the lab immediately.

  • Isolate the Area: If safe to do so, prevent the spill from spreading.

  • Don Appropriate PPE: At a minimum, wear the PPE listed in Table 2.

  • Absorb the Spill: Cover the spill with an inert absorbent material such as sand, silica gel, or a commercial chemical absorbent.[5]

  • Collect the Waste: Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Waste" container.[5] Use non-sparking tools if the compound is determined to be flammable.[1]

  • Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by water.

  • Seek Guidance: For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) office immediately.[7]

Disposal Pathway Decision Framework

The logical flow for managing waste containing this compound is crucial for maintaining a safe and compliant laboratory environment. The following diagram illustrates this workflow.

G cluster_0 Waste Generation & Collection cluster_1 Storage & Final Disposal A Waste Generated (Neat compound, rinsate, contaminated items) B Identify as Halogenated Waste A->B Step 1 C Select Designated & Labeled 'Halogenated Organic Waste' Container B->C Step 2 D Add Waste to Container in Fume Hood C->D Step 3 E Securely Close Container When Not in Use D->E Step 4 F Store Container in Designated Satellite Accumulation Area (SAA) E->F Step 5 G Arrange for Pickup by Institutional EHS Office F->G Step 6 H Final Disposal via Licensed Hazardous Waste Facility G->H Step 7 (Handled by EHS)

Caption: Disposal workflow for halogenated chemical waste.

The Final Step: Institutional Compliance

This guide provides a robust operational framework. However, the final and most critical step is adherence to your specific institution's policies. All waste must be disposed of through your Environmental Health and Safety (EHS) office.[6] They are responsible for coordinating with licensed hazardous waste disposal services to ensure that materials like this compound are managed in compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[13]

By integrating these expert-validated protocols into your laboratory workflow, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene, a halogenated aromatic ether, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) required for the safe handling of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment

Based on data from related compounds, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed .[1][2]

  • A skin and eye irritant .[1][3][4]

  • A respiratory tract irritant .[1][2][3][4]

Therefore, all handling procedures must be designed to minimize the risk of ingestion, skin and eye contact, and inhalation.

Personal Protective Equipment (PPE): Your Last Line of Defense

A comprehensive PPE strategy is crucial for minimizing exposure and ensuring personal safety.[2] The following table outlines the mandatory PPE for handling this compound.

Protection Type Specific Equipment Standard/Specification Purpose
Eye and Face Protection Chemical Splash Goggles and Face ShieldANSI Z87.1 or EN 166To protect against splashes and vapors that can cause serious eye damage.[1][2][5] A face shield should be worn over goggles when there is a significant risk of splashing.[5]
Hand Protection Chemical-Resistant GlovesEN 374To protect against skin irritation and absorption. Disposable nitrile gloves are suitable for incidental contact, but they should be removed immediately after contact with the chemical. For prolonged contact, consult the glove manufacturer's resistance chart.[1][5]
Body Protection Laboratory Coat and Closed-toe Shoes-To protect skin and personal clothing from contamination and prevent exposure from spills.[1][6]
Respiratory Protection Chemical Fume Hood-All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1][7] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[7]

Procedural Guidance for Safe Handling

Adherence to a strict, step-by-step protocol is paramount for ensuring safety during the handling of this compound.

Pre-Handling Protocol
  • Review Safety Information : Before beginning any work, thoroughly review this guide and any available safety information for the specific chemical being used.

  • Prepare the Work Area : Ensure a chemical fume hood is operational and the work area is clean and free of clutter. All necessary equipment and reagents should be placed within the fume hood.[7]

  • Don PPE : Correctly don all required PPE as outlined in the table above.

Handling Protocol
  • Aliquot the Chemical : Carefully measure and transfer the required amount of the chemical using appropriate tools (e.g., glass pipettes, syringes) to minimize the risk of spills.[7]

  • Perform the Reaction : Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height while allowing for comfortable work.[7]

Post-Handling Protocol
  • Decontaminate Glassware : Rinse all contaminated glassware with a suitable solvent (e.g., acetone) in the fume hood. The rinsate should be collected as hazardous waste.[7]

  • Doff PPE : Remove PPE in the correct order to avoid cross-contamination.

  • Wash Hands : Thoroughly wash hands and any potentially exposed skin with soap and water after handling.[2]

Spill Management: A Plan for the Unexpected

In the event of a spill, a swift and organized response is critical to mitigating potential hazards.

Spill Response Workflow

Spill_Response_Workflow Evacuate Evacuate Non-Essential Personnel Assess Assess the Spill (Size and Hazard) Evacuate->Assess Contain Contain the Spill Assess->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect and Containerize Waste Absorb->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: A stepwise workflow for responding to a chemical spill.

Detailed Spill Response Protocol
  • Evacuate : Evacuate non-essential personnel from the spill area.[2]

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain : Prevent the spill from spreading and entering drains.[2]

  • Absorb : Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect : Carefully collect the absorbed material and any contaminated items into a suitable, labeled container for disposal.[2]

  • Decontaminate : Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.

  • Dispose : Dispose of the sealed container of waste according to your institution's hazardous waste disposal procedures.[2]

Waste Disposal: A Commitment to Environmental Responsibility

The proper disposal of halogenated aromatic compounds is critical to prevent environmental contamination.[7]

  • Segregate Waste : Halogenated organic waste must be collected separately from non-halogenated waste in a designated, properly labeled waste container.[7]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[7]

  • Disposal Procedure : Follow your institution's hazardous waste disposal procedures. Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area.[7]

PPE Selection Workflow: A Decision-Making Framework

The selection of appropriate PPE is context-dependent. The following diagram illustrates a decision-making workflow for selecting the necessary level of protection.

PPE_Selection_Workflow Start Handling 5-Bromo-1,2-difluoro- 3-(2-methoxyethoxy)benzene InFumeHood Is the procedure in a fume hood? Start->InFumeHood SplashRisk Is there a significant splash risk? InFumeHood->SplashRisk Yes RespiratoryProtection Consult EHS for Respirator Use InFumeHood->RespiratoryProtection No BasePPE Standard PPE: - Lab Coat - Nitrile Gloves - Safety Goggles SplashRisk->BasePPE No EnhancedFaceProtection Add Face Shield SplashRisk->EnhancedFaceProtection Yes EnhancedFaceProtection->BasePPE

Caption: A decision tree for selecting appropriate PPE based on the experimental setup.

By adhering to these guidelines, you can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within your laboratory.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.